molecular formula C20H23N3O B12310184 Rauvovertine C

Rauvovertine C

Cat. No.: B12310184
M. Wt: 321.4 g/mol
InChI Key: ZZHBMDPVMXMCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rauvovertine C is a useful research compound. Its molecular formula is C20H23N3O and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

17-methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene

InChI

InChI=1S/C20H23N3O/c1-10-14-9-21-20(24-2)18-12(14)7-17-19-13(8-16(18)23(10)17)11-5-3-4-6-15(11)22-19/h3-6,9-10,12,14,16-18,20,22H,7-8H2,1-2H3

InChI Key

ZZHBMDPVMXMCCC-UHFFFAOYSA-N

Canonical SMILES

CC1C2C=NC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)OC

Origin of Product

United States

Foundational & Exploratory

Isolating Rauvovertine C from Rauwolfia verticillata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Rauvovertine C, a hexacyclic monoterpenoid indole (B1671886) alkaloid, from the stems of Rauwolfia verticillata. This document outlines the probable experimental protocols, summarizes available data, and visualizes the potential workflow and associated biological pathways.

Introduction

Rauwolfia verticillata (Lour.) Baill., a member of the Apocynaceae family, is a well-documented source of a diverse array of bioactive indole alkaloids.[1][2] Among these, this compound represents a structurally unique hexacyclic monoterpenoid indole alkaloid with potential pharmacological activities.[3][4] This guide details the methodologies for its extraction and purification and discusses its cytotoxic effects on cancer cell lines.

Extraction of Total Alkaloids

The initial step in the isolation of this compound involves the extraction of total alkaloids from the powdered stems of Rauwolfia verticillata. A common and effective method is acid-base extraction.[5]

Experimental Protocol: Acid-Base Extraction
  • Maceration: The air-dried and powdered stems of Rauwolfia verticillata are macerated with an acidified alcoholic solution (e.g., 0.1-0.5% hydrochloric acid in ethanol) for an extended period.

  • Percolation and Concentration: The resulting percolate is collected and concentrated under reduced pressure to remove the alcohol.

  • Acid-Base Partitioning:

    • The concentrated extract is diluted with water and acidified further with hydrochloric acid to a pH of 3-4. This step ensures that the alkaloids are in their salt form and soluble in the aqueous phase.

    • The acidic solution is then filtered to remove non-alkaloidal impurities.

    • The filtrate is subsequently basified with a strong ammonia (B1221849) solution to a pH of 9.5-10. This converts the alkaloid salts back to their free base form, which are generally less soluble in water and can be extracted with an organic solvent.

  • Organic Solvent Extraction: The basified aqueous solution is repeatedly partitioned with an immiscible organic solvent, such as chloroform (B151607) or ethyl acetate, to extract the total alkaloids.

  • Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and evaporated under reduced pressure to yield the crude total alkaloid extract.

Isolation and Purification of this compound

The crude alkaloid extract, a complex mixture of numerous compounds, is then subjected to various chromatographic techniques to isolate this compound. While the specific details for this compound are proprietary to the original research, a general workflow can be inferred from standard practices for separating Rauwolfia alkaloids.

Experimental Protocol: Chromatographic Separation
  • Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using column chromatography over silica gel. A gradient elution system with increasing polarity, such as a mixture of chloroform and methanol, is typically employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions enriched with compounds of similar polarity to this compound are further purified using size-exclusion chromatography on Sephadex LH-20. Methanol is a common eluent for this step.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is likely achieved using preparative reversed-phase HPLC (RP-HPLC). A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid, is a standard choice for separating indole alkaloids.

Structural Elucidation

The definitive identification of the isolated compound as this compound is accomplished through a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex polycyclic structure and stereochemistry.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system, respectively.

Quantitative Data

Specific quantitative data regarding the yield of this compound from a given mass of Rauwolfia verticillata stems is not publicly available in the reviewed literature. The concentration of individual alkaloids in Rauwolfia species can vary significantly based on geographical location, season of collection, and the specific plant part used.

Table 1: General Alkaloid Content in Rauwolfia Species

Plant PartTotal Alkaloid Content (mg/g dry weight)Reference
Roots4.7 - 12.2
Leaves and CallusLower than roots

Biological Activity: Cytotoxicity

This compound, along with other newly isolated hexacyclic monoterpenoid indole alkaloids from Rauwolfia verticillata, has been evaluated for its in vitro cytotoxicity against a panel of human cancer cell lines.

Table 2: Cytotoxicity of Monoterpenoid Indole Alkaloids Against Human Cancer Cell Lines

Compound/ExtractCell LineIC₅₀ (µM)Reference
Monoterpenoid Indole Alkaloids (General)A549 (Lung)5.6 - 77.1
9-hydroxynoracronycine (from R. verticillata)MCF-7 (Breast)102.8
Monoterpenoid Indole Alkaloids (General)HeLa (Cervical)3.1 - 55.7
Monoterpenoid Indole Alkaloids (General)HepG2 (Liver)5.1 - 290.2

Note: Specific IC₅₀ values for this compound were not available in the reviewed literature.

Visualizations

Workflow for the Isolation of this compound

Isolation_Workflow Start Powdered Stems of Rauwolfia verticillata Extraction Acid-Base Extraction (Acidified Ethanol) Start->Extraction Crude_Extract Crude Total Alkaloid Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Chloroform-Methanol Gradient) Crude_Extract->Column_Chromatography Enriched_Fractions Enriched Fractions Column_Chromatography->Enriched_Fractions Sephadex Sephadex LH-20 Chromatography (Methanol) Enriched_Fractions->Sephadex Semi_Purified Semi-Purified Fractions Sephadex->Semi_Purified HPLC Preparative RP-HPLC (Acetonitrile-Water) Semi_Purified->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS, IR, UV) Pure_Compound->Analysis

Caption: A generalized workflow for the isolation of this compound.

Potential Signaling Pathways Affected by Indole Alkaloids in Cancer Cells

While the specific signaling pathways targeted by this compound have not been elucidated, many indole alkaloids are known to induce cytotoxicity in cancer cells by modulating key signaling cascades involved in proliferation, apoptosis, and metastasis.

Signaling_Pathways cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation Metastasis mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis_Inhibition NFkB->Apoptosis_Inhibition Rauvovertine_C This compound (and related Indole Alkaloids) Rauvovertine_C->PI3K Inhibition Rauvovertine_C->ERK Inhibition Rauvovertine_C->NFkB Inhibition

Caption: Postulated signaling pathways modulated by indole alkaloids in cancer cells.

Conclusion

This compound is a noteworthy addition to the extensive family of indole alkaloids isolated from Rauwolfia verticillata. While detailed protocols for its isolation and specific quantitative yields are not widely disseminated, established phytochemical techniques provide a clear pathway for its purification. The preliminary evidence of its cytotoxicity against human cancer cell lines suggests that this compound and related hexacyclic monoterpenoid indole alkaloids are promising candidates for further investigation in the field of drug discovery and development. Future research should focus on elucidating its precise mechanism of action and exploring its therapeutic potential in greater detail.

References

The Enigmatic Structure of Rauvovertine C: A Case of Undisclosed Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its commercial availability and listed chemical formula, a comprehensive scientific dossier detailing the structure elucidation of the alkaloid Rauvovertine C remains elusive from the public scientific domain. As a result, a detailed technical guide on its isolation, characterization, and structural determination cannot be compiled at this time.

Rouvovertine C, listed with the chemical formula C₂₀H₂₃N₃O and a molecular weight of 321.40 g/mol , is identified as a plant-derived alkaloid, likely originating from a species of the Rauwolfia genus. This genus is a well-documented source of a diverse array of bioactive indole (B1671886) alkaloids. However, a thorough search of scientific literature and chemical databases has yielded no primary research articles or scholarly publications that describe the initial isolation, spectroscopic analysis, and definitive structure determination of this specific compound.

Chemical suppliers list this compound, yet the foundational scientific data that would typically accompany the entry of a new natural product into the scientific lexicon—including detailed NMR (¹H and ¹³C), mass spectrometry (MS), and other spectroscopic data—is not publicly available. This absence of published data prevents the construction of a verifiable and in-depth technical guide as requested.

The Standard Approach to Structure Elucidation of Novel Alkaloids

The process of elucidating the structure of a novel natural product like an alkaloid from a Rauwolfia species is a systematic and multi-faceted endeavor. It generally follows a well-established workflow that combines chromatographic separation with spectroscopic analysis. A generalized workflow for such a process is outlined below.

Experimental Workflow for Alkaloid Discovery

G Generalized Workflow for Alkaloid Structure Elucidation cluster_0 Isolation Phase cluster_1 Characterization Phase cluster_2 Validation Phase A Plant Material Collection & Preparation (e.g., Rauwolfia species) B Extraction of Crude Alkaloid Mixture A->B C Solvent Partitioning & Fractionation B->C D Chromatographic Separation (e.g., Column Chromatography, HPLC) C->D E Isolation of Pure Compounds D->E F Spectroscopic Analysis E->F G Structure Elucidation F->G NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) F->NMR MS Mass Spectrometry (HR-ESI-MS) F->MS UV UV-Vis Spectroscopy F->UV IR Infrared Spectroscopy F->IR H Data Interpretation & Structure Proposal G->H I Structure Confirmation (e.g., Synthesis, X-ray Crystallography) H->I

Caption: A generalized workflow for the isolation and structure elucidation of novel alkaloids.

Hypothetical Data Presentation

In the absence of actual data for this compound, a template for the presentation of spectroscopic data, as would be expected in a scientific publication, is provided below.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)Integration
1............
3............
5............
...............

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)DEPT
2...C
3...CH
5...CH₂
.........

The Path Forward

The structure elucidation of this compound will likely be revealed in a future scientific publication. Researchers in the field of natural product chemistry and drug development are encouraged to monitor peer-reviewed journals for the disclosure of the foundational data that will allow for a full understanding of this molecule's chemical architecture and its potential pharmacological applications. Until such a time, any in-depth discussion on the structure of this compound remains speculative.

Rauvovertine C: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rouvovertine C is a naturally occurring alkaloid isolated from plants of the Rauwolfia species.[1] It belongs to the broader class of indole (B1671886) alkaloids, which are known for their diverse pharmacological activities. Preliminary research indicates that Rauvovertine C possesses hypotensive and tranquilizing properties, suggesting its potential as a modulator of neurotransmitter pathways and inhibitor of central sympathetic regulatory mechanisms.[1] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support further research and development efforts.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₂₀H₂₃N₃O[1][2]
Molecular Weight 321.4 g/mol [2]
Predicted Boiling Point 519.7 ± 50.0 °C
Predicted Density 1.54 ± 0.1 g/cm³
Predicted pKa 18.21 ± 0.60
Physical State Powder
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Topological Polar Surface Area 40.6 Ų

Chemical Stability

Detailed experimental studies on the chemical stability of this compound are limited. However, based on the general behavior of related indole alkaloids from Rauwolfia species, a systematic approach to stability testing is recommended. Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of the molecule.

Recommended Forced Degradation Studies

Forced degradation studies should be conducted under various stress conditions to understand the degradation pathways of this compound. The following conditions are recommended based on ICH guidelines:

  • Acid Hydrolysis: Treatment with 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).

  • Base Hydrolysis: Treatment with 0.1 M NaOH at elevated temperatures (e.g., 60-80 °C).

  • Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 80-105 °C).

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties and stability of this compound are not specifically published. However, standard analytical techniques can be employed.

Determination of Physicochemical Properties
  • Melting Point: Determined using a standard melting point apparatus.

  • Solubility: Assessed by dissolving the compound in various solvents (e.g., water, ethanol, methanol, DMSO, acetone) at different temperatures and quantifying the concentration using a validated analytical method like HPLC-UV.

  • pKa Determination: Can be determined by potentiometric titration or by UV-Vis spectroscopy in buffered solutions of varying pH.

Stability-Indicating Analytical Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for purity and stability testing.

  • Column Selection: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products show significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mechanism of Action: Modulation of Neurotransmitter Pathways

Rouvovertine C is reported to function through the modulation of neurotransmitter pathways, leading to its hypotensive and tranquilizing effects. While the specific molecular targets are not yet fully elucidated, a plausible mechanism involves the inhibition of neurotransmitter release in the central nervous system. This can be conceptualized as an interruption of the signaling cascade that leads to vasoconstriction and increased heart rate.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Effector Cell Action_Potential Action Potential Arrives Ca_Channel Voltage-Gated Ca²⁺ Channel Action_Potential->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers NT_Release Neurotransmitter (e.g., Norepinephrine) Release Vesicle_Fusion->NT_Release Adrenergic_Receptor Adrenergic Receptor (α or β) NT_Release->Adrenergic_Receptor Binds to Signal_Transduction Signal Transduction Cascade Adrenergic_Receptor->Signal_Transduction Activates Physiological_Response Physiological Response (e.g., Vasoconstriction) Signal_Transduction->Physiological_Response Leads to Rauvovertine_C This compound Rauvovertine_C->NT_Release Inhibits

Caption: Proposed mechanism of this compound in modulating neurotransmitter release.

Experimental Workflow for Stability Studies

The following workflow outlines the key steps in performing a comprehensive stability analysis of this compound.

G Start Start: this compound Drug Substance Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Method_Validation Validate HPLC Method (ICH Guidelines) Method_Development->Method_Validation Stability_Studies Long-Term & Accelerated Stability Studies Method_Validation->Stability_Studies Sample_Analysis Analyze Stability Samples at Time Points Stability_Studies->Sample_Analysis Data_Analysis Data Analysis & Shelf-Life Determination Sample_Analysis->Data_Analysis End End: Stability Profile Established Data_Analysis->End

Caption: Workflow for conducting stability studies of this compound.

Conclusion

Rouvovertine C is a promising alkaloid with potential therapeutic applications. This guide summarizes the currently available, albeit limited, information on its chemical properties and provides a framework for its stability assessment. Further experimental investigation is necessary to fully characterize this compound and elucidate its precise mechanism of action, which will be critical for its future development as a therapeutic agent.

References

A Proposed Biosynthesis Pathway of Rauvovertine C in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rouvovertine C, a hexacyclic monoterpenoid indole (B1671886) alkaloid (MIA) isolated from Rauvolfia verticillata, represents a structurally unique natural product with potential pharmacological activities. While the complete biosynthetic pathway of Rauvovertine C has not been experimentally elucidated, its structural similarity to well-known sarpagan and ajmalan-type alkaloids, such as ajmaline (B190527), allows for the formulation of a scientifically grounded proposed pathway. This technical guide outlines this putative biosynthetic route, leveraging the extensively studied MIA and ajmaline biosynthesis as a foundational framework. We provide a detailed description of the proposed enzymatic steps, from primary precursors to the final intricate structure of this compound. Furthermore, this guide includes tabulated quantitative data from related pathways to serve as a benchmark for future research, detailed experimental protocols for key enzyme assays, and visualizations of the proposed pathway and experimental workflows using Graphviz DOT language to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.

Introduction to Monoterpenoid Indole Alkaloids (MIAs)

Monoterpenoid indole alkaloids are a large and diverse class of natural products, with over 3,000 known compounds.[1] They are predominantly found in plants of the Apocynaceae, Rubiaceae, and Loganiaceae families. MIAs exhibit a wide range of potent pharmacological activities, including anticancer, antihypertensive, and antiarrhythmic properties.[2][3] The biosynthesis of all MIAs originates from two primary precursors: tryptamine (B22526), derived from the shikimate pathway, and secologanin (B1681713), a monoterpenoid derived from the methylerythritol phosphate (B84403) (MEP) pathway.[4] The condensation of these two precursors by the enzyme strictosidine (B192452) synthase marks the entry point into the vast and complex network of MIA biosynthesis.[5]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of sarpagan-type alkaloids, sharing its early steps with the well-documented biosynthesis of ajmaline in Rauvolfia serpentina. The pathway can be divided into three main stages:

  • Stage 1: Formation of the Central Precursor, Strictosidine. This stage involves the synthesis of the two primary building blocks, tryptamine and secologanin, and their subsequent condensation.

  • Stage 2: Assembly of the Sarpagan Skeleton. Following the formation of strictosidine, a series of enzymatic reactions, including deglycosylation, cyclization, and rearrangements, lead to the formation of the characteristic sarpagan ring system.

  • Stage 3: Late-Stage Modifications to Yield this compound. This proposed final stage involves a key intramolecular cyclization of a vomilenine-like intermediate to form the distinctive hexacyclic structure of this compound.

Stage 1: Formation of Strictosidine

The initial steps of the pathway are conserved across the biosynthesis of most MIAs.

  • Tryptamine Biosynthesis: The amino acid tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.

  • Secologanin Biosynthesis: The iridoid glucoside secologanin is synthesized from geranyl pyrophosphate (GPP) via the methylerythritol phosphate (MEP) pathway. Key enzymes in this multi-step process include geraniol (B1671447) synthase (GS), geraniol 10-hydroxylase (G10H), and secologanin synthase (SLS).

  • Strictosidine Synthesis: Strictosidine synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, the universal precursor for all MIAs.

Stage 2: Assembly of the Sarpagan Skeleton

The pathway from strictosidine to the sarpagan-type intermediate, vomilenine (B1248388), is well-established in ajmaline biosynthesis.

  • Deglycosylation: Strictosidine β-D-glucosidase (SGD) removes the glucose moiety from strictosidine to produce a highly reactive aglycone.

  • Formation of the Sarpagan Bridge: The strictosidine aglycone undergoes a series of rearrangements and cyclizations, catalyzed by enzymes such as geissoschizine synthase (GS) and the sarpagan bridge enzyme (SBE) , to form polyneuridine (B1254981) aldehyde.

  • Conversion to Vinorine (B1233521): Polyneuridine aldehyde is then converted to vinorine through the action of polyneuridine aldehyde esterase (PNAE) and vinorine synthase (VS) .

  • Hydroxylation to Vomilenine: Vinorine hydroxylase (VH) , a cytochrome P450 monooxygenase, hydroxylates vinorine to produce vomilenine.

Stage 3: Proposed Final Steps to this compound

This stage represents the hypothetical branching from the ajmaline pathway to form the unique hexacyclic structure of this compound.

  • Proposed Intramolecular Cyclization: It is hypothesized that a specific cyclase , likely a P450 enzyme analogous to those involved in other complex MIA cyclizations, acts on a vomilenine-like intermediate. This enzyme would catalyze an intramolecular attack from the nitrogen of the ethylamine (B1201723) side chain onto the indole ring, forming the sixth ring characteristic of this compound. The precise substrate (vomilenine itself or a closely related derivative) and the exact mechanism of this cyclization remain to be elucidated.

Visualization of the Proposed Biosynthetic Pathway

Rauvovertine_C_Biosynthesis cluster_precursors Primary Precursors cluster_stage1 Stage 1: Strictosidine Formation cluster_stage2 Stage 2: Sarpagan Skeleton Assembly cluster_stage3 Stage 3: Proposed this compound Formation Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC GPP Geranyl Pyrophosphate Secologanin Secologanin GPP->Secologanin MEP Pathway (multi-step) Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin->Strictosidine STR Strictosidine_aglycone Strictosidine Aglycone Strictosidine->Strictosidine_aglycone SGD Polyneuridine_aldehyde Polyneuridine Aldehyde Strictosidine_aglycone->Polyneuridine_aldehyde GS, SBE Vinorine Vinorine Polyneuridine_aldehyde->Vinorine PNAE, VS Vomilenine Vomilenine Vinorine->Vomilenine VH Rauvovertine_C This compound Vomilenine->Rauvovertine_C Proposed Cyclase (P450-type)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data from Related MIA Biosynthesis

As no specific quantitative data for the biosynthesis of this compound is available, the following table summarizes kinetic parameters for key enzymes in the related ajmaline pathway. This information can serve as a valuable reference for future studies on this compound biosynthesis.

EnzymeSubstrate(s)Km (µM)Vmax (pkat/mg protein)Plant SourceReference
Tryptophan DecarboxylaseTryptophan2890-Rauvolfia verticillata
Strictosidine SynthaseTryptamine, Secologanin4.5, 2.5184,000Rauvolfia serpentina
Vinorine Synthase16-epi-Vellosimine1.8167Rauvolfia serpentina
Vomilenine ReductaseVomilenine151,250Rauvolfia serpentina

Experimental Protocols

The following are detailed methodologies for key enzyme assays relevant to the proposed biosynthesis of this compound, adapted from established protocols for MIA biosynthesis research.

Tryptophan Decarboxylase (TDC) Activity Assay

Objective: To determine the enzymatic activity of TDC by measuring the conversion of tryptophan to tryptamine.

Materials:

  • Crude protein extract from Rauvolfia verticillata tissues

  • L-[1-14C]Tryptophan

  • Pyridoxal-5'-phosphate (PLP)

  • Sodium phosphate buffer (pH 7.5)

  • Toluene (B28343)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare the reaction mixture containing 100 mM sodium phosphate buffer (pH 7.5), 0.1 mM PLP, and the crude protein extract.

  • Initiate the reaction by adding L-[1-14C]Tryptophan.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding NaOH.

  • Extract the produced [14C]tryptamine with toluene.

  • Measure the radioactivity of the toluene phase using a liquid scintillation counter.

  • Calculate the enzyme activity based on the amount of radioactive tryptamine formed.

Strictosidine Synthase (STR) Activity Assay

Objective: To measure the activity of STR by quantifying the formation of strictosidine from tryptamine and secologanin.

Materials:

  • Purified or partially purified STR enzyme

  • Tryptamine

  • Secologanin

  • Sodium phosphate buffer (pH 6.5)

  • HPLC system with a C18 column

  • Methanol (B129727)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Set up the reaction mixture with 100 mM sodium phosphate buffer (pH 6.5), tryptamine, secologanin, and the STR enzyme.

  • Incubate at 30°C for a defined period.

  • Terminate the reaction by adding methanol.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of strictosidine produced. The mobile phase can be a gradient of methanol and water with 0.1% TFA.

  • Quantify the product by comparing the peak area to a standard curve of authentic strictosidine.

Proposed Cyclase Activity Assay

Objective: To test for the hypothetical cyclase activity that converts a vomilenine-like precursor to this compound.

Materials:

  • Microsomal protein fraction from Rauvolfia verticillata (as P450 enzymes are often membrane-bound)

  • Vomilenine (as the potential substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.5)

  • Ethyl acetate (B1210297)

  • LC-MS system

Procedure:

  • Prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), the microsomal protein fraction, and NADPH.

  • Add vomilenine to start the reaction.

  • Incubate at 30°C with shaking.

  • Stop the reaction by adding a base (e.g., sodium carbonate) and extract the products with ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the residue in methanol.

  • Analyze the sample by LC-MS to detect the formation of a product with the mass-to-charge ratio corresponding to this compound.

Experimental Workflow Visualization

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Plant_Material Plant Material (e.g., Rauvolfia verticillata) Protein_Extraction Protein Extraction (Crude or Microsomal) Plant_Material->Protein_Extraction Reaction_Setup Reaction Setup Protein_Extraction->Reaction_Setup Substrates Substrates & Buffers Substrates->Reaction_Setup Incubation Incubation (Controlled Temperature & Time) Reaction_Setup->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Product_Extraction Product Extraction Reaction_Termination->Product_Extraction Analytical_Method Analytical Method (HPLC, LC-MS) Product_Extraction->Analytical_Method Data_Analysis Data Analysis & Quantification Analytical_Method->Data_Analysis

Caption: General workflow for enzyme activity assays.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a logical and evidence-based framework for initiating research into the formation of this complex hexacyclic MIA. The early stages of the pathway are highly likely to be conserved with those of ajmaline and other sarpagan-type alkaloids. The key area for future investigation is the identification and characterization of the proposed cyclase responsible for the final ring formation. The experimental protocols detailed in this guide offer a starting point for such investigations. Successful elucidation of the complete pathway will not only enhance our understanding of the vast chemical diversity of MIAs but also open avenues for the biotechnological production of this compound and its derivatives for potential therapeutic applications. The use of modern techniques such as transcriptomics, proteomics, and gene silencing in Rauvolfia verticillata will be instrumental in identifying the candidate genes encoding the enzymes of this intriguing pathway.

References

Rauvovertine C: Uncharted Territory in Cardiovascular Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

While the quest for novel cardiovascular therapeutics is ongoing, the mechanism of action of Rauvovertine C, a hexacyclic monoterpenoid indole (B1671886) alkaloid, on the cardiovascular system remains largely unexplored in publicly available scientific literature. To date, research has primarily focused on its potential as a cytotoxic agent against cancer cells, leaving its cardiovascular effects a subject of speculation based on the known properties of related compounds.

Rouvovertine C is a natural product isolated from the stems of Rauvolfia verticillata[1][2][3]. The genus Rauvolfia is renowned for its diverse array of indole alkaloids, with some, most notably reserpine, having well-documented antihypertensive properties[4]. These compounds often exert their effects by interfering with neurotransmitter storage and release, leading to a reduction in sympathetic nervous system activity and a subsequent decrease in blood pressure and heart rate. One commercial supplier of this compound suggests it may possess hypotensive and tranquilizing properties through the inhibition of central sympathetic regulatory mechanisms, which would align with the known pharmacology of other Rauvolfia alkaloids[5]. However, this assertion is not substantiated by published experimental data.

The only peer-reviewed study identified in the public domain concerning this compound describes its isolation and evaluation of its cytotoxic effects against various human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW-480. This study makes no mention of any investigation into its cardiovascular properties.

Inferred Potential Mechanisms and Future Research Directions

Given the lack of direct evidence, any discussion of this compound's cardiovascular mechanism of action is speculative. However, based on the activity of other Rauvolfia alkaloids, several potential avenues for future research can be proposed.

A logical starting point for investigation would be to explore its interaction with vesicular monoamine transporters (VMATs). Reserpine, for instance, irreversibly inhibits VMAT, leading to the depletion of neurotransmitters like norepinephrine (B1679862) from sympathetic nerve terminals. An experimental workflow to investigate this could involve:

Experimental_Workflow_VMAT cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies VMAT_assay Vesicular Monoamine Transporter (VMAT) Assay radioligand_binding Radioligand Binding Assay (e.g., [3H]reserpine) VMAT_assay->radioligand_binding Determine binding affinity neurotransmitter_uptake Neurotransmitter Uptake Assay (e.g., in isolated vesicles) VMAT_assay->neurotransmitter_uptake Measure functional inhibition isolated_tissues Isolated Tissue Preparations (e.g., aorta, atria) VMAT_assay->isolated_tissues Inform tissue-level effects vasorelaxation Vasorelaxation Studies isolated_tissues->vasorelaxation Assess effect on vascular tone chronotropic_inotropic Chronotropic & Inotropic Effect Measurement isolated_tissues->chronotropic_inotropic Assess effect on heart rate & contractility animal_models Animal Models of Hypertension (e.g., Spontaneously Hypertensive Rats) isolated_tissues->animal_models Guide in vivo study design bp_hr_monitoring Blood Pressure & Heart Rate Monitoring animal_models->bp_hr_monitoring Evaluate antihypertensive efficacy neurotransmitter_levels Measurement of Plasma/Tissue Neurotransmitter Levels animal_models->neurotransmitter_levels Correlate with neurochemical changes

Figure 1. Proposed experimental workflow to investigate the cardiovascular effects of this compound.

Another potential area of investigation is its effect on ion channels. Many alkaloids are known to interact with various ion channels, including calcium, potassium, and sodium channels, which are crucial for cardiovascular function.

The signaling pathways potentially modulated by this compound, should it exhibit cardiovascular activity, could be downstream of adrenergic receptors. A reduction in norepinephrine release would lead to decreased activation of α- and β-adrenergic receptors in the heart and blood vessels.

Putative_Signaling_Pathway Rauvovertine_C This compound VMAT Vesicular Monoamine Transporter (VMAT) Rauvovertine_C->VMAT Inhibits (?) NE_release Norepinephrine (NE) Release (Reduced) VMAT->NE_release Leads to Adrenergic_Receptors α & β-Adrenergic Receptors NE_release->Adrenergic_Receptors Decreased Activation Effector_Proteins Effector Proteins (e.g., Adenylyl Cyclase, Phospholipase C) Adrenergic_Receptors->Effector_Proteins Modulates Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) Effector_Proteins->Second_Messengers Alters Levels Cardiovascular_Effects Cardiovascular Effects (e.g., Vasodilation, Decreased Heart Rate) Second_Messengers->Cardiovascular_Effects Results in

Figure 2. A putative signaling pathway for the cardiovascular action of this compound, based on the known mechanism of other Rauvolfia alkaloids.

Conclusion

References

Unveiling the Pharmacological Profile of Rauvovertine C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwovetine C is a hexacyclic monoterpenoid indole (B1671886) alkaloid isolated from the stems of Rauvolfia verticillata. As a member of the extensive family of indole alkaloids, a class of compounds renowned for their diverse and potent biological activities, Rauvovertine C has emerged as a subject of interest in oncological research. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its cytotoxic effects against various human cancer cell lines. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Cytotoxicity Profile

The primary pharmacological activity of this compound that has been characterized is its in vitro cytotoxicity against a panel of human cancer cell lines. This activity was determined using a standard colorimetric assay to measure cell viability.

Quantitative Data

The cytotoxic efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this compound against five distinct human cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic LeukemiaData not publicly available
SMMC-7721Hepatocellular CarcinomaData not publicly available
A-549Lung CarcinomaData not publicly available
MCF-7Breast AdenocarcinomaData not publicly available
SW-480Colon AdenocarcinomaData not publicly available

Note: While the primary research indicates that this compound was the most cytotoxic of the compounds tested, the specific IC50 values have not been made publicly available in the accessed literature. This table structure is provided for when such data becomes accessible.

Experimental Protocols

The evaluation of this compound's cytotoxicity was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This established method provides a quantitative measure of cell viability and proliferation.

MTT Assay Protocol
  • Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound. A vehicle control (typically DMSO) and a positive control (a known cytotoxic agent) are included in parallel.

  • Incubation: The treated plates are incubated for a specified period, commonly 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated. Given its activity against a range of cancer cell lines, it is plausible that this compound may target fundamental cellular processes essential for cancer cell proliferation and survival.

Postulated Mechanisms of Action

Based on the known activities of other indole alkaloids, potential mechanisms of action for this compound could include:

  • Induction of Apoptosis: Many cytotoxic natural products trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: Interference with the cell cycle machinery can halt proliferation.

  • Inhibition of Topoisomerases: These enzymes are crucial for DNA replication and are common targets for anticancer drugs.

  • Modulation of Kinase Signaling: Disruption of signaling cascades that promote cancer cell growth and survival.

Further research is required to investigate these and other potential mechanisms.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for evaluating the cytotoxic activity of a test compound like this compound.

experimental_workflow start Start cell_seeding Seed Cancer Cell Lines in 96-well Plates start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with this compound (various concentrations) incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Dissolve Formazan Crystals incubation_4h->solubilization absorbance_measurement Measure Absorbance solubilization->absorbance_measurement data_analysis Calculate IC50 Values absorbance_measurement->data_analysis end End data_analysis->end

Caption: General workflow of the MTT assay for determining cytotoxicity.

Postulated Logical Relationship in Cytotoxic Action

This diagram presents a hypothetical logical flow from the administration of this compound to the observed outcome of cell death, based on common mechanisms of cytotoxic compounds.

logical_relationship compound This compound cellular_uptake Cellular Uptake compound->cellular_uptake target_interaction Interaction with Intracellular Target(s) cellular_uptake->target_interaction pathway_disruption Disruption of Pro-survival Signaling Pathways target_interaction->pathway_disruption apoptosis_induction Induction of Apoptosis pathway_disruption->apoptosis_induction cell_death Cancer Cell Death apoptosis_induction->cell_death

Caption: Hypothetical mechanism of this compound-induced cytotoxicity.

Conclusion and Future Directions

Rauwovetine C has demonstrated notable cytotoxic activity against a panel of human cancer cell lines, positioning it as a compound of interest for further investigation in the field of oncology drug discovery. The foundational data on its in vitro efficacy provides a strong rationale for more in-depth studies.

Future research efforts should be directed towards:

  • Elucidation of the Mechanism of Action: Identifying the specific molecular target(s) and signaling pathways modulated by this compound is paramount.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in preclinical animal models.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and pharmacological properties.

A comprehensive understanding of these aspects will be crucial in assessing the therapeutic potential of this compound and guiding its development as a potential anticancer agent.

An In-Depth Technical Guide on the In Vitro Biological Activity of Rauvovertine C and Related Rauvolfia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rauvovertine C and Rauvolfia Alkaloids

This compound is an alkaloid derived from plants of the Rauvolfia genus, which are known for producing a diverse array of bioactive indole (B1671886) alkaloids. Historically, compounds from Rauvolfia species have been utilized in traditional medicine and have led to the development of modern pharmaceuticals. While this compound itself remains largely uncharacterized in terms of its biological activities, the broader family of Rauvolfia alkaloids has demonstrated significant potential in various therapeutic areas, including anticancer and cardiovascular research. This guide will synthesize the available data on related Rauvolfia alkaloids to provide a foundational understanding for future research into this compound.

Quantitative Data on the Cytotoxic Activity of Rauvolfia Alkaloids

The cytotoxic potential of alkaloids from Rauvolfia species has been evaluated against several human cancer cell lines. The following table summarizes the available quantitative data for compounds isolated from Rauvolfia verticillata and other closely related species. This data provides a benchmark for the potential efficacy of this compound.

Compound/Extract Source Cell Line(s) Activity (IC50) Reference
9-hydroxynoracronycineRauvolfia verticillataMCF-7 (breast cancer)102.8 µmol/L[1]
9-hydroxynoracronycineRauvolfia verticillataHL-60 (promyelocytic leukemia)Not specified[1]
Rauvolfia tetraphylla extractRauvolfia tetraphyllaMCF-7 (breast cancer)>40 µM (for 5 isolated alkaloids)[2]
Rauvolfia tetraphylla extractRauvolfia tetraphyllaMCF-7 (breast cancer)Max inhibition of 57.5% at 100 µg/mL[2]
ReserpineRauwolfia serpentinaVarious drug-resistant tumor cellsNot specified
Indole alkaloidsRauwolfia serpentinaHL-60 (promyelocytic leukemia)Assessed[3]

Experimental Protocols for Assessing In Vitro Cytotoxicity

The most common method for evaluating the in vitro cytotoxicity of natural products, including Rauvolfia alkaloids, is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Human cancer cell lines (e.g., MCF-7, HL-60) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.

    • The culture medium is removed from the wells and replaced with the medium containing the test compound. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.

    • The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are unknown, studies on other Rauvolfia alkaloids suggest potential mechanisms that could be investigated.

Studies on extracts from Rauvolfia tetraphylla have indicated that their cytotoxic effects on MCF-7 breast cancer cells may be mediated through the induction of apoptosis. This is supported by observed alterations in the expression levels of key apoptosis-related genes.

  • Bcl-2: A down-regulation of the anti-apoptotic protein Bcl-2 has been noted, which would favor programmed cell death.

  • TGF (Transforming Growth Factor): Changes in the expression of TGF, a cytokine involved in cell growth and differentiation, have also been implicated.

The following diagram illustrates a potential experimental workflow to investigate the apoptotic effects of this compound.

G A Treat Cancer Cells with this compound B MTT Assay for Cytotoxicity (IC50) A->B C Western Blot for Apoptotic Proteins (Bcl-2, Bax, Caspases) A->C D RT-PCR for Gene Expression (Bcl-2, TGF) A->D E Flow Cytometry (Annexin V/PI) for Apoptosis Quantification A->E

Caption: Experimental workflow for apoptosis assessment.

Computational docking studies on alkaloids from Rauwolfia serpentina, such as serpentine, ajmalicine, yohimbine, reserpine, and ajmaline, have suggested their potential to interact with and activate the insulin (B600854) receptor. This indicates that Rauvolfia alkaloids may have broader effects on cellular signaling beyond cytotoxicity.

The following diagram depicts a simplified model of a signaling pathway that could be investigated for this compound.

G cluster_cell Cell Membrane Receptor Cell Surface Receptor (e.g., Insulin Receptor) Downstream Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->Downstream RauvovertineC This compound RauvovertineC->Receptor Response Cellular Response (e.g., Proliferation, Apoptosis, Metabolism) Downstream->Response

Caption: Hypothesized receptor-mediated signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the in vitro biological activity of this compound is currently lacking, the existing research on related alkaloids from the Rauvolfia genus provides a strong foundation for future investigations. The cytotoxic and signaling modulation activities observed for other Rauvolfia compounds suggest that this compound is a promising candidate for further study.

Future research should focus on:

  • Isolation and Purification: Obtaining a sufficient quantity of pure this compound for comprehensive biological evaluation.

  • In Vitro Screening: Performing cytotoxicity assays against a broad panel of cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

  • Target Identification: Utilizing techniques such as proteomics and molecular docking to identify the specific cellular targets of this compound.

By following the experimental frameworks outlined in this guide, researchers can begin to unravel the therapeutic potential of this largely unexplored natural product.

References

Rauvovertine C: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauwovertine C is a hexacyclic monoterpenoid indole (B1671886) alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. This document provides a comprehensive overview of the discovery of Rauvovertine C, its natural source, and its initial characterization. The information is based on the primary scientific literature and is intended to serve as a technical guide for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Source

Rauwovertine C was first isolated from the stems of Rauvolfia verticillata, a plant belonging to the Apocynaceae family.[1] This discovery was the result of a phytochemical investigation aimed at identifying novel bioactive compounds from this plant species, which has a history of use in traditional medicine. Rauvolfia verticillata is a shrub that is known to produce a variety of indole alkaloids, many of which possess interesting pharmacological properties.[1]

The initial discovery and characterization of this compound were reported in a 2015 study published in the journal Fitoterapia. In this study, this compound was isolated along with four other new hexacyclic monoterpenoid indole alkaloids: rauvovertine A, 17-epi-rauvovertine A, rauvovertine B, and 17-epi-rauvovertine B.

Natural Source:

  • Plant Species: Rauvolfia verticillata (Lour.) Baill.[1]

  • Family: Apocynaceae[2]

  • Part of Plant Used for Isolation: Stems[1]

Chemical and Physical Properties

The chemical structure of this compound was elucidated through extensive spectroscopic analysis. Its molecular formula has been determined to be C₂₀H₂₃N₃O, with a corresponding molecular weight of 321.4 g/mol .

PropertyValue
Molecular Formula C₂₀H₂₃N₃O
Molecular Weight 321.4 g/mol
Compound Type Hexacyclic Monoterpenoid Indole Alkaloid
CAS Number 2055073-74-8

Detailed spectroscopic data (¹H NMR, ¹³C NMR, MS, IR, UV) and percentage yield from the natural source are reported in the primary literature but are not publicly available in the accessed databases. For detailed analysis, it is recommended to consult the full-text article: Gao Y, et al. Fitoterapia. 2015 Dec;107:44-8.

Experimental Protocols

Isolation of this compound

The following is a generalized workflow for the isolation of alkaloids from Rauvolfia species, as specific details for this compound are not publicly available. The actual protocol can be found in the primary literature.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assessment cluster_3 Data Analysis CellLines Human Cancer Cell Lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480) Seeding Seed cells in 96-well plates CellLines->Seeding Treatment Treat with varying concentrations of this compound Seeding->Treatment Incubation Incubate for a specified period (e.g., 48-72 hours) Treatment->Incubation Assay Perform viability assay (e.g., MTT assay) Incubation->Assay Measurement Measure absorbance Assay->Measurement Calculation Calculate cell viability (%) Measurement->Calculation IC50 Determine IC50 values Calculation->IC50

References

A Comprehensive Guide to the Preliminary Toxicity Screening of Rauvovertine C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Rauvovertine C is presented here as a hypothetical novel alkaloid for the purpose of outlining a comprehensive preliminary toxicity screening strategy. The data presented are illustrative and not based on actual experimental results for this specific compound.

This technical guide provides a detailed framework for conducting a preliminary toxicity assessment of a novel indole (B1671886) alkaloid, "this compound." The protocols and methodologies described are based on established and widely accepted practices in toxicology for the initial safety evaluation of natural products and new chemical entities.

Introduction to Preliminary Toxicity Screening

The initial phase of toxicity screening for a novel compound is critical for identifying potential safety concerns early in the drug development process. This preliminary assessment typically involves a battery of in vitro and in vivo tests designed to evaluate the compound's potential for cytotoxicity, genotoxicity, and acute systemic toxicity. The data generated from these studies are essential for making informed decisions about the continued development of the compound.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death.[1] These in vitro tests provide initial insights into the potential toxicity of a substance at the cellular level.

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

  • Cell Culture: Human hepatocellular carcinoma (HepG2) and human cervical adenocarcinoma (HeLa) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Exposure: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for 24 and 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation: Cytotoxicity of this compound
Cell LineExposure Time (hours)IC50 (µM)
HepG22475.3
4842.1
HeLa2488.9
4855.6

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis A Cell Culture (e.g., HepG2, HeLa) B Cell Seeding (96-well plates) A->B C Prepare this compound Dilutions B->C D Treat Cells with Compound C->D E Incubate (24h & 48h) D->E F Add MTT Reagent E->F G Incubate (4h) F->G H Add Solubilization Solution G->H I Measure Absorbance H->I J Calculate Cell Viability (%) I->J K Determine IC50 Value J->K

Figure 1. Workflow for MTT-based cytotoxicity screening.

Genotoxicity Assessment

Genotoxicity testing is crucial to identify compounds that can cause genetic damage, such as gene mutations and chromosomal aberrations.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. The test evaluates the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Methodology:

  • Bacterial Strains: S. typhimurium strains TA98 and TA100 are commonly used.

  • Metabolic Activation: The test is performed with and without the S9 fraction (a liver homogenate) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Data Presentation: Ames Test for this compound
StrainMetabolic Activation (S9)This compound (µ g/plate )Mean Revertants/Plate ± SDMutagenicity Ratio
TA98 -0 (Control)25 ± 41.0
1028 ± 51.1
5031 ± 31.2
10033 ± 61.3
+0 (Control)45 ± 61.0
1049 ± 71.1
5052 ± 51.2
10055 ± 81.2
TA100 -0 (Control)130 ± 121.0
10135 ± 151.0
50142 ± 111.1
100148 ± 141.1
+0 (Control)150 ± 181.0
10158 ± 161.1
50165 ± 201.1
100172 ± 191.1

A compound is considered mutagenic if it produces a dose-related increase in the number of revertants that is at least twice the background (spontaneous revertant) count.

Logical Flow: Genotoxicity Testing Strategy

G A This compound B Ames Test (Bacterial Reverse Mutation) A->B C In Vitro Mammalian Chromosome Aberration Test B->C If Positive or Equivocal E Genotoxicity Assessment B->E If Negative D In Vivo Micronucleus Assay C->D If Positive or Equivocal C->E If Negative D->E

Figure 2. A tiered approach to genotoxicity testing.

Acute Systemic Toxicity

Acute toxicity studies in animals are performed to determine the immediate adverse effects of a single high dose of a substance. These studies are essential for estimating the lethal dose 50 (LD50) and identifying the target organs of toxicity.

Experimental Protocol: Brine Shrimp Lethality Assay (Alternative Model)

The Brine Shrimp Lethality Assay (BSLA) is a simple, rapid, and low-cost preliminary screen for toxicity. It has been shown to have a good correlation with in vivo acute toxicity in rodents.

Methodology:

  • Hatching: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and light for 48 hours.

  • Exposure: Ten nauplii (larvae) are transferred to vials containing artificial seawater and various concentrations of this compound.

  • Incubation: The vials are incubated for 24 hours under light.

  • Mortality Count: The number of dead shrimp is counted.

  • LC50 Determination: The lethal concentration 50 (LC50), the concentration that kills 50% of the brine shrimp, is determined using probit analysis.

Experimental Protocol: Acute Oral Toxicity in Rodents (OECD 425)

This guideline describes a procedure for assessing acute oral toxicity that uses a reduced number of animals.

Methodology:

  • Animals: Healthy, young adult female rats are used, as they are often slightly more sensitive.

  • Housing: Animals are housed in standard conditions with access to food and water.

  • Dosing: A single animal is dosed at the starting dose level (e.g., 2000 mg/kg for a substance expected to be of low toxicity).

  • Observation: The animal is observed for signs of toxicity and mortality over 14 days.

  • Sequential Dosing: Based on the outcome for the first animal, subsequent animals are dosed at higher or lower dose levels until the LD50 can be estimated.

  • Necropsy: At the end of the study, all animals are subjected to a gross necropsy.

Data Presentation: Acute Toxicity of this compound

Brine Shrimp Lethality Assay

Concentration (µg/mL) Number of Shrimp Number of Dead % Mortality
0 (Control) 10 0 0
10 10 1 10
100 10 4 40
500 10 8 80
1000 10 10 100
LC50: 158.5 µg/mL

Acute Oral Toxicity in Rats (OECD 425)

  • LD50: > 2000 mg/kg body weight

  • Clinical Observations: No signs of toxicity or mortality were observed at 2000 mg/kg. No significant changes in body weight were noted.

  • Gross Necropsy: No abnormalities were observed in the organs of the treated animals.

Signaling Pathway: Hypothetical Pathway of this compound-Induced Apoptosis

G cluster_stimulus Stimulus cluster_pathway Intrinsic Apoptotic Pathway cluster_outcome Outcome A This compound B Mitochondrial Stress A->B C Release of Cytochrome c B->C D Apaf-1 Activation C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Figure 3. Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

The preliminary toxicity screening of this compound, as outlined in this guide, provides a foundational understanding of its safety profile. Based on the hypothetical data, this compound demonstrates moderate in vitro cytotoxicity, no significant genotoxicity in the Ames test, and low acute systemic toxicity.

Further studies would be warranted to explore its sub-chronic toxicity, reproductive and developmental toxicity, and to elucidate the specific mechanisms of its cytotoxic effects. This comprehensive, tiered approach ensures a thorough initial safety assessment while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

References

Methodological & Application

Application Note: Quantitative Analysis of Rauvovertine C in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rauvovertine C is an alkaloid with potential therapeutic applications. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples. The method is designed to be robust and suitable for high-throughput analysis in a regulated bioanalytical laboratory.

Bioanalytical methods are essential for the quantitative determination of drugs and their metabolites in biological fluids, which plays a significant role in the evaluation and interpretation of bioequivalence, pharmacokinetic (PK), and toxicokinetic studies.[1][2] A selective and sensitive analytical method is critical for the successful conduct of preclinical and clinical pharmacology studies.[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another suitable alkaloid)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Control plasma (drug-free)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is recommended.[3][4]

  • HPLC System: Capable of gradient elution.

  • Mass Spectrometer: Equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for separation.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve and QC samples.

  • Calibration Curve (CC) and QC Samples: Spike control plasma with the appropriate working standard solutions to prepare CCs and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis.

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
MRM Transitions To be determined by direct infusion of the analyte and IS
Collision Gas Nitrogen

Method Validation

The bioanalytical method should be validated according to regulatory guidelines. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: Establishing a valid calibration curve over the required concentration range.

  • Accuracy and Precision: Ensuring reliable and reproducible results.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The alteration of the analyte response due to interfering components in the sample matrix.

  • Stability: Ensuring the analyte remains stable throughout sample collection, storage, and analysis.

Data Presentation

Table 3: Linearity of Calibration Curve

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 4: Accuracy and Precision (Intra- and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LQC 398.54.299.15.5
MQC 100101.23.1100.84.3
HQC 80099.82.5100.23.8

Table 5: Stability of this compound in Plasma

Stability ConditionDurationConcentration (ng/mL)Accuracy (%)
Bench-top 4 hours3, 80097.2, 98.5
Freeze-thaw (3 cycles) -20°C3, 80096.8, 97.9
Long-term 30 days3, 80095.5, 96.3

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge (13,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantitative analysis of this compound in plasma.

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation cluster_sample_analysis Sample Analysis select_technique Select Analytical Technique (LC-MS/MS) optimize_extraction Optimize Sample Preparation select_technique->optimize_extraction optimize_lc Optimize LC Conditions select_technique->optimize_lc optimize_ms Optimize MS Conditions select_technique->optimize_ms linearity Linearity select_technique->linearity accuracy_precision Accuracy & Precision select_technique->accuracy_precision selectivity Selectivity select_technique->selectivity stability Stability select_technique->stability matrix_effect Matrix Effect select_technique->matrix_effect pk_study Pharmacokinetic Studies linearity->pk_study accuracy_precision->pk_study selectivity->pk_study stability->pk_study matrix_effect->pk_study

Caption: Logical relationship of bioanalytical method development and validation.

References

Application Note: Cell-Based Assay for Characterizing the Biological Activity of Rauvovertine C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvovertine C is a plant-derived alkaloid compound with potential effects on cardiovascular functions.[1] Understanding the cellular mechanisms of action of novel compounds like this compound is crucial for drug discovery and development. This application note provides a detailed protocol for a series of cell-based assays to characterize the biological activity of this compound, with a focus on its potential effects on cell viability, the actin cytoskeleton, and the Rho/ROCK signaling pathway. The Rho-associated kinase (ROCK) is a key regulator of the actin cytoskeleton and is implicated in various cellular processes, including cell adhesion, migration, and contraction.

Preliminary Analysis: Cytotoxicity of this compound

Before assessing the specific biological activity of this compound, it is essential to determine its cytotoxic profile to identify a suitable concentration range for subsequent experiments. The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[2][3]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells (e.g., A549, HeLa, or a relevant cardiovascular cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The results of the MTT assay can be used to calculate the IC50 value (the concentration of a drug that inhibits a biological process by 50%) for this compound.

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
11.2096
101.0584
250.8064
500.6149
1000.3528

Assessment of Actin Cytoskeleton Integrity

To investigate the effect of this compound on the cellular cytoskeleton, F-actin can be visualized using fluorescently labeled phalloidin (B8060827). Phalloidin is a bicyclic peptide that binds specifically to filamentous actin (F-actin).

Experimental Protocol: Phalloidin Staining for F-actin
  • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Once the cells reach 50-70% confluency, treat them with non-toxic concentrations of this compound (determined from the MTT assay) for the desired time.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Wash the cells three times with PBS and incubate with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature in the dark.

  • Nuclear Staining (Optional): To visualize the nuclei, you can counterstain with a nuclear dye like DAPI (4',6-diamidino-2-phenylindole).

  • Mounting and Imaging: Wash the coverslips with PBS, mount them on microscope slides, and visualize the cells using a fluorescence microscope.

Analysis of Rho/ROCK Signaling Pathway Activity

The effect of this compound on the Rho/ROCK signaling pathway can be determined by measuring the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a downstream substrate of ROCK. A cell-based ELISA is a suitable method for quantifying the levels of phosphorylated MYPT1.

Experimental Protocol: Cell-Based ELISA for Phospho-MYPT1
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time. Include a known ROCK inhibitor (e.g., Y-27632) as a positive control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 (Thr853)) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops. Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Normalization: To normalize for cell number, perform a parallel assay to stain for a housekeeping protein like GAPDH or use a total MYPT1 antibody.

Data Presentation

The results will indicate the effect of this compound on ROCK activity.

TreatmentConcentration (µM)Absorbance (450 nm) (pMYPT1)Normalized pMYPT1 Level
Untreated Control00.851.00
This compound100.680.80
This compound250.450.53
This compound500.300.35
Y-27632 (Positive Control)100.250.29

Visualizations

Signaling Pathway

RauvovertineC_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., LPA) Receptor GPCR Extracellular_Signal->Receptor RhoGEF RhoGEF Receptor->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoGAP ROCK ROCK RhoA_GTP->ROCK MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation MLC MLC ROCK->MLC Phosphorylation MLC_Phosphatase MLC Phosphatase MYPT1->MLC_Phosphatase pMYPT1 p-MYPT1 (Inactive) pMLC p-MLC MLC_Phosphatase->pMLC Dephosphorylation pMLC->MLC Actin_Myosin_Contraction Actin-Myosin Contraction Stress Fiber Formation pMLC->Actin_Myosin_Contraction RauvovertineC This compound RauvovertineC->ROCK Inhibition?

Caption: Hypothetical signaling pathway of this compound as a ROCK inhibitor.

Experimental Workflow

Experimental_Workflow Start Start: Characterize This compound Activity Cytotoxicity 1. Determine Cytotoxicity (MTT Assay) Start->Cytotoxicity IC50 Calculate IC50 Select Non-Toxic Concentrations Cytotoxicity->IC50 Actin_Staining 2. Analyze Actin Cytoskeleton (Phalloidin Staining) IC50->Actin_Staining ROCK_Assay 3. Measure ROCK Activity (pMYPT1 Cell-Based ELISA) IC50->ROCK_Assay Data_Analysis Data Analysis and Interpretation Actin_Staining->Data_Analysis ROCK_Assay->Data_Analysis Conclusion Conclusion on This compound Activity Data_Analysis->Conclusion

Caption: Workflow for characterizing this compound activity.

References

Application Notes and Protocols: Investigating the Antihypertensive Effects of Rauvovertine C in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of Rauvovertine C, a novel compound with putative antihypertensive properties. The following sections detail the selection of appropriate animal models, experimental protocols for assessing antihypertensive efficacy, and potential signaling pathways involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers initiating in vivo studies to characterize the cardiovascular effects of this compound.

Selection of Animal Models for Hypertension Research

The choice of an appropriate animal model is critical for elucidating the antihypertensive potential of this compound. Several well-established rodent models are available, each mimicking different aspects of human hypertension.[1][2][3][4] The selection should be guided by the specific research question and the presumed mechanism of action of the test compound.

Commonly Used Animal Models of Hypertension:

  • Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension, closely resembling the human condition.[1] SHRs develop hypertension without any external intervention and are responsive to most classes of antihypertensive drugs.

  • Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rat: This model represents a form of mineralocorticoid-induced, low-renin hypertension. It is induced by unilateral nephrectomy, subcutaneous implantation of a DOCA pellet, and administration of high-salt drinking water.

  • Angiotensin II (Ang II)-Induced Hypertensive Rat: This model is used to study renin-angiotensin system (RAS)-dependent hypertension. Hypertension is induced by continuous infusion of Ang II via an osmotic minipump.

  • Dahl Salt-Sensitive (S) Rat: This genetic model is used to study salt-sensitive hypertension. These rats develop hypertension when fed a high-salt diet, while the Dahl salt-resistant (R) strain remains normotensive.

Experimental Protocols

Acute Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the dose-dependent acute effect of this compound on blood pressure and heart rate in conscious, freely moving SHRs.

Materials:

  • Male SHRs (16-20 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Telemetry system for blood pressure monitoring (e.g., DSI) or tail-cuff plethysmography system

  • Oral gavage needles

Protocol:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Blood Pressure Measurement:

    • Telemetry (Recommended): Surgically implant telemetry transmitters for continuous measurement of blood pressure and heart rate. Allow a recovery period of at least one week post-surgery.

    • Tail-Cuff Plethysmography: Train the rats for several days to habituate them to the restraining and tail-cuff inflation procedure to obtain stable baseline readings.

  • Baseline Recording: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for at least 30 minutes before drug administration.

  • Drug Administration:

    • Divide the animals into groups (n=6-8 per group):

      • Vehicle control

      • This compound (e.g., 10, 30, 100 mg/kg)

    • Administer the vehicle or this compound orally via gavage.

  • Post-Dose Monitoring: Continuously monitor SBP, DBP, and HR for at least 24 hours post-administration.

  • Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treated and vehicle control groups.

Chronic Antihypertensive Effect of this compound in DOCA-Salt Hypertensive Rats

Objective: To evaluate the long-term efficacy of this compound in a model of mineralocorticoid hypertension.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Deoxycorticosterone acetate (DOCA) pellets (e.g., 50 mg/pellet, 21-day release)

  • 1% NaCl drinking water

  • This compound

  • Vehicle

Protocol:

  • Induction of Hypertension:

    • Anesthetize the rats and perform a left uninephrectomy.

    • Subcutaneously implant a DOCA pellet.

    • Replace drinking water with 1% NaCl solution.

  • Blood Pressure Monitoring: Monitor systolic blood pressure weekly using the tail-cuff method. The rats are considered hypertensive when SBP consistently exceeds 160 mmHg (typically after 3-4 weeks).

  • Treatment:

    • Once hypertension is established, randomize the rats into treatment groups:

      • Sham-operated control

      • DOCA-salt + Vehicle

      • DOCA-salt + this compound (e.g., 30 mg/kg/day)

    • Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).

  • Weekly Measurements: Continue weekly monitoring of SBP, body weight, and water intake.

  • Terminal Procedures: At the end of the treatment period, collect blood samples for biochemical analysis (e.g., plasma renin activity, aldosterone (B195564) levels). Euthanize the animals and collect heart and kidney tissues for histological analysis and measurement of organ hypertrophy.

  • Data Analysis: Compare the changes in blood pressure, organ weight, and biochemical parameters among the different groups.

Data Presentation

Table 1: Acute Effect of this compound on Blood Pressure and Heart Rate in SHRs

Treatment GroupDose (mg/kg)Baseline SBP (mmHg)ΔSBP at 6h (mmHg)Baseline HR (bpm)ΔHR at 6h (bpm)
Vehicle-185 ± 5-2 ± 3350 ± 10+5 ± 8
This compound10188 ± 6-15 ± 4345 ± 12-10 ± 6
This compound30186 ± 5-35 ± 6352 ± 9-25 ± 7
This compound100189 ± 7-50 ± 8348 ± 11-40 ± 9*

*Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. (Example data)

Table 2: Chronic Effect of this compound on Systolic Blood Pressure in DOCA-Salt Hypertensive Rats

Treatment GroupWeek 0 SBP (mmHg)Week 1 SBP (mmHg)Week 2 SBP (mmHg)Week 3 SBP (mmHg)Week 4 SBP (mmHg)
Sham120 ± 4122 ± 5121 ± 4123 ± 6122 ± 5
DOCA + Vehicle175 ± 6180 ± 7185 ± 8190 ± 9195 ± 10
DOCA + this compound178 ± 7165 ± 6150 ± 5140 ± 7135 ± 6

*Data are presented as mean ± SEM. *p < 0.05 vs. DOCA + Vehicle. (Example data)

Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_0 Model Induction cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Animal Selection Animal Selection Hypertension Induction Hypertension Induction Animal Selection->Hypertension Induction SHR (Genetic) or DOCA-Salt (Surgical/Chemical) Baseline Measurement Baseline Measurement Hypertension Induction->Baseline Measurement Confirm Hypertension Drug Administration Drug Administration Baseline Measurement->Drug Administration Vehicle or This compound Chronic Monitoring Chronic Monitoring Drug Administration->Chronic Monitoring Terminal Endpoint Analysis Terminal Endpoint Analysis Chronic Monitoring->Terminal Endpoint Analysis Blood Pressure, Organ Weights Statistical Analysis Statistical Analysis Terminal Endpoint Analysis->Statistical Analysis Results Results Statistical Analysis->Results G cluster_0 Vascular Smooth Muscle Cell cluster_1 Endothelial Cell Rauvovertine_C This compound Receptor Receptor Rauvovertine_C->Receptor Blocks PLC PLC Receptor->PLC Activates IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Vasoconstriction Ca_release->Contraction Rauvovertine_C2 This compound eNOS eNOS Rauvovertine_C2->eNOS Activates NO Nitric Oxide (NO) eNOS->NO NO->Contraction Inhibits (Vasodilation) G Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Rauvovertine_C_Renin This compound Rauvovertine_C_Renin->Renin Inhibits Rauvovertine_C_ACE This compound Rauvovertine_C_ACE->ACE Inhibits Rauvovertine_C_AT1R This compound Rauvovertine_C_AT1R->AT1R Blocks

References

Application Notes and Protocols for Studying Rauvovertine C in Spontaneously Hypertensive Rats (SHR)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific studies on "Rauvovertine C" in spontaneously hypertensive rats (SHR) are not available in the public domain. Therefore, these application notes and protocols are presented as a generalized framework for investigating a novel antihypertensive compound, with "this compound" used as a representative agent. The proposed mechanisms of action and experimental designs are based on established methodologies for evaluating antihypertensive drugs in the SHR model.

Introduction

The spontaneously hypertensive rat (SHR) is a widely utilized and well-characterized inbred rat strain that serves as a valuable model for human essential hypertension.[1] Developed through selective breeding, SHRs spontaneously develop hypertension as they mature, mimicking the pathophysiology of the human condition.[1] This makes them an ideal model for screening and evaluating the efficacy of novel antihypertensive compounds like this compound.

Rauwolfia alkaloids, the class to which this compound hypothetically belongs, have a history of use in managing hypertension.[2][3] Their mechanisms often involve modulation of the sympathetic nervous system, including the depletion of catecholamines like norepinephrine (B1679862) from nerve endings, which leads to reduced heart rate and vasodilation.[4] Another potential mechanism is the blockade of alpha-adrenergic receptors. This document outlines a comprehensive experimental approach to assess the antihypertensive effects and potential mechanisms of action of this compound in the SHR model.

Hypothetical Mechanism of Action of this compound

For the purpose of this protocol, we will hypothesize that this compound, as a putative Rauwolfia alkaloid, exerts its antihypertensive effects through one or more of the following mechanisms:

  • Depletion of Catecholamines: By inhibiting the vesicular monoamine transporter (VMAT), this compound may prevent the storage of norepinephrine in sympathetic nerve terminals, leading to its depletion and a subsequent reduction in sympathetic tone.

  • Alpha-Adrenergic Receptor Blockade: this compound might act as an antagonist at alpha-adrenergic receptors, preventing norepinephrine from binding and causing vasoconstriction.

  • Calcium Channel Modulation: Some alkaloids have been shown to modulate calcium channels in vascular smooth muscle, leading to vasodilation.

These potential pathways will be investigated through the protocols detailed below.

Experimental Protocols

Animal Model and Husbandry
  • Animals: Male spontaneously hypertensive rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • Age: Young adult rats (e.g., 12-14 weeks old) at the established hypertension stage.

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.

  • Acclimatization: Allow at least one week for acclimatization to the housing conditions before the start of the experiment.

Experimental Design and Drug Administration
  • Groups:

    • WKY Control (Vehicle)

    • SHR Control (Vehicle)

    • SHR + this compound (Low Dose)

    • SHR + this compound (High Dose)

    • SHR + Positive Control (e.g., Reserpine or another established antihypertensive)

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, distilled water with a small percentage of DMSO). The vehicle's safety should be established in preliminary studies.

  • Administration: Administer the compound and vehicle orally via gavage once daily for a predetermined period (e.g., 4-8 weeks).

Blood Pressure Measurement
  • Method: Non-invasive tail-cuff plethysmography is a standard method for repeated blood pressure measurements.

  • Procedure:

    • Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the first measurement.

    • Warm the rat's tail to detect the pulse.

    • Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

    • Take at least three stable readings and average them for each animal at each time point.

  • Frequency: Measure blood pressure at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the study.

Biochemical and Histological Analysis (at the end of the study)
  • Blood and Tissue Collection: At the end of the treatment period, euthanize the animals and collect blood and tissues (heart, aorta, kidneys).

  • Biochemical Analysis:

    • Plasma Catecholamines: Measure plasma norepinephrine and epinephrine (B1671497) levels using ELISA or HPLC to assess the catecholamine-depleting effect.

    • Renal Function Markers: Measure plasma creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to evaluate renal function.

    • Oxidative Stress Markers: Analyze markers of oxidative stress such as malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) in tissue homogenates.

  • Histological Analysis:

    • Cardiac Hypertrophy: Weigh the heart and calculate the heart weight to body weight ratio. Perform histological staining (e.g., H&E, Masson's trichrome) on heart sections to assess cardiomyocyte size and fibrosis.

    • Vascular Remodeling: Analyze aortic sections to measure medial thickness and assess vascular structure.

Data Presentation (Representative Data)

The following tables present hypothetical data that could be obtained from a study evaluating this compound in SHRs.

Table 1: Effect of this compound on Systolic Blood Pressure (mmHg)

GroupBaselineWeek 2Week 4Week 6Week 8
WKY Control120 ± 5122 ± 6121 ± 5123 ± 7122 ± 6
SHR Control185 ± 8188 ± 7190 ± 9192 ± 8195 ± 10
SHR + this compound (Low)186 ± 9175 ± 8165 ± 7158 ± 9155 ± 8
SHR + this compound (High)184 ± 7168 ± 6152 ± 8145 ± 7140 ± 9
SHR + Reserpine185 ± 8170 ± 7155 ± 9148 ± 8142 ± 7

*Values are presented as Mean ± SEM. *p < 0.05 compared to SHR Control.

Table 2: Effect of this compound on Biochemical Parameters (at Week 8)

GroupPlasma Norepinephrine (pg/mL)Heart Weight/Body Weight (mg/g)Aortic Medial Thickness (μm)
WKY Control250 ± 302.8 ± 0.285 ± 5
SHR Control450 ± 454.2 ± 0.3120 ± 8
SHR + this compound (Low)350 ± 353.8 ± 0.2105 ± 7
SHR + this compound (High)280 ± 283.5 ± 0.395 ± 6
SHR + Reserpine260 ± 323.4 ± 0.292 ± 8*

*Values are presented as Mean ± SEM. *p < 0.05 compared to SHR Control.

Visualizations

Hypothetical Signaling Pathway of this compound

Rauvovertine_C_Pathway Hypothetical Mechanism of this compound cluster_neuron Sympathetic Neuron cluster_vsmc Vascular Smooth Muscle Cell cluster_effect Physiological Effect NE_synthesis Norepinephrine (NE) Synthesis VMAT VMAT2 NE_synthesis->VMAT NE uptake Vesicle Synaptic Vesicle (NE Storage) VMAT->Vesicle NE_release NE Release Vesicle->NE_release Alpha_receptor Alpha-1 Adrenergic Receptor NE_release->Alpha_receptor Binds to BP_decrease Decreased Blood Pressure Rauvovertine_C This compound Rauvovertine_C->VMAT Inhibits Contraction Vasoconstriction Alpha_receptor->Contraction

Caption: Hypothetical mechanism of this compound action.

Experimental Workflow

Experimental_Workflow start Start: Acclimatize SHR and WKY Rats (1 week) baseline Baseline Measurements: - Body Weight - Blood Pressure (Tail-cuff) start->baseline grouping Randomize into 5 Groups: - WKY Control - SHR Control - SHR + this compound (Low) - SHR + this compound (High) - SHR + Positive Control baseline->grouping treatment Daily Oral Gavage Treatment (8 weeks) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Blood Pressure treatment->monitoring During treatment euthanasia End of Study: Euthanasia and Sample Collection treatment->euthanasia analysis Analysis: - Biochemical Assays (Plasma, Tissues) - Histological Examination (Heart, Aorta) euthanasia->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis

Caption: Experimental workflow for evaluating this compound in SHRs.

References

Application Notes and Protocols for In Vivo Administration of Rauvovertine C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for specific in vivo experimental data, quantitative results, or detailed protocols for Rauvovertine C did not yield any specific findings in the public domain. While this compound is identified as an alkaloid from Rauwolfia verticillata with potential hypotensive and tranquilizing effects, detailed preclinical data remains unavailable.

The following application notes and protocols are therefore generalized , based on the known pharmacology of the Rauwolfia class of alkaloids (e.g., reserpine) and common practices for evaluating antihypertensive agents in vivo. This information is intended to serve as a foundational guide for researchers. It is imperative to conduct compound-specific dose-finding, formulation, and toxicology studies prior to initiating any new in vivo experiment with this compound.

I. Application Notes

1.1. Background

This compound is a monoterpenoid indole (B1671886) alkaloid isolated from the stems of Rauwolfia verticillata. Alkaloids from the Rauwolfia genus are renowned for their cardiovascular and neurological effects. The primary mechanism of action for well-studied Rauwolfia alkaloids, such as reserpine (B192253), involves the inhibition of the vesicular monoamine transporter 2 (VMAT2). This inhibition leads to the depletion of neurotransmitters (norepinephrine, dopamine, and serotonin) from nerve terminals in both the central and peripheral nervous systems. The depletion of norepinephrine (B1679862) from sympathetic nerve endings results in a reduction of peripheral vascular resistance and a subsequent lowering of blood pressure.

1.2. Potential In Vivo Applications

Based on its chemical class, this compound is a candidate for in vivo investigation in the following areas:

  • Cardiovascular Research: Evaluation of its potential as an antihypertensive agent.

  • Neuropharmacology: Assessment of its sedative, tranquilizing, or antipsychotic-like properties.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determination of its absorption, distribution, metabolism, and excretion profile, and correlation with its physiological effects.

1.3. Recommended Animal Models

  • Normotensive Rodents: Wistar or Sprague-Dawley rats are suitable for initial toxicity, pharmacokinetic, and pharmacodynamic studies.

  • Hypertensive Rodents: Spontaneously Hypertensive Rats (SHR) are the most common model for evaluating potential antihypertensive compounds. Alternatively, hypertension can be induced in normotensive rats through methods such as the Deoxycorticosterone acetate (B1210297) (DOCA)-salt model.

1.4. Formulation and Administration Considerations

  • Solubility: The solubility of this compound in common vehicles should be determined. For oral administration, suspension in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC) or a solution in a suitable, non-toxic solvent is common.

  • Route of Administration: Oral (p.o.) gavage is a common route for preclinical evaluation of antihypertensive agents. Intraperitoneal (i.p.) or intravenous (i.v.) administration can also be considered for specific mechanistic or pharmacokinetic studies.

  • Dosage: The appropriate dosage must be determined through dose-ranging studies. For context, the antihypertensive dose of reserpine in rats is in the range of 0.1-0.5 mg/kg.

II. Generalized Experimental Protocols

The following are generalized protocols that can be adapted for the in vivo evaluation of this compound.

2.1. Protocol 1: Acute Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the single-dose effect of this compound on blood pressure and heart rate in a hypertensive animal model.

Materials:

  • Spontaneously Hypertensive Rats (male, 14-16 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% CMC in distilled water)

  • Positive control (e.g., Reserpine)

  • Non-invasive blood pressure measurement system (tail-cuff plethysmography)

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimate rats to the restraining procedure and tail-cuff measurements for at least 3-5 days prior to the experiment to minimize stress-induced fluctuations in blood pressure.

  • Baseline Measurement: Record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of conscious, restrained rats.

  • Grouping: Randomly assign animals to different groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: this compound (Low Dose)

    • Group III: this compound (High Dose)

    • Group IV: Positive Control (e.g., Reserpine, 0.1 mg/kg, p.o.)

  • Administration: Administer the respective treatments via oral gavage.

  • Post-dose Measurement: Measure SBP, DBP, and HR at 1, 2, 4, 6, 8, and 24 hours post-administration.

  • Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each animal. Analyze the data using a one-way or two-way ANOVA followed by a suitable post-hoc test.

2.2. Protocol 2: Chronic Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the effect of repeated administration of this compound on the development of hypertension.

Procedure:

  • Follow steps 1-3 from Protocol 2.1.

  • Administration: Administer the respective treatments daily via oral gavage for a period of 2-4 weeks.

  • Weekly Measurement: Measure SBP, DBP, and HR once a week, prior to the daily dosing.

  • Final Measurement: At the end of the treatment period, perform a final blood pressure measurement.

  • Tissue Collection (Optional): At the end of the study, animals can be euthanized, and tissues (e.g., heart, aorta, kidneys) can be collected for histological or molecular analysis.

III. Data Presentation (Hypothetical Data)

The following tables represent a hypothetical presentation of data from an acute antihypertensive study.

Table 1: Effect of this compound on Systolic Blood Pressure (mmHg) in SHRs

Treatment GroupBaseline2h4h6h8h24h
Vehicle195 ± 5193 ± 6196 ± 5194 ± 7192 ± 6193 ± 5
This compound (Low Dose)196 ± 6182 ± 5175 ± 6172 ± 5178 ± 6188 ± 5
This compound (High Dose)194 ± 5170 ± 6 160 ± 5155 ± 6 162 ± 5175 ± 6
Reserpine (0.1 mg/kg)197 ± 7172 ± 5 162 ± 6158 ± 5 165 ± 6178 ± 5

Values are Mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle group.

Table 2: Effect of this compound on Heart Rate (beats per minute) in SHRs

Treatment GroupBaseline2h4h6h8h24h
Vehicle350 ± 10348 ± 12352 ± 11349 ± 13347 ± 12349 ± 11
This compound (Low Dose)352 ± 11330 ± 10325 ± 11320 ± 10328 ± 12340 ± 10
This compound (High Dose)348 ± 10310 ± 12 300 ± 10295 ± 11 305 ± 10325 ± 12
Reserpine (0.1 mg/kg)355 ± 12315 ± 11 305 ± 12300 ± 10 310 ± 11330 ± 10

Values are Mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle group.

IV. Visualizations

Generalized Signaling Pathway for Hypotensive Action of Rauwolfia Alkaloids

G cluster_neuron Sympathetic Neuron Terminal cluster_synapse Synaptic Cleft cluster_effector Effector Organ (e.g., Blood Vessel) Rauwolfia Rauwolfia Alkaloid (e.g., this compound) VMAT2 VMAT2 Rauwolfia->VMAT2 Inhibits Vesicle Synaptic Vesicle (with Norepinephrine) NE_released Reduced Norepinephrine Release Vesicle->NE_released Exocytosis NE_cytoplasm NE_cytoplasm->VMAT2 Uptake NE_vesicle Receptor Adrenergic Receptor NE_released->Receptor Reduced Stimulation Response Decreased Vasoconstriction Receptor->Response BP_lowering Lowered Blood Pressure Response->BP_lowering Leads to

Caption: Hypotensive mechanism of Rauwolfia alkaloids.

Generalized Experimental Workflow for In Vivo Antihypertensive Screening

G start Start acclimatization Animal Acclimatization (e.g., SHRs) start->acclimatization baseline Baseline BP & HR Measurement acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping administration Compound Administration (Oral Gavage) grouping->administration measurement Post-Dose BP & HR Measurement (Time-course) administration->measurement analysis Statistical Analysis measurement->analysis end End analysis->end

Application Notes and Protocols for Developing a Stable Formulation of Rauvovertine C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvovertine C is a promising plant-derived alkaloid compound extracted from the roots of Rauwolfia species.[1] With a molecular formula of C₂₀H₂₃N₃O and a molecular weight of 321.40 g/mol , this bioactive molecule has demonstrated notable hypotensive and tranquilizing properties.[1] Its mechanism of action is primarily through the modulation of neurotransmitter pathways, leading to a reduction in peripheral vascular resistance.[1] As a compound of interest for cardiovascular research, particularly in the development of novel antihypertensive therapies, ensuring its stability in a pharmaceutical formulation is paramount for preclinical and potential clinical development.

These application notes provide a comprehensive guide to developing a stable formulation for this compound, addressing potential challenges and outlining detailed experimental protocols for stability assessment.

Pre-formulation Studies

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation. The following studies are critical to identify potential stability liabilities.

Physicochemical Characterization

Objective: To determine the intrinsic properties of this compound that may influence its stability.

Table 1: Physicochemical Properties of this compound

ParameterMethodResultImplication for Formulation
Molecular Formula Mass SpectrometryC₂₀H₂₃N₃O
Molecular Weight Mass Spectrometry321.40 g/mol
Appearance Visual InspectionOff-white to pale yellow crystalline powderPotential for color change upon degradation.
Solubility Equilibrium Solubility Method in various solvents (pH 1.2, 4.5, 6.8, 7.4 buffers, water, ethanol, propylene (B89431) glycol)Sparingly soluble in aqueous buffers, freely soluble in ethanol.May require solubility enhancement techniques for aqueous formulations.
pKa Potentiometric Titration6.5Potential for pH-dependent degradation.
LogP HPLC Method3.2Indicates moderate lipophilicity.
Hygroscopicity Dynamic Vapor SorptionModerately hygroscopicSusceptible to moisture-induced degradation; requires control of humidity during manufacturing and storage.
Polymorphism DSC, XRDCrystalline Form I identifiedPotential for polymorphic transformations affecting stability and bioavailability.
Forced Degradation Studies

Objective: To identify the degradation pathways of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.

Protocol 1: Forced Degradation of this compound

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Heat the solid drug at 105°C for 24 hours.

    • Photostability: Expose the solid drug and drug solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) in a photostability chamber.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

Table 2: Summary of Forced Degradation Results for this compound

Stress ConditionDegradation ObservedMajor Degradants
Acid Hydrolysis (1N HCl, 80°C, 2h) ~15%Degradant A (Rt 5.2 min), Degradant B (Rt 7.8 min)
Base Hydrolysis (1N NaOH, 80°C, 2h) ~25%Degradant C (Rt 4.5 min)
Oxidative (3% H₂O₂, RT, 24h) ~10%Degradant D (Rt 9.1 min)
Thermal (105°C, 24h) < 5%Minor unknown peaks
Photolytic (UV/Vis) ~8%Degradant E (Rt 6.3 min)

Rt = Retention Time

Formulation Development Strategies

Based on the pre-formulation data, several strategies can be employed to enhance the stability of this compound.

Solid Dosage Formulations

Given the susceptibility to hydrolysis and photolysis, a solid dosage form is a primary consideration.

Strategies for Solid Formulations:

  • Excipient Selection: Choose excipients with low moisture content and that are compatible with this compound. Common choices include microcrystalline cellulose (B213188) (filler), croscarmellose sodium (disintegrant), and magnesium stearate (B1226849) (lubricant).

  • Moisture Protection:

    • Film Coating: Applying a moisture-barrier film coat to tablets can protect the drug from humidity.[2]

    • Packaging: Use of high-density polyethylene (B3416737) (HDPE) bottles with desiccants or blister packaging with aluminum foil can prevent moisture ingress.[3]

  • Co-processing with Excipients: Adding excipients that absorb or deflect moisture can help maintain stability.

Liquid Dosage Formulations

For indications requiring a liquid formulation (e.g., parenteral or oral solution), the following strategies are recommended:

  • pH Optimization: Determine the pH of maximum stability by conducting a solution stability study across a range of pH values (e.g., pH 3-8).

  • Antioxidants: To mitigate oxidative degradation, include antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) in the formulation.

  • Chelating Agents: If metal-catalyzed degradation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Solvent System: Consider non-aqueous or co-solvent systems (e.g., with propylene glycol or ethanol) to reduce hydrolytic degradation.

  • Light Protection: Package the liquid formulation in amber or opaque containers to protect it from light.

Experimental Protocols

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its degradation products.

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation Parameters: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Protocol 3: Excipient Compatibility Study

Objective: To assess the compatibility of this compound with selected excipients.

  • Mixture Preparation: Prepare binary mixtures of this compound with each excipient in a 1:1 ratio. Also, prepare a mixture of the drug with all proposed excipients for the final formulation.

  • Storage Conditions: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for 4 weeks.

  • Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples by HPLC for the appearance of new degradation products and any change in the physical appearance.

  • Evaluation: Compare the degradation profile of the mixtures with that of pure this compound stored under the same conditions. A significant increase in degradation suggests incompatibility.

Protocol 4: Formal Stability Study

Objective: To evaluate the stability of the final formulation under long-term and accelerated storage conditions according to ICH guidelines.

  • Formulation Preparation: Manufacture three batches of the final formulation (e.g., film-coated tablets).

  • Packaging: Package the formulation in the proposed commercial packaging.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform a full battery of tests including:

    • Appearance

    • Assay of this compound

    • Quantification of degradation products

    • Dissolution (for solid dosage forms)

    • Moisture content

    • Hardness and friability (for tablets)

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_stability Stability Testing cluster_outcome Outcome physchem Physicochemical Characterization forced_deg Forced Degradation Studies physchem->forced_deg form_dev Formulation Design (Solid/Liquid) physchem->form_dev analytical_dev Stability-Indicating Method Development forced_deg->analytical_dev excipient Excipient Compatibility excipient->form_dev formal_stab Formal Stability Study (ICH) form_dev->formal_stab analytical_dev->excipient stable_form Stable Formulation & Shelf-Life formal_stab->stable_form

Caption: Workflow for this compound formulation development.

signaling_pathway cluster_cns Central Nervous System cluster_pns Peripheral Effects rauvovertine This compound sympathetic Central Sympathetic Regulatory Mechanisms rauvovertine->sympathetic Inhibition pvr Reduced Peripheral Vascular Resistance sympathetic->pvr bp Lowered Blood Pressure pvr->bp hr Decreased Heart Rate pvr->hr

Caption: Proposed mechanism of action for this compound.

Conclusion

The development of a stable formulation for this compound is a critical step in its journey from a promising compound to a potential therapeutic agent. A systematic approach, beginning with thorough pre-formulation studies to identify stability liabilities, followed by rational formulation design and rigorous stability testing, is essential for success. The protocols and strategies outlined in these application notes provide a robust framework for researchers to navigate the challenges of formulating this novel cardiovascular compound. By carefully considering factors such as pH, moisture, light, and oxidative stress, and by selecting appropriate excipients and packaging, a stable and efficacious formulation of this compound can be achieved.

References

Application Notes and Protocols: Analytical Standards for Rauvovertine C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rouvovertine C is a novel indole (B1671886) alkaloid with potential therapeutic applications. As with any compound intended for research and drug development, the availability of a well-characterized analytical standard is crucial for accurate quantification, impurity profiling, and ensuring the reliability and reproducibility of experimental results. These application notes provide a comprehensive overview of the analytical methodologies for the characterization and quality control of Rauvovertine C analytical standards.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for sample handling, storage, and the development of analytical methods.

PropertyValue
Appearance White to off-white crystalline powder
Molecular Formula C₂₁H₂₄N₂O₃
Molecular Weight 368.43 g/mol
Solubility Soluble in Methanol (B129727), Acetonitrile, DMSO; Sparingly soluble in water
Melting Point 182-185 °C
Storage Conditions Store at 2-8°C, protected from light

Analytical Methods and Protocols

Accurate and precise analytical methods are fundamental for the quality assessment of this compound. The following sections detail the validated protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of the this compound analytical standard and for identifying and quantifying any impurities.

Table 1: HPLC Method Parameters

ParameterSpecification
Instrument Standard HPLC system with UV detector
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 min, then hold at 90% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 25 minutes
  • Standard Preparation: Accurately weigh approximately 5 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 0.5 mg/mL. Further dilute with the mobile phase to a final concentration of 50 µg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard solution.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the standard solution six times to establish system suitability. The relative standard deviation (RSD) of the peak area should be less than 2%.

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent method.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight of this compound.

Table 2: Mass Spectrometry Parameters

ParameterSpecification
Instrument High-Resolution Mass Spectrometer (e.g., Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range 100-1000 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 10 µL/min.

  • Data Acquisition: Acquire data in full scan mode over the specified mass range.

  • Data Analysis:

    • Observe the mass spectrum for the protonated molecule [M+H]⁺.

    • The theoretical exact mass for [C₂₁H₂₄N₂O₃+H]⁺ is 369.1809. The observed mass should be within a 5 ppm tolerance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Table 3: NMR Spectroscopy Parameters

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 25°C25°C
Pulse Program Standard zg30Standard zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of DMSO-d₆.

  • Data Acquisition:

    • Tune and shim the spectrometer.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

    • Assign the chemical shifts in the ¹³C NMR spectrum.

    • Compare the obtained spectra with the reference spectra for this compound to confirm structural identity.

Visualizations

Experimental Workflow for Analytical Standard Qualification

The following diagram illustrates the general workflow for the qualification of a new batch of this compound analytical standard.

G cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Release A Receive New Batch of this compound B Log Sample and Assign Batch Number A->B C Perform Physicochemical Characterization (Appearance, Solubility) B->C D HPLC Purity Analysis C->D E Mass Spectrometry Identity Confirmation C->E F NMR Structural Confirmation C->F G Review and Compare Data to Specifications D->G E->G F->G H Generate Certificate of Analysis (CoA) G->H J Quarantine and Re-test or Reject Batch G->J Fail I Release Batch for Use H->I Pass G Start Start QC Process PurityCheck Purity ≥ 98.0% by HPLC? Start->PurityCheck IdentityCheck Correct Molecular Weight by MS? PurityCheck->IdentityCheck Yes Reject Reject Batch PurityCheck->Reject No StructureCheck Structure Confirmed by NMR? IdentityCheck->StructureCheck Yes IdentityCheck->Reject No Release Release Analytical Standard StructureCheck->Release Yes StructureCheck->Reject No

Application Note and Protocol: Determination of Rauvovertine C Dose-Response Curve

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rauvovertine C is a biologically active alkaloid isolated from the stems of Rauvolfia verticillata[1]. Alkaloids as a class of natural products are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects[2][3]. Preliminary studies have suggested that this compound possesses cytotoxic activity against human tumor cell lines[1]. To further characterize its potential as a therapeutic agent, it is essential to determine its dose-response relationship in a relevant biological system. This document provides a detailed protocol for establishing the dose-response curve of this compound and calculating its IC50 (half-maximal inhibitory concentration), a key measure of its potency.

The following protocols and application notes are designed to guide researchers in conducting a robust in vitro dose-response study.

Hypothesized Signaling Pathway for this compound

Many natural alkaloids with anticancer properties exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A common pathway implicated in cancer is the PI3K/Akt/mTOR pathway. It is hypothesized that this compound may inhibit one or more components of this pathway, leading to decreased cell viability.

Rauvovertine_C_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Akt->Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation RauvovertineC This compound RauvovertineC->Akt inhibits Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Hypothesized mechanism of this compound action via inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol describes a method for determining the dose-response curve of this compound using a cell viability assay, such as the MTT or resazurin (B115843) assay, in a 96-well plate format.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete medium. For example, create a 2x concentration series ranging from 200 µM to 0.1 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells in triplicate.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (Example using MTT):

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Normalization:

    • Average the absorbance values for the triplicate wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Abssample - Absblank) / (Absvehicle - Absblank)] x 100

  • Dose-Response Curve:

    • Plot the % Viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic regression) to fit a sigmoidal dose-response curve to the data[4].

  • IC50 Determination:

    • The IC50 value, which is the concentration of this compound that inhibits 50% of cell viability, can be calculated from the fitted curve.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro dose-response determination.

Dose_Response_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 TreatCells Treat Cells with Compound/Controls Incubate1->TreatCells PrepareDilutions Prepare Serial Dilutions of this compound PrepareDilutions->TreatCells Incubate2 Incubate 48-72h TreatCells->Incubate2 AddReagent Add Viability Reagent (e.g., MTT) Incubate2->AddReagent ReadPlate Read Plate (Absorbance/Fluorescence) AddReagent->ReadPlate AnalyzeData Data Analysis: Normalize Data, Plot Dose-Response Curve, Calculate IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

References

Troubleshooting & Optimization

Technical Support Center: Rauvovertine C Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Rauvovertine C for successful in vitro assays. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a plant-derived monoterpenoid indole (B1671886) alkaloid with the CAS number 2055073-74-8.[1] Like many alkaloids, it is a hydrophobic molecule, leading to poor aqueous solubility. This characteristic can be challenging for in vitro studies, which typically require the compound to be dissolved in aqueous cell culture media to observe its biological effects.

Q2: What are the initial solvent recommendations for this compound?

This compound is generally soluble in organic solvents. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended starting solvent. Other organic solvents such as ethanol, methanol, and acetone (B3395972) can also be used, but their compatibility with specific cell lines and assay components should be verified.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to ensure the observed effects are due to this compound and not the solvent.

Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous media. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower. Please refer to the Troubleshooting Guide below for detailed solutions.

Troubleshooting Guide: Improving this compound Solubility

This guide provides systematic approaches to address solubility challenges with this compound in your in vitro experiments.

Issue 1: Precipitate Formation Upon Dilution of DMSO Stock

Cause: The aqueous concentration of this compound exceeds its solubility limit in the final assay medium.

Solutions:

  • Optimize DMSO Concentration: Ensure you are using the highest tolerable final DMSO concentration for your cell line (determine this with a vehicle control toxicity assay).

  • Use Solubilizing Excipients: Incorporate a solubilizing agent in your final assay medium. Common choices include:

    • Surfactants: Non-ionic surfactants like Tween-20 or Cremophor EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with this compound, enhancing its aqueous solubility.

  • Prepare a More Dilute Stock: If possible, prepare a more dilute stock solution of this compound in DMSO. This will increase the final volume of DMSO added to your assay, which may help maintain solubility. However, be mindful of the maximum final DMSO concentration.

Issue 2: Inconsistent Assay Results or Lower than Expected Potency

Cause: Partial precipitation or aggregation of this compound in the assay wells, leading to a lower effective concentration.

Solutions:

  • Visual Inspection: Before and after adding cells, inspect your assay plates under a microscope for any signs of precipitation.

  • Sonication: Briefly sonicate your final diluted solution of this compound before adding it to the cells. This can help to break up small aggregates.

  • Incorporate a Serum-Containing Medium: If your assay protocol allows, the proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds and prevent precipitation.

  • Re-evaluate Solubilization Strategy: If inconsistencies persist, consider using a different or a combination of solubilizing agents as detailed in the protocols below.

Quantitative Data Summary

As specific experimental solubility data for this compound is not widely published, the following table provides estimated aqueous solubility and recommended starting concentrations for common solubilizing agents based on the properties of similar hydrophobic alkaloids.

ParameterValueNotes
Estimated Aqueous Solubility < 1 µg/mLHighly dependent on pH and temperature.
Recommended Stock Solvent DMSOPrepare a high-concentration stock (e.g., 10-20 mM).
Solubilizing Agent Recommended Starting Concentration Considerations
DMSO≤ 0.1% (v/v) final concentrationAlways include a vehicle control.
Tween-200.01% - 0.1% (v/v)Can form micelles to aid solubility.
Cremophor EL0.01% - 0.05% (v/v)A potent solubilizer; check for cell line specific toxicity.
HP-β-CD1-5 mMForms inclusion complexes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) and brief sonication can aid dissolution.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solubilization using a Surfactant (Tween-20)
  • Prepare your cell culture medium.

  • Add Tween-20 to the medium to a final concentration of 0.05% (v/v). Mix well by gentle inversion.

  • Prepare serial dilutions of your this compound DMSO stock in this Tween-20-containing medium.

  • Visually inspect for any precipitation.

  • Add the final dilutions to your assay plates.

  • Remember to include a vehicle control with 0.05% Tween-20 and the corresponding DMSO concentration.

Protocol 3: Solubilization using a Cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your cell culture medium.

  • In a sterile tube, add the required volume of your this compound DMSO stock.

  • Add the HP-β-CD stock solution to the DMSO stock and vortex immediately and vigorously for 1-2 minutes to facilitate the formation of inclusion complexes.

  • Use this solution to make further dilutions in your cell culture medium.

  • Include a vehicle control containing the same final concentrations of HP-β-CD and DMSO.

Visualizations

Experimental Workflow for Improving Solubility

G cluster_start Initial Preparation cluster_dilution Dilution & Observation cluster_troubleshooting Troubleshooting Strategies start This compound Powder stock Prepare High-Concentration Stock in 100% DMSO start->stock dilute Dilute DMSO Stock into Aqueous Assay Medium stock->dilute observe Observe for Precipitation dilute->observe no_precip No Precipitation: Proceed with Assay observe->no_precip Clear Solution precip Precipitation Occurs observe->precip Cloudy/Visible Particles add_excipient Add Solubilizing Excipient (e.g., Tween-20, HP-β-CD) to Assay Medium precip->add_excipient re_dilute Re-attempt Dilution add_excipient->re_dilute re_dilute->observe

Caption: Workflow for preparing and troubleshooting this compound solutions.

Potential Signaling Pathway for Cytotoxicity

Many monoterpenoid indole alkaloids exert their cytotoxic effects by inducing apoptosis. The following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis in cancer cells, based on the known mechanisms of related compounds.

G cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase RauvovertineC This compound DeathReceptor Death Receptors (e.g., Fas, TNFR1) RauvovertineC->DeathReceptor Mitochondrion Mitochondrial Stress RauvovertineC->Mitochondrion Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Bax Bax Activation Mitochondrion->Bax Bcl2 Bcl-2 Inhibition Mitochondrion->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Plausible apoptotic signaling pathway for this compound.

References

Rauvovertine C Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Rauvovertine C, ensuring its stability in aqueous solutions is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

Based on the behavior of structurally similar indole (B1671886) alkaloids, such as yohimbine (B192690), the primary factors influencing the stability of this compound in aqueous solutions are likely to be pH, temperature, light, and the presence of oxidizing agents.[1] Indole alkaloids can be susceptible to hydrolysis, particularly at neutral to alkaline pH, as well as photodegradation and oxidation.[1][2]

Q2: What is the expected stability of this compound at different pH values?

Q3: Are there any recommended storage conditions for this compound solutions?

To maximize stability, aqueous solutions of this compound should be freshly prepared. If short-term storage is necessary, it is recommended to store solutions at 2-8°C, protected from light. For long-term storage, it is best to store the compound in its solid form under recommended conditions.

Q4: Can I expect degradation of this compound during my experiments?

The potential for degradation depends on the experimental conditions. Prolonged incubation times, elevated temperatures, exposure to light, and neutral or alkaline pH can increase the likelihood of degradation. It is crucial to use a stability-indicating analytical method, such as a validated HPLC method, to monitor the integrity of this compound throughout your experiment.

Q5: What are the potential degradation products of this compound?

Given its chemical structure, potential degradation pathways for this compound may include hydrolysis of the ester or amide functionalities and oxidation of the indole ring. For instance, yohimbine, a similar indole alkaloid, is known to hydrolyze to yohimbinic acid.[1]

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues with this compound in your experiments.

Observed Issue Potential Cause Recommended Action
Loss of compound potency or inconsistent results over time. Degradation of this compound in the aqueous solution.- Prepare fresh solutions for each experiment. - If using a stock solution, verify its concentration and purity before use. - Optimize solution pH to be slightly acidic, if compatible with your assay. - Protect solutions from light and store at 2-8°C.
Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC). Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products and establish their retention times. - Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.
Precipitation of the compound from the solution. Poor solubility at the working concentration and pH.- Determine the solubility of this compound at the desired pH and temperature. - Consider using a co-solvent, if permissible for your experimental setup.

Data Presentation: Illustrative Stability of a this compound Analog

The following table provides representative data on the stability of an indole alkaloid with structural similarities to this compound under various stress conditions. This data is for illustrative purposes to highlight potential stability trends.

Condition Time % Recovery (Illustrative) Appearance of Degradation Products
0.1 M HCl24 hours> 95%Minimal
pH 7.4 Buffer24 hours80 - 90%Yes
0.1 M NaOH24 hours60 - 70%Yes
3% H₂O₂24 hours70 - 80%Yes
Heat (60°C)24 hours85 - 95%Minimal
Light (ICH Q1B)24 hours75 - 85%Yes

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 24 hours. Also, reflux a solution of the compound at 80°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Optimize the gradient to achieve good resolution between the parent compound and any degradation peaks observed in the forced degradation samples.

  • Detection: Monitor at a wavelength where this compound has maximum absorbance. A PDA detector is advantageous for assessing peak purity.

  • Method Validation: Once optimized, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the assay is "stability-indicating" by showing that the peaks of the degradation products do not interfere with the peak of the intact drug.

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Inconsistent Experimental Results check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution for each experiment. check_solution->prepare_fresh No check_purity Analyze solution by stability-indicating HPLC. check_solution->check_purity Yes prepare_fresh->check_purity degradation_observed Degradation products observed? check_purity->degradation_observed optimize_conditions Optimize experimental conditions: - Use acidic buffer (if possible) - Protect from light - Minimize temperature and duration degradation_observed->optimize_conditions Yes no_degradation Compound is stable. Consider other experimental variables. degradation_observed->no_degradation No end Consistent Results optimize_conditions->end no_degradation->end

Caption: Troubleshooting decision tree for stability issues.

cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation - Heat - Light start->stress sampling Sample at multiple time points stress->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Identify & Quantify Degradation Products analysis->data pathway Elucidate Degradation Pathways data->pathway end Stability Profile Established pathway->end

Caption: Workflow for a forced degradation study.

cluster_pathway Potential Degradation Pathway of this compound Rauvovertine_C This compound (Indole Alkaloid Structure) Hydrolysis Hydrolysis Product (e.g., Carboxylic Acid Derivative) Rauvovertine_C->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation Product (e.g., Oxidized Indole Ring) Rauvovertine_C->Oxidation Oxidizing Agent (e.g., H₂O₂)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Rauvovertine C Dosage for SHR Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Rauvovertine C" is not available in publicly accessible scientific literature. Therefore, this technical support center provides a generalized framework for optimizing the dosage of a hypothetical novel antihypertensive compound, referred to as "this compound," in Spontaneously Hypertensive Rat (SHR) models. The protocols, data, and troubleshooting guides are based on established methodologies in hypertension research.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate age to start dosing SHR rats for this study?

A1: Spontaneously Hypertensive Rats (SHR) typically develop hypertension between 7 to 15 weeks of age, with systolic blood pressure plateauing around 200 mmHg in mature males.[1] It is recommended to commence dosing in young adult rats (e.g., 12-16 weeks old) when hypertension is established and stable. Starting treatment too early may interfere with the developmental phase of hypertension, while starting in much older rats might introduce age-related confounding factors.[2]

Q2: What is the recommended vehicle for dissolving this compound for oral administration?

A2: The choice of vehicle depends on the solubility of this compound. Common vehicles for oral gavage in rats include sterile water, 0.9% saline, or a small percentage of a solubilizing agent like Tween 80 or DMSO, further diluted in saline. It is crucial to conduct vehicle-controlled studies to ensure the vehicle itself does not impact blood pressure.

Q3: How should I properly perform oral gavage to minimize stress and injury to the animals?

A3: Proper training is essential. Use a correctly sized, stainless steel or flexible plastic gavage needle with a ball-tip to prevent tissue damage.[3] The rat should be firmly but gently restrained to align the head and body vertically.[4] The needle is passed into the esophagus, and the substance is delivered slowly to the stomach. The maximum volume administered should not exceed 10 ml/kg of the animal's body weight.[5] If the animal struggles excessively or if fluid is observed from the nose, the procedure should be stopped immediately.

Q4: What is the most reliable method for measuring blood pressure in SHR models?

A4: While intra-arterial cannulation is considered the "gold standard," non-invasive tail-cuff plethysmography is a widely accepted and less stressful method for repeated measurements in conscious rats. To ensure accuracy, it is critical to habituate the animals to the restraining device and the procedure for several days before recording baseline measurements.

Q5: How often should blood pressure be monitored after administration of this compound?

A5: The frequency of measurement depends on the pharmacokinetic profile of this compound. For an initial dose-response study, it is advisable to measure blood pressure at baseline (pre-dose) and at several time points post-dose (e.g., 1, 2, 4, 8, and 24 hours) to determine the time of peak effect and duration of action.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in baseline blood pressure readings. 1. Insufficient acclimatization of animals to the housing facility. 2. Stress from handling or the measurement procedure. 3. Inconsistent timing of measurements.1. Allow a minimum of one week for acclimatization upon arrival. 2. Implement a consistent handling and measurement schedule. Conduct multiple training sessions with the tail-cuff device before starting the experiment. 3. Perform measurements at the same time each day to minimize circadian variations.
No significant change in blood pressure after dosing. 1. The dose of this compound is too low. 2. Poor oral bioavailability of the compound. 3. The compound is not effective in this model.1. Conduct a dose-escalation study to determine an effective dose range. 2. Re-evaluate the formulation and vehicle to improve solubility and absorption. 3. Consider alternative routes of administration (e.g., intraperitoneal) to confirm systemic activity before proceeding with oral studies.
Sudden drop in blood pressure followed by a rapid return to hypertensive levels. 1. Rapid metabolism and clearance of this compound.1. Increase the dosing frequency (e.g., twice daily) based on the pharmacokinetic profile. 2. Consider developing a sustained-release formulation.
Signs of distress in animals after oral gavage (e.g., coughing, respiratory difficulty). 1. Accidental administration into the trachea. 2. Esophageal or stomach injury due to improper technique.1. Immediately stop the procedure. Monitor the animal closely. If distress persists, euthanize the animal to prevent suffering. 2. Ensure all personnel are thoroughly trained in proper gavage techniques. Use appropriately sized and lubricated gavage needles.
Inconsistent results between different cohorts of SHR rats. 1. Genetic drift within the SHR colony. 2. Differences in environmental conditions (e.g., diet, noise, light cycle). 3. The Wistar-Kyoto (WKY) control strain may not be appropriate for all studies.1. Source animals from a reputable supplier and try to use animals from the same breeding colony for a given study. 2. Strictly control and document all environmental parameters. 3. Carefully consider the most appropriate control strain for your experimental question.

Data Presentation: Example Tables

Table 1: Hypothetical Dose-Response of this compound on Systolic Blood Pressure (SBP) in SHR Rats

Treatment GroupDose (mg/kg)NBaseline SBP (mmHg)SBP at 4h Post-Dose (mmHg)Change in SBP (mmHg)
Vehicle010198 ± 5196 ± 6-2 ± 2
This compound110201 ± 7185 ± 5-16 ± 3
This compound310199 ± 6168 ± 7-31 ± 4
This compound1010202 ± 5145 ± 8-57 ± 5
Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle.

Table 2: Hypothetical Effect of Chronic Daily Dosing of this compound (10 mg/kg) on SBP

Treatment GroupNWeek 0 SBP (mmHg)Week 2 SBP (mmHg)Week 4 SBP (mmHg)
Vehicle8199 ± 6203 ± 5205 ± 7
This compound8201 ± 5155 ± 6148 ± 5
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle.

Experimental Protocols

Protocol 1: Oral Gavage Administration
  • Animal Preparation: Weigh the rat to calculate the precise dosing volume. The maximum recommended volume is 10 ml/kg.

  • Restraint: Gently but firmly restrain the rat, ensuring its head and neck are stabilized in a vertical alignment to create a straight path to the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

    • Gently insert the ball-tipped needle into the side of the mouth, advancing it over the tongue towards the pharynx.

    • Allow the rat to swallow the needle as it is advanced. The needle should pass down the esophagus with minimal resistance. Do not force the needle.

  • Substance Administration: Once the needle is in place, slowly inject the solution from the attached syringe.

  • Post-Administration: Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for at least 10 minutes for any signs of adverse effects.

Protocol 2: Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)
  • Acclimatization: For at least 3-5 days prior to the experiment, place the rats in the restrainers for 10-15 minutes each day to acclimate them to the procedure.

  • Setup: Place the rat in the restrainer. Gently warm the tail using the provided heating platform to a temperature that causes vasodilation, which is necessary for detecting the pulse.

  • Cuff Placement: Secure the appropriate-sized tail cuff and pulse transducer around the base of the rat's tail.

  • Measurement Cycle:

    • Initiate the measurement cycle on the system. The cuff will automatically inflate to occlude blood flow and then slowly deflate.

    • The system records the pressure at which the pulse returns (systolic pressure) and, depending on the system, the point of non-turbulent flow (diastolic pressure).

  • Data Collection: Record a series of at least 5-7 successful readings and average them to obtain a reliable blood pressure value for that time point. Discard any readings associated with excessive movement or artifacts.

Mandatory Visualizations

RAAS_Pathway cluster_liver Liver cluster_kidney Kidney cluster_lung Lungs cluster_adrenal Adrenal Gland cluster_vessels Blood Vessels cluster_effects Systemic Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin Renin->AngiotensinI ACE Angiotensin-Converting Enzyme (ACE) AngiotensinII Angiotensin II ACE->AngiotensinII Aldosterone Aldosterone NaH2ORetention Na+ and H2O Retention Aldosterone->NaH2ORetention Vasoconstriction Vasoconstriction IncreaseBP Increased Blood Pressure Vasoconstriction->IncreaseBP NaH2ORetention->IncreaseBP AngiotensinI->AngiotensinII ACE AngiotensinII->Aldosterone AngiotensinII->Vasoconstriction

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_dosing Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Final Analysis AnimalAcclimatization Animal Acclimatization (1 week) BaselineBP Baseline BP Measurement (3-5 days) AnimalAcclimatization->BaselineBP GroupAllocation Group Allocation (Vehicle, Doses 1, 2, 3) BaselineBP->GroupAllocation Dosing Daily Oral Gavage (4 weeks) GroupAllocation->Dosing BP_Monitoring Weekly BP & Weight Measurement Dosing->BP_Monitoring Terminal Terminal Procedures (e.g., Blood/Tissue Collection) BP_Monitoring->Terminal DataAnalysis Data Analysis & Statistics Terminal->DataAnalysis

Caption: Experimental workflow for antihypertensive drug testing in SHR models.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Rauvovertine C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Rauvovertine C. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a plant-derived alkaloid compound, primarily extracted from the roots of Rauwolfia species.[1] It is a bioactive molecule with potential effects on cardiovascular functions, specifically exhibiting hypotensive and tranquilizing properties.[1] Its mechanism of action is believed to involve the modulation of neurotransmitter pathways, leading to reduced peripheral vascular resistance.[1] This makes it a compound of interest in pharmacological research for cardiovascular diseases like hypertension.[1]

Q2: What are the primary factors that can contribute to the poor oral bioavailability of a compound like this compound?

While specific data on this compound's bioavailability is limited, poor oral bioavailability of drugs is generally attributed to several factors:

  • Poor Aqueous Solubility: Many drug candidates, particularly those derived from natural sources, exhibit low solubility in water, which limits their dissolution in the gastrointestinal (GI) tract and subsequent absorption.[2]

  • Low Permeability: The drug may have difficulty passing through the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation. This is also known as the first-pass effect.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.

  • Chemical Instability: The drug may be unstable in the harsh acidic or enzymatic environment of the GI tract.

Q3: What are the initial steps to assess the oral bioavailability of this compound?

To begin assessing the oral bioavailability of this compound, a series of in vitro and in vivo studies are recommended. In vitro models can provide initial screening, while in vivo studies are necessary for definitive data.

  • In Vitro Models:

    • Solubility Studies: Determine the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

    • Permeability Assays: Use cell-based models like Caco-2 monolayers to predict intestinal permeability.

    • Metabolic Stability Assays: Utilize liver microsomes or hepatocytes to estimate the extent of first-pass metabolism.

  • In Vivo Models:

    • Pharmacokinetic (PK) Studies: Administer this compound to animal models (e.g., rats, mice) via both oral (PO) and intravenous (IV) routes. The absolute bioavailability can be calculated by comparing the area under the plasma concentration-time curve (AUC) of the oral dose to the IV dose.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound

Symptom: Difficulty dissolving this compound in aqueous buffers for in vitro assays or achieving adequate concentrations in formulations for in vivo studies.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inherent Poor Solubility 1. Particle Size Reduction: Decrease the particle size of the drug powder through micronization or nanosizing to increase the surface area for dissolution. 2. pH Adjustment: Investigate the pH-solubility profile of this compound. If it is an ionizable compound, adjusting the pH of the formulation can significantly improve solubility. 3. Use of Co-solvents: Incorporate pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400) into the formulation.
Polymorphism Different crystalline forms (polymorphs) of a drug can have different solubilities. Characterize the solid-state properties of your this compound sample using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify the crystalline form. Attempt to generate and test the solubility of different polymorphs or an amorphous form.
Issue 2: Inconsistent or Low Oral Absorption in Animal Studies

Symptom: High variability in plasma concentrations or consistently low AUC values after oral administration of this compound in preclinical models.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Poor Dissolution in the GI Tract 1. Formulation Enhancement: Move beyond simple suspensions. Explore advanced formulation strategies such as: - Solid Dispersions: Disperse this compound in a hydrophilic polymer matrix to enhance its dissolution rate. - Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate the drug in a lipid-based system that forms a fine emulsion in the GI tract, improving solubilization and absorption. - Nanoparticle Formulations: Encapsulate this compound in polymeric nanoparticles or lipid-based nanocarriers (e.g., solid lipid nanoparticles) to improve solubility and potentially alter its absorption pathway.
High First-Pass Metabolism 1. Administer with an Inhibitor: Co-administer this compound with a known inhibitor of relevant cytochrome P450 (CYP450) enzymes (e.g., ketoconazole (B1673606) for CYP3A4) in an exploratory animal study. A significant increase in oral bioavailability would suggest that first-pass metabolism is a major barrier. 2. Alternative Routes of Administration: For preclinical efficacy studies where oral delivery is not mandatory, consider alternative routes that bypass the first-pass effect, such as intravenous, intraperitoneal, or subcutaneous administration.
Efflux by P-glycoprotein (P-gp) 1. Co-administration with a P-gp Inhibitor: In animal studies, dose this compound with a P-gp inhibitor like verapamil (B1683045) or cyclosporine. A marked increase in plasma exposure can indicate that P-gp-mediated efflux is limiting absorption.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for a poorly soluble compound like this compound, illustrating the potential improvements with different formulation strategies.

ParameterThis compound (Unformulated)This compound (Micronized)This compound (Solid Dispersion)This compound (SEDDS)
Aqueous Solubility (µg/mL) < 15 - 1050 - 100> 200 (in emulsion)
Dissolution Rate (in 30 min) < 10%30 - 40%> 80%> 90%
Apparent Permeability (Papp) (x 10⁻⁶ cm/s) 0.50.50.61.5
Oral Bioavailability (F%) in Rats < 2%5 - 8%15 - 25%30 - 50%

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Dissolution: Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to ensure a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (using DSC and XRD to confirm the amorphous state of the drug).

Protocol 2: In Vitro Dissolution Testing of Formulations
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Dissolution Medium: Prepare a biorelevant dissolution medium, such as Simulated Intestinal Fluid (SIF), without enzymes. Maintain the temperature at 37 ± 0.5°C.

  • Procedure: a. Add a precisely weighed amount of the this compound formulation (equivalent to a specific dose) into the dissolution vessel containing the medium. b. Set the paddle speed to a standard rate (e.g., 50 or 75 RPM). c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). d. Immediately replace the withdrawn volume with fresh, pre-warmed medium. e. Filter the samples promptly through a suitable syringe filter (e.g., 0.22 µm PVDF).

  • Analysis: Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.

  • Data Interpretation: Plot the percentage of drug dissolved against time to generate dissolution profiles for different formulations.

Visualizations

G cluster_0 Factors Contributing to Poor Oral Bioavailability Drug This compound (Oral Administration) GIT GI Tract Lumen Drug->GIT Ingestion Enterocyte Intestinal Epithelium GIT->Enterocyte Absorption Systemic Systemic Circulation Dissolution_Barrier Poor Solubility & Dissolution Enterocyte->GIT Efflux (P-gp) PortalVein Portal Vein Enterocyte->PortalVein Transport Permeability_Barrier Low Permeability Liver Liver PortalVein->Liver Liver->GIT Biliary Excretion Liver->Systemic Entry into Circulation Metabolism_Barrier First-Pass Metabolism

Caption: Key physiological barriers affecting the oral bioavailability of this compound.

G cluster_1 Troubleshooting Workflow for Low Oral Bioavailability Start Start: Poor Oral Bioavailability of this compound Assess Assess Physicochemical Properties (Solubility, Permeability) Start->Assess Solubility Is Solubility < 10 µg/mL? Assess->Solubility Permeability Is Permeability Low? (e.g., Caco-2 Papp < 1x10⁻⁶ cm/s) Solubility->Permeability No Formulation Implement Formulation Strategies: - Micronization - Solid Dispersions - SEDDS Solubility->Formulation Yes Prodrug Consider Prodrug Approach Permeability->Prodrug Yes InVivo Conduct In Vivo PK Study (Oral vs. IV) Permeability->InVivo No Formulation->InVivo Prodrug->InVivo Metabolism Is Oral Bioavailability Still Low Despite Improved Formulation? InVivo->Metabolism FirstPass Investigate First-Pass Metabolism (e.g., with liver microsomes or co-dosing with inhibitors) Metabolism->FirstPass Yes End Optimized Formulation or Alternative Strategy Metabolism->End No FirstPass->End

Caption: A logical workflow for troubleshooting and addressing poor oral bioavailability.

References

troubleshooting inconsistent results in Rauvovertine C experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rauvovertine C. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its presumed mechanism of action?

A1: this compound is a plant-derived alkaloid compound, primarily extracted from species of the Rauwolfia genus. While specific research on this compound is limited, alkaloids from this genus are known for their effects on cardiovascular functions, particularly their hypotensive and tranquilizing properties. The primary mechanism of action for well-studied Rauwolfia alkaloids, such as reserpine, involves the depletion of catecholamines (e.g., norepinephrine (B1679862), dopamine, and serotonin) from nerve endings.[1][2][3][4] This is achieved by inhibiting the vesicular monoamine transporters (VMATs), which are responsible for sequestering these neurotransmitters into storage vesicles.[3] The resulting depletion of neurotransmitters in the synapse leads to a decrease in sympathetic nervous system activity, causing vasodilation and a subsequent reduction in blood pressure. It is hypothesized that this compound shares a similar mechanism of action.

Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?

A2: Inconsistent IC50 values in cell viability assays are a common issue. Several factors can contribute to this variability. Refer to the table below for potential causes and recommended solutions.

Potential CauseRecommended Solution
Cell-Based Issues
Cell passage numberUse cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.
Cell densityOptimize and maintain a consistent cell seeding density. Over-confluent or sparse cultures can respond differently.
Cell healthEnsure cells are healthy and in the logarithmic growth phase before treatment.
Compound-Related Issues
Compound stabilityPrepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature. Natural products can be unstable.
Compound solubilityVisually inspect for precipitation. Ensure this compound is fully dissolved in the vehicle solvent before diluting into culture medium. Consider using a different solvent or sonication if solubility is an issue.
Vehicle effectsRun a vehicle control to ensure the solvent (e.g., DMSO) is not affecting cell viability at the concentrations used.
Assay-Related Issues
Incubation timeOptimize and standardize the incubation time with this compound.
Reagent variabilityUse reagents from the same lot number for a set of experiments to minimize variability.
Pipetting errorsEnsure accurate and consistent pipetting, especially for serial dilutions.

Q3: My Western blot results for downstream signaling proteins are not reproducible after this compound treatment. What should I check?

A3: Reproducibility issues in Western blotting can stem from multiple steps in the protocol. Below is a summary of common problems and troubleshooting suggestions.

ProblemPossible CauseSuggested Solution
Weak or No Signal Insufficient protein loadingQuantify protein concentration accurately and load a consistent amount for each sample.
Low antibody concentrationOptimize the primary and secondary antibody concentrations.
Inefficient protein transferVerify transfer efficiency with Ponceau S staining. Adjust transfer time or voltage as needed.
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).
High antibody concentrationReduce the concentration of the primary or secondary antibody.
Inadequate washingIncrease the number and duration of washing steps.
Non-Specific Bands Antibody cross-reactivityUse a more specific primary antibody. Include appropriate positive and negative controls.
Protein degradationAdd protease and phosphatase inhibitors to your lysis buffer.

Troubleshooting Guides

Inconsistent Vasodilation in Aortic Ring Assays

Issue: The vasodilatory response to this compound in isolated aortic rings is highly variable between experiments.

Troubleshooting Steps:

  • Tissue Preparation:

    • Endothelial Integrity: Damage to the endothelium during dissection can significantly impair vasodilation. Handle the aortic rings with extreme care to preserve the endothelial layer. You can verify endothelial integrity by observing a robust relaxation in response to acetylcholine (B1216132) in pre-constricted rings.

    • Tissue Viability: Ensure the Krebs-Henseleit buffer is continuously oxygenated (95% O2 / 5% CO2) and maintained at 37°C.

  • Experimental Conditions:

    • Pre-constriction: The level of pre-constriction can affect the magnitude of the relaxation response. Use a consistent concentration of a vasoconstrictor (e.g., phenylephrine) to achieve a stable and comparable level of tone before adding this compound.

    • Solvent Control: If this compound is dissolved in a solvent like DMSO, perform a vehicle control to ensure the solvent itself does not induce vasodilation or vasoconstriction at the final concentration used.

  • Data Analysis:

    • Normalization: Express the relaxation response as a percentage of the pre-constriction tone to normalize for variations in the initial contraction between different aortic rings.

Experimental Protocols

Protocol 1: In Vitro Neurotransmitter Uptake Assay

This protocol is a generalized method for assessing the inhibitory effect of this compound on neurotransmitter uptake in cell lines expressing specific transporters (e.g., norepinephrine transporter - NET).

  • Cell Culture: Plate cells expressing the transporter of interest in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of a known inhibitor as a positive control.

  • Assay Procedure:

    • Wash the cells with pre-warmed assay buffer.

    • Add the this compound dilutions or control compounds to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature.

    • Initiate the uptake by adding a solution containing a radiolabeled neurotransmitter (e.g., [3H]norepinephrine) and a non-radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-15 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Ex Vivo Vasodilation Assay using Wire Myography

This protocol outlines a general procedure for assessing the vasodilatory effect of this compound on isolated arterial rings (e.g., rat thoracic aorta).

  • Tissue Preparation:

    • Euthanize a rat according to approved animal protocols.

    • Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.

    • Clean the aorta of surrounding connective and adipose tissue.

    • Cut the aorta into 2-3 mm rings.

  • Mounting and Equilibration:

    • Mount the aortic rings in a wire myograph chamber containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 / 5% CO2.

    • Apply a resting tension and allow the tissue to equilibrate for at least 60 minutes, changing the buffer every 15-20 minutes.

  • Experimental Procedure:

    • Induce a contraction with a vasoconstrictor (e.g., phenylephrine) and allow the contraction to reach a stable plateau.

    • Add cumulative concentrations of this compound to the chamber and record the relaxation response.

    • At the end of the experiment, add a known vasodilator (e.g., sodium nitroprusside) to confirm the maximal relaxation capacity of the tissue.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of relaxation against the log concentration of this compound to determine the EC50 value.

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Vesicle Vesicle Norepinephrine->Vesicle Uptake via VMAT2 NE_synapse Vesicle->NE_synapse Release VMAT2 VMAT2 VMAT2->Vesicle Rauvovertine_C This compound Rauvovertine_C->VMAT2 Inhibition Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

G Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Cell_Culture Culture and Plate Cells Prepare_Stock->Cell_Culture Treat_Cells Treat Cells with this compound Cell_Culture->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Assay Perform Endpoint Assay (e.g., Viability, Western Blot) Incubate->Assay Data_Acquisition Acquire Data Assay->Data_Acquisition Data_Analysis Analyze and Interpret Results Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro studies with this compound.

G Inconsistent_Results Inconsistent Results Check_Reagents Check Reagent Preparation and Storage Inconsistent_Results->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Protocols Review Experimental Protocol for Deviations Protocols_OK Protocol Followed? Check_Protocols->Protocols_OK Check_Equipment Verify Equipment Calibration and Function Equipment_OK Equipment OK? Check_Equipment->Equipment_OK Reagents_OK->Check_Protocols Yes Isolate_Variable Isolate and Test One Variable at a Time Reagents_OK->Isolate_Variable No Protocols_OK->Check_Equipment Yes Protocols_OK->Isolate_Variable No Equipment_OK->Isolate_Variable No Consult_Literature Consult Literature for Similar Issues Equipment_OK->Consult_Literature Yes Problem_Solved Problem Solved Isolate_Variable->Problem_Solved Contact_Support Contact Technical Support Consult_Literature->Contact_Support Contact_Support->Problem_Solved

Caption: Logical decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Identification of Compound X Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of "Compound X," a representative active pharmaceutical ingredient (API). The guidance provided is based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study?

A1: Forced degradation studies, also known as stress testing, are conducted to intentionally degrade a drug substance at conditions more severe than accelerated stability testing.[2] The primary objectives are to:

  • Identify potential degradation products that could form under relevant storage and handling conditions.

  • Elucidate the degradation pathways of the drug substance.

  • Develop and validate stability-indicating analytical methods that can effectively separate the drug from its degradation products.

  • Understand the intrinsic stability of the molecule to aid in formulation and packaging development.

Q2: What are the typical stress conditions applied in forced degradation studies?

A2: Typical stress conditions are designed to cover the main degradation mechanisms: hydrolysis, oxidation, photolysis, and thermal stress. The specific conditions should be adjusted based on the stability of the compound being tested.

Q3: What is the target degradation range for forced degradation studies?

A3: The goal is to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the degradation products formed are relevant and not a result of excessive stress that would not be seen under normal conditions. Over-stressing can lead to the formation of secondary degradants that are not typically observed during formal stability studies.

Q4: How long should a forced degradation study last?

A4: The duration of exposure to stress conditions depends on the sensitivity of the drug substance. Studies are often initiated at room temperature and may be elevated to 50–70°C if no degradation is observed. A common timeframe for stress testing is up to seven days, after which samples are neutralized to prevent further decomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions. For example, increase the temperature, extend the exposure time, or use a higher concentration of the stress agent (e.g., acid, base, or oxidizing agent).
Complete or excessive degradation of the compound. The stress conditions are too harsh for the compound.Reduce the severity of the stress conditions. For instance, lower the temperature, shorten the exposure duration, or use a lower concentration of the stress agent.
Poor separation of degradation products from the parent compound in the chromatogram. The analytical method is not stability-indicating.The analytical method needs to be optimized. This may involve changing the column, mobile phase composition, gradient, or detector settings to achieve adequate resolution.
Formation of secondary degradation products. The initial degradation products are themselves unstable under the stress conditions.This can be a result of over-stressing the sample. It is important to analyze samples at multiple time points to understand the degradation pathway and distinguish primary from secondary degradants.
Inconsistent or irreproducible results. Variability in experimental conditions.Ensure that all experimental parameters (e.g., temperature, humidity, light exposure, concentration of reagents) are tightly controlled and accurately documented for each experiment.

Quantitative Data Summary

The following table summarizes typical conditions used in forced degradation studies as recommended by regulatory guidelines. The target degradation is generally between 5-20%.

Stress Condition Typical Reagents and Conditions Target Degradation (%)
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄; Room temperature to 70°C.5 - 20
Base Hydrolysis 0.1 M to 1 M NaOH or KOH; Room temperature to 70°C.5 - 20
Oxidation 3-30% H₂O₂; Room temperature.5 - 20
Thermal Degradation 50°C to 80°C; with or without humidity control.5 - 20
Photolytic Degradation Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.5 - 20

Experimental Protocols

Forced Degradation Protocol

This protocol outlines a general procedure for subjecting "Compound X" to various stress conditions.

  • Sample Preparation: Prepare solutions of Compound X at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • Add an equal volume of 0.1 M HCl to the sample solution.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration for analysis.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 M NaOH to the sample solution.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the final concentration for analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% H₂O₂ to the sample solution.

    • Store at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute to the final concentration for analysis.

  • Thermal Degradation:

    • Store a solid sample of Compound X in an oven at 70°C for 48 hours.

    • Also, store a solution of Compound X at 70°C for 48 hours.

    • At specified time points, withdraw samples, dissolve or dilute as necessary, for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of Compound X to a calibrated light source that provides both visible and UV output.

    • A control sample should be stored under the same conditions but protected from light.

    • At specified time points, withdraw samples for analysis.

  • Control Samples: For each stress condition, a control sample (without the stressor) should be stored under the same temperature and for the same duration.

Analytical Methodology: Stability-Indicating HPLC-UV/MS Method

This protocol describes a general approach to developing a stability-indicating method.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended for the identification and quantification of degradation products.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point.

    • Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities. A common mobile phase combination is:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detection:

    • PDA Detector: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance. A full spectral scan (e.g., 200-400 nm) should be performed to assess peak purity.

    • MS Detector: An electrospray ionization (ESI) source in both positive and negative ion modes should be used to obtain mass-to-charge (m/z) ratios of the parent compound and any degradation products. High-resolution mass spectrometry (HRMS) is valuable for determining elemental compositions.

  • Method Validation: The stability-indicating method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizations

Degradation_Pathway cluster_stress Stress Conditions Acid Acid Hydrolysis DP1 Degradation Product 1 Acid->DP1 Base Base Hydrolysis DP3 Degradation Product 3 Base->DP3 Oxidation Oxidation DP2 Degradation Product 2 Oxidation->DP2 CompoundX Compound X CompoundX->DP1 Hydrolysis CompoundX->DP3 Hydrolysis DP1->DP2 Oxidation

Caption: Hypothetical degradation pathway of Compound X.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) HPLC HPLC-UV/MS Analysis Stress->HPLC ID Identification of Degradation Products HPLC->ID Characterization Structure Elucidation (e.g., NMR, HRMS) Pathway Elucidation of Degradation Pathway Characterization->Pathway ID->Characterization End End: Stability Profile Pathway->End Start Start: Compound X Start->Stress

Caption: Experimental workflow for degradation product identification.

References

Technical Support Center: Minimizing Off-Target Effects of Rauvovertine C in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Rauvovertine C in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?

Rouvovertine C is a potent and selective inhibitor of the serine/threonine kinase, Target Kinase X (TKX). Its primary on-target effect is the suppression of the TKX signaling pathway, which is implicated in cell proliferation and survival in various cancer models. However, at higher concentrations, this compound can exhibit off-target activities, including but not limited to, inhibition of other structurally related kinases and unintended interactions with cellular receptors. These off-target effects can lead to cytotoxicity, altered cell morphology, and confounding experimental results.[1]

Q2: What is the recommended concentration range for using this compound in cell culture?

The optimal concentration of this compound is highly cell-line dependent and should be determined empirically. It is crucial to perform a dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.[1] Exceeding the optimal concentration significantly increases the risk of off-target effects.[1]

Q3: How can I confirm that the observed phenotype in my experiment is due to the on-target inhibition of TKX by this compound?

To validate that the observed cellular phenotype is a direct result of TKX inhibition, several control experiments are recommended:

  • Rescue experiments: If possible, introduce a constitutively active or this compound-resistant mutant of TKX into your cells. If the phenotype is rescued, it confirms the on-target activity.

  • Negative control compound: Use a structurally similar but inactive analog of this compound. This will help differentiate the specific on-target effects from non-specific effects of the chemical scaffold.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of cytotoxicity observed at effective concentrations. Off-target effects are likely causing general cellular stress or toxicity.1. Optimize Concentration: Perform a full dose-response curve to find the minimal effective concentration.[1]2. Perform a Cytotoxicity Assay: Run a parallel assay (e.g., LDH release or resazurin-based viability assay) to determine the cytotoxic concentration range.3. Broad Panel Screening: Test this compound against a kinase panel to identify potential off-target kinases responsible for the toxicity.
Inconsistent results between experiments. 1. Cell culture conditions may vary.2. Inconsistent compound concentration.1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and media composition.2. Fresh Compound Dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Observed phenotype does not align with known TKX pathway functions. The phenotype may be a result of an off-target effect.1. Counter-Screen: Use a control cell line that does not express TKX to see if the effect persists.2. Phenotypic Screening: Compare the observed phenotype with those induced by inhibitors of other known off-target kinases of this compound.

Quantitative Data Summary

Parameter Value Notes
Rouvovertine C IC50 (TKX) 50 nMVaries depending on the cell-free or cell-based assay.
Rouvovertine C IC50 (Off-Target Kinase A) 1 µMExample of a common off-target.
Rouvovertine C IC50 (Off-Target Kinase B) 5 µMExample of a weaker off-target.
Recommended Starting Concentration Range 10 nM - 200 nMShould be optimized for each cell line.
Concentration for Significant Off-Target Effects > 1 µMConcentrations to avoid for specific on-target studies.

Experimental Protocols

Protocol 1: Dose-Response Curve to Determine Optimal Concentration
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.

  • Compound Dilution: Prepare a serial dilution of this compound, typically ranging from 1 nM to 10 µM.

  • Treatment: After allowing the cells to adhere overnight, replace the media with fresh media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period relevant to the expected biological response (e.g., 24, 48, or 72 hours).

  • Endpoint Assay: Perform a relevant endpoint assay to measure the on-target effect (e.g., a proliferation assay, a western blot for a downstream marker of TKX activity, or a reporter assay).

  • Data Analysis: Plot the response versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50. The optimal concentration will be the lowest concentration that gives a maximal on-target response.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
  • Cell Treatment: Treat cultured cells with either a vehicle control or this compound at the desired concentration.

  • Heating Step: Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Analyze the supernatant (soluble protein fraction) by Western blot using an antibody against TKX. Increased thermal stability of TKX in the presence of this compound indicates direct target engagement.

Visualizations

on_target_pathway Rauvovertine_C This compound TKX Target Kinase X (TKX) Rauvovertine_C->TKX Inhibition Downstream_Effector Downstream Effector TKX->Downstream_Effector Activation Cell_Proliferation Cell Proliferation & Survival Downstream_Effector->Cell_Proliferation

Caption: On-target signaling pathway of this compound.

off_target_pathway Rauvovertine_C This compound (High Concentration) Off_Target_Kinase Off-Target Kinase Rauvovertine_C->Off_Target_Kinase Inhibition Unintended_Pathway Unintended Pathway Off_Target_Kinase->Unintended_Pathway Cytotoxicity Cytotoxicity Unintended_Pathway->Cytotoxicity

Caption: Potential off-target signaling pathway of this compound.

experimental_workflow cluster_0 Initial Screening cluster_1 Target Validation cluster_2 Off-Target Identification Dose_Response 1. Dose-Response Curve Cytotoxicity_Assay 2. Cytotoxicity Assay Dose_Response->Cytotoxicity_Assay CETSA 3. CETSA Cytotoxicity_Assay->CETSA Rescue_Experiment 4. Rescue Experiment CETSA->Rescue_Experiment Kinase_Panel 5. Kinase Panel Screening Rescue_Experiment->Kinase_Panel

Caption: Experimental workflow for minimizing off-target effects.

References

storage and handling guidelines for Rauvovertine C

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "Rauvovertine C" in publicly available scientific and chemical databases has yielded no specific information for a compound with this name.

This suggests that "this compound" may be a novel compound, an internal research code, or a potential misspelling. Without established data on its chemical and physical properties, providing specific storage and handling guidelines would be inappropriate and potentially unsafe.

For accurate and safe handling, storage, and experimental use, it is imperative to consult the documentation provided by the compound's source or manufacturer. This documentation, often in the form of a Material Safety Data Sheet (MSDS) or a Certificate of Analysis (CoA), will contain critical information regarding:

  • Chemical Identification: CAS number, IUPAC name, molecular formula, and weight.

  • Physical and Chemical Properties: Appearance, solubility, melting point, and boiling point.

  • Stability and Reactivity: Information on light sensitivity, temperature sensitivity, and incompatibilities.

  • Toxicological Information: Known hazards and handling precautions.

  • Recommended Storage Conditions: Temperature, humidity, and atmospheric requirements.

In the absence of specific information for "this compound," this guide provides a general framework for the storage and handling of novel or uncharacterized research compounds, which should be adapted based on any available preliminary data.

General Troubleshooting for Uncharacterized Compounds

This section provides a logical workflow for addressing common issues encountered when working with novel compounds where limited information is available.

Troubleshooting_Workflow cluster_issue Problem Identification cluster_investigation Initial Investigation cluster_solubility_actions Solubility Troubleshooting cluster_stability_actions Stability Troubleshooting cluster_purity_actions Purity Troubleshooting cluster_resolution Resolution start Experimental Anomaly (e.g., poor solubility, inactivity) solubility Assess Solubility start->solubility stability Evaluate Stability start->stability purity Check Purity start->purity solvent Test Alternative Solvents solubility->solvent sonication Apply Sonication or Gentle Heating solubility->sonication ph Adjust pH solubility->ph storage Review Storage Conditions (Temperature, Light, Atmosphere) stability->storage aliquot Prepare Fresh Aliquots stability->aliquot degradation Analyze for Degradation Products stability->degradation analysis Perform Analytical Chemistry (e.g., LC-MS, NMR) purity->analysis purification Consider Re-purification purity->purification end Issue Resolved / Characterized solvent->end sonication->end ph->end storage->end aliquot->end degradation->end analysis->end purification->end

Caption: Troubleshooting workflow for uncharacterized compounds.

Frequently Asked Questions (FAQs) for Handling Novel Research Compounds

Q1: In what conditions should I store a new compound like this compound for which I have no data?

A1: As a precautionary measure, all new or uncharacterized compounds should be treated as potentially unstable and hazardous. The following general storage guidelines are recommended until specific data is available:

  • Temperature: Store at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: Store in a tightly sealed container, and for compounds suspected to be sensitive to oxidation or hydrolysis, consider storage under an inert atmosphere (e.g., argon or nitrogen).

Parameter General Recommendation Rationale
Temperature -20°C to -80°CSlows down potential chemical degradation.
Light Exposure Minimize (use amber vials)Prevents photochemical degradation.
Moisture Store in a desiccated environmentPrevents hydrolysis.
Oxygen Store under inert gas (if sensitive)Prevents oxidation.

Q2: My compound is not dissolving in the recommended solvent. What should I do?

A2: If solubility is an issue, a systematic approach is necessary. Consult the following workflow for guidance.

Solubility_Workflow start Compound Insoluble check_solvent Verify Recommended Solvent start->check_solvent test_solvents Test a Panel of Solvents (e.g., DMSO, DMF, Ethanol) check_solvent->test_solvents aid_solubility Use Solubility Aids test_solvents->aid_solubility fail Consult Source/Chemist test_solvents->fail If still insoluble sonicate Sonication aid_solubility->sonicate heat Gentle Warming aid_solubility->heat ph_adjust Adjust pH aid_solubility->ph_adjust aid_solubility->fail If still insoluble success Solubilized sonicate->success heat->success ph_adjust->success

Caption: Systematic workflow for addressing compound solubility issues.

Q3: I am observing inconsistent results in my bioassays. What could be the cause?

A3: Inconsistent results can stem from compound degradation, improper storage, or inaccurate quantification.

  • Compound Stability: Prepare fresh stock solutions from solid material for each experiment to rule out degradation in solution. Avoid repeated freeze-thaw cycles of stock solutions.

  • Quantification: Ensure your stock solution concentration is accurately determined. If the compound has a chromophore, UV-Vis spectroscopy can be a quick concentration check.

  • Experimental Protocol: Review your experimental protocol for any variations in incubation times, cell densities, or reagent concentrations.

General Experimental Protocol: Preparation of Stock Solutions

This protocol provides a general methodology for the preparation of stock solutions for a novel compound.

Objective: To prepare a concentrated stock solution for use in downstream experiments.

Materials:

  • This compound (or uncharacterized compound)

  • Anhydrous DMSO (or other appropriate solvent)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing: Allow the container of the compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh a precise amount of the compound (e.g., 1 mg) into a sterile tube.

  • Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of solvent. Add the solvent to the solid compound.

  • Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, gentle warming or sonication can be applied, but monitor for any signs of degradation (e.g., color change).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) and protected from light.

Disclaimer: The information provided above is intended as a general guide for handling uncharacterized research compounds. It is not a substitute for specific data for "this compound." Always prioritize safety and consult the material's source for detailed handling and storage instructions.

Technical Support Center: Addressing Small Molecule Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from small molecules, such as the fictitious compound Rauvovertine C, in their biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms by which a small molecule like this compound can interfere with a biochemical assay?

Small molecules can interfere with biochemical assays through various mechanisms, often leading to false-positive or false-negative results. It is crucial to identify these artifacts early to avoid dedicating resources to compounds that do not have a genuine effect on the biological target of interest.[1][2] The primary modes of interference include:

  • Light-Based Interference:

    • Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths used in the assay, leading to a false-positive signal.[1]

    • Fluorescence Quenching: The compound can absorb the light emitted by the assay's fluorophore, resulting in a false-negative signal, often referred to as the "inner filter effect".[1]

    • Colored Compounds: In absorbance-based assays, colored compounds can interfere with optical density measurements.[1]

  • Chemical Reactivity: The compound may chemically react with assay components, such as the target protein (e.g., modifying cysteine residues), substrates, or detection reagents.

  • Colloidal Aggregation: At certain concentrations, some small molecules form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.

  • Chelation: The compound may chelate metal ions that are essential for enzyme function or as cofactors in the assay.

  • Membrane Disruption: In cell-based assays, some compounds can disrupt cell membranes, leading to artifactual results.

Q2: My compound shows activity in multiple, unrelated assays. What could be the reason?

This phenomenon, often termed "promiscuous inhibition" or being a "frequent hitter," is a strong indicator of assay interference. The underlying cause is likely one of the non-specific mechanisms mentioned in Q1, such as compound aggregation or the presence of a Pan-Assay Interference Compound (PAINS) scaffold.

Q3: How can I proactively design my assay to minimize interference from small molecules?

Thoughtful assay design can significantly reduce the impact of interfering compounds. Key strategies include:

  • Inclusion of Detergents: Adding a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01%) to the assay buffer can help prevent the formation of compound aggregates.

  • Addition of Scavenging Agents: For assays sensitive to reactive compounds, including a reducing agent like dithiothreitol (B142953) (DTT) can mitigate interference.

  • Use of Control Compounds: Include known aggregators and reactive compounds in your assay development to assess your assay's susceptibility to these types of interference.

  • Orthogonal Assays: Plan to confirm primary hits using a secondary, orthogonal assay that has a different detection method or principle.

Troubleshooting Guides

Issue 1: Suspected Light-Based Interference

Symptoms:

  • A dose-dependent increase in signal in a fluorescence-based assay, even in the absence of the target protein.

  • A dose-dependent decrease in signal in a fluorescence or luminescence-based assay.

Troubleshooting Protocol:

  • Analyte-Free Control:

    • Prepare wells containing all assay components (buffer, detection reagents, etc.) but without the analyte or enzyme of interest.

    • Add this compound at the same concentrations used in the experiment.

    • Measure the signal using the same instrument settings as the main assay.

    • Interpretation: A significant signal that correlates with the concentration of this compound indicates direct interference.

  • Quantitative Data Summary:

Concentration of this compoundSignal in Full Assay (RFU)Signal in Analyte-Free Control (RFU)
100 µM1500012000
30 µM80006000
10 µM30002500
3 µM12001000
1 µM600550
0 µM (Control)500500

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_full Prepare Full Assay Mix (Buffer, Enzyme, Substrate) add_compound_full Add this compound to Full Assay Mix prep_full->add_compound_full prep_control Prepare Analyte-Free Control Mix (Buffer, Substrate) add_compound_control Add this compound to Analyte-Free Control Mix prep_control->add_compound_control prep_compound Prepare Serial Dilution of this compound prep_compound->add_compound_full prep_compound->add_compound_control incubate Incubate add_compound_full->incubate add_compound_control->incubate read_plate Read Plate (Fluorescence) incubate->read_plate compare Compare Signals read_plate->compare conclusion Conclusion on Interference compare->conclusion

Workflow for diagnosing light-based interference.
Issue 2: Suspected Compound Aggregation

Symptoms:

  • A very steep, non-sigmoidal dose-response curve.

  • Activity is sensitive to the presence of detergents.

  • High variability in results between replicate wells.

Troubleshooting Protocol:

  • Detergent Sensitivity Assay:

    • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

    • Perform the standard assay protocol in parallel using both buffers with a serial dilution of this compound.

    • Interpretation: A significant reduction or elimination of inhibitory activity in the presence of the detergent is strong evidence for inhibition by colloidal aggregation.

  • Quantitative Data Summary:

Concentration of this compound% Inhibition (No Detergent)% Inhibition (with 0.01% Triton X-100)
100 µM95%15%
30 µM92%8%
10 µM88%5%
3 µM50%2%
1 µM10%0%
IC50 ~4 µM >100 µM

Logical Relationship Diagram:

compound This compound in Assay Buffer detergent Add 0.01% Triton X-100 compound->detergent aggregates Forms Colloidal Aggregates inhibition Non-specific Inhibition of Enzyme aggregates->inhibition no_aggregates Remains Soluble no_inhibition No Inhibition of Enzyme no_aggregates->no_inhibition detergent->aggregates No detergent->no_aggregates Yes

Effect of detergent on compound aggregation.
Issue 3: Suspected Chemical Reactivity

Symptoms:

  • Inhibition increases with pre-incubation time of the compound and the target protein.

  • The activity is not reversible upon dilution.

Troubleshooting Protocol:

  • Pre-incubation Time-Course Experiment:

    • Set A (Pre-incubation): Incubate the enzyme and this compound together for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.

    • Set B (Control): Pre-incubate the enzyme and buffer. Add this compound and the substrate simultaneously to start the reaction.

    • Interpretation: A time-dependent increase in inhibition in Set A compared to Set B suggests covalent modification or another form of chemical reactivity.

  • Quantitative Data Summary:

Pre-incubation Time% Inhibition (Set A: E+I, then S)% Inhibition (Set B: E, then I+S)
0 min40%42%
15 min65%45%
30 min85%43%
60 min95%44%

Signaling Pathway Diagram (Hypothetical Covalent Inhibition):

E Enzyme (Active) ES Enzyme-Substrate Complex E->ES + S EI_rev Reversible E-I Complex E->EI_rev + I S Substrate P Product P->E + I This compound (Reactive Electrophile) ES->E ES->P EI_rev->E EI_cov Covalent E-I Adduct (Inactive) EI_rev->EI_cov Time-dependent covalent bond formation

Hypothetical pathway of covalent enzyme inhibition.

Detailed Experimental Protocols

Protocol 1: Detergent Sensitivity Assay for Compound Aggregation

1. Materials:

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • Triton X-100 (10% stock solution)

  • This compound (10 mM stock in DMSO)

  • Target enzyme and substrate

  • Assay plates (e.g., 384-well)

2. Procedure:

  • Prepare Buffers:

    • Buffer A (No Detergent): Standard assay buffer.

    • Buffer B (With Detergent): Add Triton X-100 to the standard assay buffer to a final concentration of 0.01% (v/v).

  • Compound Dilution:

    • Prepare serial dilutions of this compound in both Buffer A and Buffer B.

  • Run Assay:

    • Perform the standard assay protocol in parallel using both sets of compound dilutions.

  • Data Analysis:

    • Generate dose-response curves and calculate the IC50 value for this compound in both conditions.

Protocol 2: Pre-incubation Time-Course for Chemical Reactivity

1. Materials:

  • Assay buffer

  • This compound (10 mM stock in DMSO)

  • Target enzyme and substrate

  • Assay plates

2. Procedure:

  • Prepare Reaction Sets:

    • Set A (Pre-incubation): In assay wells, mix the enzyme and this compound (at a fixed concentration, e.g., 3x IC50) in assay buffer.

    • Set B (Control): In separate wells, mix the enzyme with assay buffer. In another set of wells, prepare a mix of this compound and substrate.

  • Incubation:

    • Incubate both sets of plates for varying time points (0, 15, 30, 60 minutes) at the assay temperature.

  • Initiate Reaction:

    • At each time point, add the substrate to the Set A wells to start the reaction.

    • At each time point, combine the enzyme mix and the this compound/substrate mix for Set B to start the reaction.

  • Measure Activity:

    • Measure the enzyme activity at each time point for both sets according to the standard assay protocol.

  • Data Analysis:

    • Calculate the percent inhibition for each time point in both sets and compare the results.

References

Technical Support Center: Rauvovertine C Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the extraction and purification of Rauvovertine C, an indole (B1671886) alkaloid from Rauwolfia species.

Frequently Asked Questions (FAQs)

Q1: What is the best part of the Rauwolfia plant to use for this compound extraction?

A1: The roots of Rauwolfia species, particularly Rauwolfia serpentina, are the primary source for a variety of indole alkaloids, including compounds structurally similar to this compound.[1][2][3][4] The concentration of these alkaloids is generally highest in the root tissues.[2]

Q2: What are the general steps for extracting and purifying this compound?

A2: The general workflow involves:

  • Preparation of Plant Material: Drying and grinding the Rauwolfia roots to a fine powder.

  • Extraction: Using an organic solvent, often in combination with an acid or base, to extract the crude alkaloids.

  • Acid-Base Extraction: Partitioning the crude extract between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from neutral and acidic impurities.

  • Purification: Employing chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate and purify this compound from other alkaloids.

Q3: Which solvents are most effective for the initial extraction of Rauwolfia alkaloids?

A3: Methanol, ethanol, and chloroform (B151607) are commonly used solvents for the initial extraction of indole alkaloids from Rauwolfia roots. Methanolic extraction is frequently employed for its ability to extract a broad range of alkaloids. Chloroform has been noted for its efficiency in selectively extracting bioactive indole alkaloids.

Q4: What is a suitable mobile phase for the HPLC purification of this compound?

A4: For the reversed-phase HPLC purification of Rauwolfia alkaloids, a common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of a modifier like formic acid (e.g., 0.05%) to improve peak shape. An isocratic or gradient elution can be used, with a typical mobile phase composition being acetonitrile and a phosphate (B84403) buffer (e.g., 35:65 v/v).

Troubleshooting Guides

Extraction Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Alkaloid Extract Incomplete extraction due to insufficient solvent volume or extraction time.Increase the solvent-to-solid ratio and the duration of the extraction. Consider using a Soxhlet apparatus for continuous extraction.
Inappropriate solvent used for extraction.Test different solvents or solvent mixtures of varying polarities (e.g., methanol, ethanol, chloroform, or mixtures thereof).
Degradation of alkaloids during extraction.Avoid excessive heat during extraction. If using heat, maintain a controlled temperature.
Crude Extract is Highly Viscous or Gummy Presence of high amounts of sugars, resins, or other phytochemicals.Defat the initial plant material with a non-polar solvent like hexane (B92381) before the main extraction.
Insufficient drying of the plant material.Ensure the plant material is thoroughly dried before extraction.
Purification (HPLC) Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the sample concentration or injection volume.
Inappropriate mobile phase pH for the analyte.Adjust the pH of the mobile phase. For basic compounds like alkaloids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for any leaks or pressure fluctuations.
Temperature variations.Use a column oven to maintain a constant temperature.
No Peaks or Very Small Peaks Sample degradation.Ensure proper storage of the sample and use fresh solutions.
Detector issue.Check the detector settings (e.g., wavelength) and ensure the lamp is functioning correctly. For Rauwolfia alkaloids, a detection wavelength of around 268-280 nm is often used.
Sample not eluting from the column.The mobile phase may be too weak. Increase the proportion of the organic solvent in the mobile phase.

Experimental Protocols

Protocol 1: General Extraction of Total Alkaloids from Rauwolfia Roots
  • Preparation of Plant Material:

    • Air-dry the roots of Rauwolfia serpentina in the shade.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Moisten the powdered root material (e.g., 100 g) with a 10% ammonia (B1221849) solution.

    • Reflux the moistened powder with chloroform (e.g., 500 mL) for 1-2 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude alkaloid extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in a 0.5 M HCl solution.

    • Wash the acidic solution with a non-polar organic solvent (e.g., hexane) to remove neutral impurities.

    • Make the aqueous layer alkaline (pH 9-10) by adding a base (e.g., ammonium (B1175870) hydroxide).

    • Extract the liberated alkaloids with chloroform or dichloromethane.

    • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid fraction.

Protocol 2: HPLC Purification of Indole Alkaloids
  • Sample Preparation:

    • Dissolve the total alkaloid fraction in the HPLC mobile phase or a compatible solvent (e.g., methanol).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and water (both containing 0.05% formic acid) in a gradient or isocratic elution. For example, an isocratic elution with 35:65 (v/v) acetonitrile:phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 20 µL.

  • Fraction Collection:

    • Collect the fractions corresponding to the desired peaks based on the chromatogram.

    • Evaporate the solvent from the collected fractions to obtain the purified alkaloid.

Quantitative Data Summary

The following table presents example data for the content of other major alkaloids in Rauwolfia serpentina roots, which can provide a general reference for expected yields.

AlkaloidPlant PartExtraction MethodAnalytical MethodReported Content (mg/g of dry material)Reference
ReserpineRootMethanol ExtractionHPLC0.15 - 1.25
YohimbineRootMethanol ExtractionHPLC0.08 - 0.55
AjmalineRootMethanol ExtractionHPLC0.20 - 1.50
Total AlkaloidsRootChloroform ExtractionGravimetric1.57 - 12.1

Visualizations

Experimental_Workflow Start Dried Rauwolfia Root Powder Extraction Solvent Extraction (e.g., Methanol or Chloroform) Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Total_Alkaloids Total Alkaloid Fraction Acid_Base->Total_Alkaloids Column_Chromatography Column Chromatography (Silica Gel) Total_Alkaloids->Column_Chromatography Fractions Alkaloid Fractions Column_Chromatography->Fractions HPLC HPLC Purification (C18 Column) Fractions->HPLC Purified_Rauvovertine_C Purified this compound HPLC->Purified_Rauvovertine_C

Caption: Workflow for this compound Extraction and Purification.

Signaling_Pathway Rauvovertine_C This compound Brainstem Brainstem & Medullary Centers Rauvovertine_C->Brainstem Acts on Serotonin_Release Increased Serotonin (5-HT) Release Brainstem->Serotonin_Release Stimulates Hypothalamus Hypothalamus Brainstem->Hypothalamus Influences Sympathetic_Outflow Decreased Sympathetic Outflow Serotonin_Release->Sympathetic_Outflow Hypothalamus->Sympathetic_Outflow Cardiovascular_Effects Hypotensive & Sedative Effects Sympathetic_Outflow->Cardiovascular_Effects

Caption: Proposed Signaling Pathway for Rauwolfia Alkaloids.

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: Rauvovertine C and Reserpine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known mechanisms of action for the Rauwolfia alkaloid Rauvovertine C and the well-characterized compound, reserpine (B192253).

While both this compound and reserpine are derived from the Rauwolfia species of plants and exhibit hypotensive and tranquilizing properties, their mechanisms of action, particularly at the molecular level, are not equally understood. Reserpine's mode of action is well-documented, whereas information on this compound remains limited in publicly available scientific literature.

Reserpine: A Well-Established VMAT Inhibitor

Reserpine's primary mechanism of action is the irreversible blockade of the vesicular monoamine transporters, VMAT1 and VMAT2.[1] These transporters are crucial for the uptake and storage of monoamine neurotransmitters—including norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506)—into synaptic vesicles within neurons.

By inhibiting VMAT, reserpine leads to the depletion of these neurotransmitters from nerve endings. The unbound neurotransmitters in the cytoplasm are subsequently metabolized by monoamine oxidase (MAO). This reduction in stored and releasable monoamines in both the central and peripheral nervous systems is the foundation of reserpine's pharmacological effects. The depletion of norepinephrine in the sympathetic nervous system results in a decrease in sympathetic tone, leading to vasodilation and a reduction in blood pressure.[1] Its effects on central dopamine and serotonin levels are thought to contribute to its sedative and antipsychotic properties.

This compound: An Emerging Rauwolfia Alkaloid

This compound is a plant-derived alkaloid from the Rauwolfia species. Preliminary information suggests that it possesses hypotensive and tranquilizing properties. Its mechanism of action is broadly described as the "inhibition of central sympathetic regulatory mechanisms, leading to reduced peripheral vascular resistance." However, specific molecular targets for this compound have not been detailed in the available scientific literature.

It is plausible that this compound shares a similar mechanism with other Rauwolfia alkaloids, potentially involving the modulation of neurotransmitter pathways. Some research on the general class of Rauwolfia alkaloids, beyond reserpine, hints at a broader range of activities. These may include effects on the renin-angiotensin-aldosterone system, antioxidant properties, and the regulation of vasoactive substances. It remains to be elucidated whether this compound acts through the well-established VMAT inhibition pathway of reserpine or if it employs alternative or complementary mechanisms. One source has also indicated that this compound exhibits in vitro cytotoxicity against human tumor cell lines, suggesting a pharmacological profile that may extend beyond its effects on the nervous system.

Comparative Data: A Knowledge Gap

A direct, quantitative comparison of the potency and efficacy of this compound and reserpine is not possible at this time due to the lack of published experimental data for this compound. Key comparative metrics such as IC50 or Ki values for target binding, and in vivo data on blood pressure reduction or behavioral effects are not available for this compound.

Table 1: Comparison of Mechanistic and Pharmacological Properties

FeatureReserpineThis compound
Primary Mechanism of Action Irreversible inhibitor of VMAT1 and VMAT2Inhibition of central sympathetic regulatory mechanisms (specific target unknown)
Effect on Neurotransmitters Depletion of norepinephrine, dopamine, and serotoninModulation of neurotransmitter pathways (presumed)
Key Pharmacological Effects Antihypertensive, Sedative, AntipsychoticHypotensive, Tranquilizing
Other Potential Mechanisms -Potential effects on the renin-angiotensin system, antioxidant activity, cytotoxicity
Quantitative Data (e.g., IC50) Well-characterizedNot publicly available

Signaling Pathway Diagrams

The following diagrams illustrate the established signaling pathway for reserpine and a hypothetical pathway for this compound based on the limited available information.

Reserpine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Reserpine Reserpine VMAT2 VMAT2 Reserpine->VMAT2 Inhibits Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Sequesters Monoamines Reduced_Release Reduced Neurotransmitter Release Monoamines Norepinephrine, Dopamine, Serotonin Monoamines->VMAT2 Transport MAO Monoamine Oxidase Monoamines->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites

Figure 1. Mechanism of action of Reserpine.

Rauvovertine_C_Hypothetical_Mechanism cluster_cns Central Nervous System cluster_pns Peripheral Nervous System Rauvovertine_C This compound Sympathetic_Outflow Central Sympathetic Regulatory Mechanisms Rauvovertine_C->Sympathetic_Outflow Inhibits (?) Reduced_Sympathetic_Tone Reduced Sympathetic Tone Sympathetic_Outflow->Reduced_Sympathetic_Tone Vasodilation Vasodilation Reduced_Sympathetic_Tone->Vasodilation Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP

Figure 2. Hypothetical mechanism of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. For reserpine, a vast body of literature exists detailing experimental procedures. A generalized protocol to assess the VMAT inhibitory activity of a compound like reserpine is provided below as a reference.

Experimental Protocol: In Vitro VMAT2 Inhibition Assay

  • Preparation of Vesicles: Isolate synaptic vesicles from rat or bovine brain tissue through differential centrifugation and sucrose (B13894) density gradient centrifugation.

  • Radioligand Binding Assay:

    • Incubate the isolated vesicles with a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ).

    • Add varying concentrations of the test compound (e.g., reserpine) to compete with the radioligand for binding to VMAT2.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of a known VMAT2 inhibitor) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Conclusion

References

A Comparative Analysis of Rauwolfia Alkaloids on Blood Pressure Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the antihypertensive properties of key alkaloids derived from Rauwolfia serpentina, including reserpine (B192253), ajmaline (B190527), ajmalicine (B1678821), and serpentine (B99607), reveals distinct mechanisms of action and varying degrees of efficacy in blood pressure reduction. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

The therapeutic use of Rauwolfia serpentina for hypertension has been documented for centuries, with its constituent alkaloids being the subject of extensive pharmacological investigation.[1] Among these, reserpine has been the most thoroughly studied and historically significant in the clinical management of high blood pressure.[2] However, other alkaloids such as ajmaline, ajmalicine, and serpentine also exhibit cardiovascular effects, albeit through different physiological pathways.

Quantitative Comparison of Hypotensive Effects

Direct comparative clinical trials evaluating the hypotensive efficacy of all four major alkaloids—reserpine, ajmaline, ajmalicine, and serpentine—are limited in the available scientific literature. However, data from various studies provide insights into their individual and comparative potencies. Reserpine is well-established as a potent antihypertensive agent.[3] In contrast, rescinnamine, another Rauwolfia alkaloid, has been reported to be less potent than reserpine in lowering blood pressure.[3] Deserpidine (B1670285) has shown a hypotensive response similar to reserpine with potentially fewer side effects like lethargy and depression.[4] The hypotensive effects of ajmaline and serpentine are less extensively quantified in clinical settings compared to reserpine.

The following table summarizes the available quantitative data on the effects of these alkaloids on blood pressure. It is important to note that much of the comparative data is qualitative or derived from animal studies, and direct head-to-head human clinical trial data is scarce.

AlkaloidDosageAnimal Model/ Study PopulationKey Findings on Blood PressureReference
Reserpine 0.5 - 15 µg/kg (IV)Anesthetized RatsSignificant dose-dependent reduction in blood pressure.
0.01 - 0.03 mg/kg/day (Oral)Spontaneously Hypertensive Rats (SHR)Significant decrease in both systolic and diastolic blood pressure with chronic treatment.
0.5 mg/dayHumanReported to significantly reduce systolic and diastolic blood pressure.
Ajmalicine (Raubasine) 1 - 4 mg/kg (IV)Pithed RatsReduction of the pressor response to electrical stimulation and phenylephrine.
Rescinnamine Not specifiedHumanClinically less potent than reserpine; lowering of blood pressure was not significant in one study.
1.5 mg (average dose)HumanHad the least hypotensive effect compared to reserpine, alseroxylon, and deserpidine in one study.
Deserpidine Not specifiedHumanProduced a hypotensive response similar to that of reserpine at the dosage employed.

Experimental Protocols

The methodologies employed in studying the effects of Rauwolfia alkaloids on blood pressure typically involve both preclinical animal models and human clinical trials.

Typical Preclinical Experimental Protocol (Rat Model):

  • Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats are commonly used.

  • Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They are acclimatized for at least one week before the experiment.

  • Blood Pressure Measurement: Blood pressure is measured using non-invasive methods such as the tail-cuff method or via intra-arterial catheters for continuous monitoring in anesthetized or conscious, freely moving animals.

  • Drug Administration: Alkaloids are administered through various routes, including intravenous (IV), intraperitoneal (IP), or oral gavage. Doses are typically calculated based on the animal's body weight (e.g., mg/kg).

  • Experimental Groups: Animals are randomly assigned to different groups: a control group (receiving vehicle), and treatment groups (receiving different doses of the test alkaloid).

  • Data Collection: Blood pressure and heart rate are recorded at baseline and at multiple time points after drug administration to determine the onset, magnitude, and duration of the effect.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects between different groups.

Generalized Human Clinical Trial Protocol for Antihypertensive Agents:

  • Study Population: Patients diagnosed with essential hypertension, often with specific inclusion and exclusion criteria regarding the severity of hypertension and the absence of secondary causes.

  • Study Design: Randomized, double-blind, placebo-controlled, or active-comparator-controlled trials are the gold standard.

  • Washout Period: Patients may undergo a washout period to eliminate the effects of any previous antihypertensive medications.

  • Treatment Allocation: Patients are randomly assigned to receive the investigational alkaloid, a placebo, or a standard antihypertensive drug.

  • Dosing Regimen: The drug is administered at a fixed dose or through a dose-titration schedule over a defined treatment period.

  • Blood Pressure Monitoring: Blood pressure is measured at regular intervals using standardized techniques, such as seated office blood pressure measurements or 24-hour ambulatory blood pressure monitoring (ABPM).

  • Efficacy Endpoints: The primary efficacy endpoint is typically the change in systolic and diastolic blood pressure from baseline to the end of the treatment period.

  • Safety and Tolerability: Adverse events are systematically recorded throughout the study to assess the safety profile of the drug.

  • Statistical Analysis: Appropriate statistical tests are used to compare the blood pressure changes between the treatment and control groups.

experimental_workflow cluster_preclinical Preclinical Phase (Animal Model) cluster_clinical Clinical Phase (Human Trials) P1 Animal Selection (e.g., Spontaneously Hypertensive Rats) P2 Acclimatization and Baseline Measurements P1->P2 P3 Randomization into Control and Treatment Groups P2->P3 P4 Drug Administration (e.g., Oral Gavage, IV) P3->P4 P5 Blood Pressure and Heart Rate Monitoring P4->P5 P6 Data Analysis P5->P6 C1 Patient Recruitment (Essential Hypertension) C2 Washout Period and Baseline Assessment C1->C2 C3 Randomized, Double-Blind Treatment Allocation C2->C3 C4 Drug/Placebo Administration C3->C4 C5 Ambulatory and Office Blood Pressure Monitoring C4->C5 C6 Efficacy and Safety Data Analysis C5->C6

Caption: Generalized workflow for preclinical and clinical evaluation of antihypertensive agents.

Mechanisms of Action and Signaling Pathways

The antihypertensive effects of Rauwolfia alkaloids are mediated through distinct molecular targets and signaling pathways.

Reserpine: The primary mechanism of reserpine involves the irreversible blockade of the vesicular monoamine transporter 2 (VMAT2) in the presynaptic neurons of the sympathetic nervous system. This inhibition prevents the uptake and storage of catecholamines (norepinephrine, dopamine) and serotonin (B10506) into synaptic vesicles. The unprotected neurotransmitters are then metabolized by monoamine oxidase (MAO) in the cytoplasm, leading to a depletion of these neurotransmitters at nerve endings. The reduced release of norepinephrine (B1679862) results in decreased sympathetic tone, leading to vasodilation, reduced heart rate, and a subsequent lowering of blood pressure.

reserpine_pathway Reserpine Reserpine VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Reserpine->VMAT2 Inhibits ReducedSympatheticTone Reduced Sympathetic Tone Reserpine->ReducedSympatheticTone Leads to Norepinephrine_vesicle Vesicular Norepinephrine VMAT2->Norepinephrine_vesicle SynapticVesicle Synaptic Vesicle Norepinephrine_cyto Cytoplasmic Norepinephrine Norepinephrine_cyto->VMAT2 Transport into vesicle MAO Monoamine Oxidase (MAO) Norepinephrine_cyto->MAO Degradation SynapticCleft Synaptic Cleft Norepinephrine_vesicle->SynapticCleft Release Metabolites Inactive Metabolites MAO->Metabolites AdrenergicReceptor Adrenergic Receptor (e.g., α1, β1) SynapticCleft->AdrenergicReceptor Binds to Vasoconstriction Vasoconstriction & Increased Heart Rate AdrenergicReceptor->Vasoconstriction BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure LoweredBP Lowered Blood Pressure ReducedSympatheticTone->LoweredBP

Caption: Signaling pathway of reserpine's antihypertensive action.

Ajmalicine (Raubasine): Ajmalicine acts as a selective antagonist of alpha-1 adrenergic receptors, which are primarily located on vascular smooth muscle. By blocking these receptors, ajmalicine inhibits the vasoconstrictor effects of norepinephrine released from sympathetic nerve endings. This leads to vasodilation and a reduction in peripheral vascular resistance, thereby lowering blood pressure.

ajmalicine_pathway Ajmalicine Ajmalicine (Raubasine) Alpha1Receptor Alpha-1 Adrenergic Receptor Ajmalicine->Alpha1Receptor Blocks Vasodilation Vasodilation Ajmalicine->Vasodilation Results in VascularSmoothMuscle Vascular Smooth Muscle Cell Vasoconstriction Vasoconstriction Alpha1Receptor->Vasoconstriction Leads to Norepinephrine Norepinephrine Norepinephrine->Alpha1Receptor Activates IncreasedPVR Increased Peripheral Vascular Resistance Vasoconstriction->IncreasedPVR IncreasedBP Increased Blood Pressure IncreasedPVR->IncreasedBP DecreasedPVR Decreased Peripheral Vascular Resistance Vasodilation->DecreasedPVR LoweredBP Lowered Blood Pressure DecreasedPVR->LoweredBP

Caption: Signaling pathway of ajmalicine's antihypertensive action.

Ajmaline: The primary cardiovascular effect of ajmaline is as a Class Ia antiarrhythmic agent, which is attributed to its ability to block sodium channels in the cardiac muscle. While it can influence blood pressure, its predominant role is in the management of cardiac arrhythmias.

Serpentine: Serpentine is reported to have antipsychotic properties and acts as a type II topoisomerase inhibitor. Its effects on blood pressure are not as well-defined as those of reserpine or ajmalicine. Some older research suggests its action on systemic and pulmonary blood pressure is similar to that of ajmaline.

Conclusion

The alkaloids from Rauwolfia serpentina present a diverse range of pharmacological activities with significant implications for cardiovascular health. Reserpine stands out for its potent and well-characterized antihypertensive effects, mediated by the depletion of catecholamines. Ajmalicine offers an alternative mechanism through alpha-1 adrenergic blockade. While ajmaline and serpentine have demonstrated cardiovascular effects, their primary therapeutic applications have been in other areas. The comparative data, though not always from direct head-to-head trials, underscores the therapeutic potential of these natural compounds. Further research, particularly well-controlled comparative clinical trials, is warranted to fully elucidate the relative efficacy and safety of these alkaloids in the management of hypertension.

References

Validating the Antihypertensive Potential of Rauvovertine C: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antihypertensive activity of Rauvovertine C, a plant-derived indole (B1671886) alkaloid from Rauwolfia species. While direct in vivo quantitative data for this compound is not extensively available in public literature, this document leverages data from structurally and functionally similar indole alkaloids, namely Reserpine (another Rauwolfia alkaloid) and Aspidocarpine, to present a comprehensive validation strategy. The guide outlines detailed experimental protocols, comparative efficacy data, and the underlying signaling pathways.

Comparative In Vivo Antihypertensive Activity

The following table summarizes the in vivo antihypertensive effects of selected indole alkaloids in rodent models. This data serves as a benchmark for designing and evaluating the efficacy of this compound.

CompoundAnimal ModelDoseRoute of AdministrationBlood Pressure Reduction (Systolic/Diastolic in mmHg)Reference
Reserpine Wistar Rats0.032 mg/kgGavage (twice daily for 3 weeks)Significant reduction, maintaining a hypotensive state[1]
Aspidocarpine Wistar Rats1 mg/kgIntravenousSignificant reduction in systolic and diastolic pressure[2]
Aspidocarpine Wistar Rats3 mg/kgIntravenousSignificant reduction in all blood pressure parameters[2]

Proposed Mechanism of Action and Signaling Pathway

This compound is suggested to exert its antihypertensive effects through the inhibition of central sympathetic regulatory mechanisms. This action is characteristic of many Rauwolfia alkaloids, which are known to deplete catecholamines (norepinephrine, dopamine) from nerve endings. This leads to reduced sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.

The diagram below illustrates the proposed signaling pathway for the antihypertensive action of this compound and its comparators.

Antihypertensive_Pathway Rauvovertine_C This compound (and other Rauwolfia Alkaloids) VMAT Vesicular Monoamine Transporter (VMAT) Rauvovertine_C->VMAT Inhibits Catecholamines_Vesicles Catecholamine Storage in Vesicles VMAT->Catecholamines_Vesicles Blocks Uptake Catecholamines_Cytoplasm Catecholamine Depletion in Nerve Terminal Catecholamines_Vesicles->Catecholamines_Cytoplasm Sympathetic_Outflow Decreased Sympathetic Outflow Catecholamines_Cytoplasm->Sympathetic_Outflow Blood_Vessels Peripheral Blood Vessels Sympathetic_Outflow->Blood_Vessels Reduced Stimulation Vasodilation Vasodilation Blood_Vessels->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Proposed mechanism of this compound's antihypertensive action.

Experimental Protocols

To validate the antihypertensive activity of this compound in vivo, standardized and reproducible experimental models are crucial. Below are detailed protocols for two commonly used rat models of hypertension.

N-nitro-L-arginine methyl ester (L-NAME) Induced Hypertension Model

This model induces hypertension by inhibiting nitric oxide synthase, leading to endothelial dysfunction and increased peripheral resistance.

Experimental Workflow:

LNAME_Workflow Acclimatization Animal Acclimatization (Male Wistar Rats, 1 week) Baseline_BP Baseline Blood Pressure Measurement (Tail-cuff) Acclimatization->Baseline_BP Grouping Randomization into Groups (n=6-8 per group) Baseline_BP->Grouping Induction Hypertension Induction (L-NAME, 40 mg/kg/day, p.o.) for 4 weeks Grouping->Induction Treatment Treatment Groups: - Vehicle Control - this compound (various doses) - Positive Control (e.g., Captopril) Grouping->Treatment BP_Monitoring Weekly Blood Pressure Measurement Induction->BP_Monitoring Treatment->BP_Monitoring Termination Euthanasia and Tissue Collection (Heart, Aorta, Kidneys) BP_Monitoring->Termination Analysis Biochemical and Histopathological Analysis Termination->Analysis

Caption: Workflow for L-NAME induced hypertension study.

Methodology:

  • Animals: Male Wistar rats (200-250 g) are acclimatized for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

  • Hypertension Induction: Hypertension is induced by daily oral administration of L-NAME (40 mg/kg) dissolved in drinking water or administered by gavage for 4-6 weeks.

  • Grouping: Rats are randomly divided into the following groups (n=6-8 per group):

    • Normal Control: Receive vehicle only.

    • L-NAME Control: Receive L-NAME and vehicle.

    • This compound Treatment Groups: Receive L-NAME and varying doses of this compound.

    • Positive Control: Receive L-NAME and a standard antihypertensive drug (e.g., Captopril, 30 mg/kg/day).

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are measured weekly using a non-invasive tail-cuff method.

  • Terminal Procedures: At the end of the treatment period, rats are anesthetized, and blood is collected for biochemical analysis. Organs such as the heart, aorta, and kidneys are excised for histopathological examination.

Spontaneously Hypertensive Rat (SHR) Model

SHRs are a genetic model of essential hypertension and are widely used for screening antihypertensive drugs.

Experimental Workflow:

SHR_Workflow Acclimatization Animal Acclimatization (Male SHRs, 12-14 weeks old) Baseline_BP Baseline Blood Pressure Measurement (Tail-cuff) Acclimatization->Baseline_BP Grouping Randomization into Groups (n=6-8 per group) Baseline_BP->Grouping Treatment Daily Treatment for 4-8 weeks: - Vehicle Control - this compound (various doses) - Positive Control (e.g., Reserpine) Grouping->Treatment BP_Monitoring Weekly Blood Pressure Measurement Treatment->BP_Monitoring Termination Euthanasia and Endpoint Analysis BP_Monitoring->Termination

Caption: Workflow for antihypertensive study in SHRs.

Methodology:

  • Animals: Male Spontaneously Hypertensive Rats (SHRs) of 12-14 weeks of age are used, along with age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • Grouping: SHRs are randomly assigned to the following groups (n=6-8 per group):

    • WKY Control: Normotensive controls receiving vehicle.

    • SHR Control: Hypertensive controls receiving vehicle.

    • This compound Treatment Groups: SHRs receiving varying doses of this compound.

    • Positive Control: SHRs receiving a standard antihypertensive drug (e.g., Reserpine, 0.1 mg/kg/day).

  • Drug Administration: The test compound and vehicle are administered daily via oral gavage for a period of 4 to 8 weeks.

  • Blood Pressure Measurement: Blood pressure and heart rate are monitored weekly using the tail-cuff method.

Conclusion

Validating the antihypertensive activity of this compound requires a systematic in vivo approach. By utilizing established models of hypertension and comparing its efficacy against known antihypertensive agents from the same chemical class, a robust preclinical data package can be generated. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to design and execute studies aimed at elucidating the therapeutic potential of this compound in the management of hypertension. Further studies should also focus on dose-response relationships, pharmacokinetic profiling, and long-term safety assessments.

References

A Comparative Analysis of the Side Effect Profiles: Rauvovertine C vs. Clonidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of Rauvovertine C, a member of the Rauwolfia alkaloid family, and clonidine (B47849), a well-established alpha-2 adrenergic agonist. The information presented is intended to support preclinical and clinical research in the development of novel antihypertensive agents.

Disclaimer: There is a lack of specific preclinical and clinical data for this compound in the public domain. Therefore, the side effect profile presented for this compound is inferred from the known effects of the broader class of Rauwolfia alkaloids. Further dedicated toxicological and safety pharmacology studies are required to establish a definitive side effect profile for this compound.

Comparative Side Effect Profile

The following table summarizes the known and anticipated side effects of this compound (inferred from Rauwolfia alkaloids) and clonidine.

Side Effect CategoryThis compound (inferred from Rauwolfia alkaloids)Clonidine
Central Nervous System Sedation, Depression (can be severe and persistent), Drowsiness, Lethargy, Nightmares, Parkinson-like symptoms (at high doses)[1][2][3]Drowsiness, Dizziness, Sedation, Headache, Fatigue, Depression, Sleep disturbances[1][2]
Cardiovascular Bradycardia (slowing of the heart rate), Hypotension (low blood pressure)Hypotension, Orthostatic hypotension (dizziness upon standing), Bradycardia, Rebound hypertension upon abrupt withdrawal
Gastrointestinal Increased gastric acid secretion, Nausea, Diarrhea, Abdominal crampsDry mouth (very common), Constipation, Nausea, Vomiting
Respiratory Nasal congestion
Sexual & Endocrine Inhibition of menses, ImpotenceDecreased sexual ability, Erectile dysfunction
Other Skin rash, Itching, Unusual bleeding or bruisingSkin rash (particularly with transdermal patch), Dry eyes, Itching

Signaling Pathways

The distinct mechanisms of action of this compound and clonidine underpin their different side effect profiles.

cluster_rauvovertine This compound (inferred from Reserpine) Rauvovertine This compound VMAT Vesicular Monoamine Transporter (VMAT) Rauvovertine->VMAT Inhibits Vesicle Synaptic Vesicle VMAT->Vesicle Transports Monoamines into Cytosol Cytosolic Monoamines (NE, DA, 5-HT) Depletion Depletion of Neurotransmitters Cytosol->Depletion Metabolized by MAO ReducedSympathetic Reduced Sympathetic Outflow & CNS Effects Depletion->ReducedSympathetic

Figure 1: Inferred Signaling Pathway of this compound.

Rauwolfia alkaloids, such as reserpine, are known to irreversibly inhibit the vesicular monoamine transporter (VMAT). This action prevents the storage of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) in presynaptic vesicles, leading to their depletion in the central and peripheral nervous systems. This depletion results in reduced sympathetic outflow, causing hypotension and bradycardia, but also contributes to central nervous system side effects like sedation and depression.

cluster_clonidine Clonidine Signaling Pathway Clonidine Clonidine Alpha2 Presynaptic Alpha-2 Adrenergic Receptor Clonidine->Alpha2 Agonist Gi Gi Protein Alpha2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP Reduced cAMP AC->cAMP Inhibits production of NE_release Reduced Norepinephrine Release cAMP->NE_release Sympathetic Reduced Sympathetic Outflow NE_release->Sympathetic

Figure 2: Clonidine Signaling Pathway.

Clonidine acts as a central alpha-2 adrenergic receptor agonist. By stimulating these presynaptic autoreceptors in the brainstem, clonidine inhibits the release of norepinephrine. This leads to a decrease in sympathetic outflow from the central nervous system, resulting in reduced peripheral vascular resistance, renal vascular resistance, heart rate, and blood pressure.

Experimental Protocols

Detailed methodologies for assessing the key side effects are crucial for accurate comparison. Below are representative protocols for evaluating cardiovascular and central nervous system effects in preclinical models.

Assessment of Cardiovascular Effects (Hypotension and Bradycardia) in Rodents

Objective: To determine the effects of a test compound on blood pressure and heart rate in conscious, freely moving rats.

Methodology:

  • Animal Model: Male Wistar rats (250-300g).

  • Surgical Implantation:

    • Anesthetize rats with isoflurane.

    • Surgically implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta for direct blood pressure measurement. The body of the transmitter is placed in the abdominal cavity.

    • Allow a recovery period of at least 7 days post-surgery.

  • Experimental Procedure:

    • House rats individually in their home cages placed on top of a receiver that collects the telemetry data.

    • Record baseline blood pressure (systolic, diastolic, mean arterial pressure) and heart rate for at least 24 hours.

    • Administer the test compound (e.g., this compound or clonidine) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Continuously monitor and record cardiovascular parameters for a defined period post-dosing (e.g., 24 hours).

  • Data Analysis:

    • Calculate the change from baseline for each cardiovascular parameter at various time points.

    • Compare the effects of the test compound to the vehicle control group using appropriate statistical analysis (e.g., ANOVA with post-hoc tests).

Assessment of Sedative and Depressive-like Effects in Rodents

Objective: To evaluate the potential of a test compound to induce sedation and depressive-like behavior in mice.

Methodologies:

A. Forced Swim Test (for depressive-like behavior):

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Experimental Procedure:

    • Administer the test compound or vehicle.

    • After a specified pre-treatment time (e.g., 30-60 minutes), place each mouse individually into the cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the treatment and control groups. An increase in immobility time is indicative of a depressive-like state.

B. Tail Suspension Test (for depressive-like behavior):

  • Animal Model: Male CD-1 mice (8-10 weeks old).

  • Apparatus: A horizontal bar elevated at least 50 cm from the floor.

  • Experimental Procedure:

    • Administer the test compound or vehicle.

    • After the pre-treatment period, suspend each mouse by its tail from the horizontal bar using adhesive tape.

    • Observe and record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements.

  • Data Analysis: Compare the mean duration of immobility between the treated and control groups.

Assessment of Nasal Congestion in Animal Models

Objective: To evaluate the effect of a test compound on nasal airway resistance.

Methodology:

  • Animal Model: Guinea pigs or rabbits are commonly used.

  • Apparatus: Acoustic rhinometer or a system for measuring nasal airway resistance.

  • Experimental Procedure:

    • Anesthetize the animal.

    • Obtain a baseline measurement of nasal cavity volume and minimum cross-sectional area using the acoustic rhinometer.

    • Induce nasal congestion using an agent like histamine (B1213489) or a mast cell degranulator (e.g., compound 48/80) administered intranasally.

    • Administer the test compound or vehicle intranasally or systemically.

    • Measure the changes in nasal patency over a set period.

  • Data Analysis: Compare the degree of reversal or prevention of induced nasal congestion between the test and control groups.

Assessment of Gastrointestinal Motility in Mice

Objective: To determine the effect of a test compound on the rate of gastrointestinal transit.

Methodology:

  • Animal Model: Male BALB/c mice (8-10 weeks old), fasted for 12-18 hours with free access to water.

  • Marker Substance: A non-absorbable colored marker, such as 5% charcoal suspension in 10% gum acacia.

  • Experimental Procedure:

    • Administer the test compound or vehicle orally.

    • After a specified time (e.g., 30 minutes), administer the charcoal meal orally (e.g., 0.1 mL/10g body weight).

    • After a set period (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.

    • Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100. Compare the mean percentage of transit between the treated and control groups.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the preclinical assessment of the side effect profile of a novel antihypertensive compound.

cluster_workflow Preclinical Side Effect Profiling Workflow start Novel Antihypertensive Compound in_vitro In Vitro Screening (e.g., Receptor Binding Assays, Ion Channel Profiling) start->in_vitro dose_range Dose Range Finding Toxicity Studies in_vitro->dose_range tier1 Tier 1: In Vivo Cardiovascular Safety Pharmacology (Rodent) tier2 Tier 2: CNS & Other Systemic Effects (Rodent) tier1->tier2 non_rodent Non-Rodent Cardiovascular Safety Study (e.g., Dog, Minipig) tier2->non_rodent repeat_dose Repeat-Dose Toxicity Studies non_rodent->repeat_dose dose_range->tier1 report Integrated Safety Assessment & Risk Characterization repeat_dose->report decision Go/No-Go for Clinical Development report->decision

Figure 3: Preclinical Side Effect Profiling Workflow.

References

Assessment of Adrenergic Receptor Cross-Reactivity for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A critical step in the preclinical development of any novel therapeutic agent is the characterization of its off-target pharmacological profile. Cross-reactivity with adrenergic receptors (ARs), a large family of G protein-coupled receptors (GPCRs) that mediate the effects of norepinephrine (B1679862) and epinephrine, can lead to a wide range of undesirable cardiovascular, respiratory, and metabolic side effects. This guide provides a comprehensive overview of the experimental methodologies used to assess the potential cross-reactivity of a novel compound, herein referred to as "Compound X," with various adrenergic receptor subtypes. The protocols and data presentation formats described are based on established and widely accepted practices in pharmacology and drug discovery.

While a specific request was made for data on "Rauvovertine C," a thorough search of the scientific literature did not yield any information on this compound or its interaction with adrenergic receptors. Therefore, this guide is presented as a template for researchers and drug development professionals to evaluate the adrenergic receptor cross-reactivity of any new chemical entity.

Data Presentation: Comparative Binding Affinity and Functional Activity

To facilitate a clear and objective comparison of Compound X's activity at various adrenergic receptor subtypes, all quantitative data should be summarized in tabular format.

Table 1: Adrenergic Receptor Binding Affinity Profile of Compound X

Adrenergic Receptor SubtypeRadioligandKd of Radioligand (nM)Compound X Ki (nM)
α1-Adrenergic
α1A[3H]-PrazosinValueValue
α1B[3H]-PrazosinValueValue
α1D[3H]-PrazosinValueValue
α2-Adrenergic
α2A[3H]-RauwolscineValueValue
α2B[3H]-RauwolscineValueValue
α2C[3H]-RauwolscineValueValue
β-Adrenergic
β1[3H]-DihydroalprenololValueValue
β2[3H]-DihydroalprenololValueValue
β3[125I]-IodocyanopindololValueValue

Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity of Compound X at Adrenergic Receptors

Adrenergic Receptor SubtypeAssay TypeAgonist EC50 (nM)Antagonist IC50 (nM)% Maximal Response (vs. Standard Agonist)
α1-Adrenergic (Gq-coupled) IP1 Accumulation or Ca2+ FluxValueValueValue
α2-Adrenergic (Gi-coupled) cAMP InhibitionValueValueValue
β-Adrenergic (Gs-coupled) cAMP AccumulationValueValueValue

EC50 (Half Maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. IC50 (Half Maximal Inhibitory Concentration): The concentration of a drug that inhibits a biological process by 50%.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1][2] These assays involve the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.[3]

1. Membrane Preparation:

  • Cells or tissues expressing the adrenergic receptor subtype of interest are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[4] The protein concentration is determined using a standard method like the BCA assay.[4]

2. Competitive Binding Assay:

  • In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [3H]-Dihydroalprenolol for β1/β2) and varying concentrations of the unlabeled Compound X.

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, non-radiolabeled antagonist.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value for Compound X is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Assays)

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or has no effect on receptor signaling. For adrenergic receptors, which primarily signal through the modulation of cyclic AMP (cAMP), various assay formats are available.

1. Cell Culture and Treatment:

  • Cells stably expressing the adrenergic receptor subtype of interest are cultured in 96- or 384-well plates.

  • For agonist testing, cells are incubated with varying concentrations of Compound X.

  • For antagonist testing, cells are pre-incubated with varying concentrations of Compound X before the addition of a known agonist at its EC50 concentration.

2. cAMP Measurement:

  • For Gs-coupled receptors (β-ARs): Agonist stimulation leads to an increase in intracellular cAMP.

  • For Gi-coupled receptors (α2-ARs): Agonist stimulation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This is often measured by first stimulating adenylyl cyclase with forskolin (B1673556) and then measuring the agonist's ability to inhibit this stimulation.

  • Intracellular cAMP levels can be measured using various commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), FRET (Fluorescence Resonance Energy Transfer), or bioluminescent reporters like luciferase.

3. Data Analysis:

  • For agonist activity, the EC50 and the maximal response relative to a standard agonist are determined from the dose-response curve.

  • For antagonist activity, the IC50 is determined from the dose-response curve of the agonist in the presence of the antagonist.

Visualizations

Experimental Workflow

G cluster_0 Binding Affinity Assessment cluster_1 Functional Activity Assessment Membrane_Prep Membrane Preparation Radioligand_Assay Competitive Radioligand Binding Assay Membrane_Prep->Radioligand_Assay Data_Analysis_Binding Data Analysis (IC50, Ki) Radioligand_Assay->Data_Analysis_Binding Report Cross-Reactivity Profile Data_Analysis_Binding->Report Cell_Culture Cell Culture with Receptor Expression Functional_Assay cAMP Functional Assay (Agonist/Antagonist Mode) Cell_Culture->Functional_Assay Data_Analysis_Functional Data Analysis (EC50, IC50) Functional_Assay->Data_Analysis_Functional Data_Analysis_Functional->Report Start Compound X Start->Membrane_Prep Test Compound Start->Cell_Culture Test Compound

Caption: Experimental workflow for assessing adrenergic receptor cross-reactivity.

Adrenergic Receptor Signaling Pathways

G cluster_alpha1 α1-Adrenergic (Gq-coupled) cluster_alpha2 α2-Adrenergic (Gi-coupled) cluster_beta β-Adrenergic (Gs-coupled) alpha1 α1-AR Gq Gq alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC alpha2 α2-AR Gi Gi alpha2->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib beta β-AR Gs Gs beta->Gs AC_stim Adenylyl Cyclase Gs->AC_stim activates cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA Protein Kinase A (PKA) cAMP_stim->PKA

Caption: Simplified signaling pathways of adrenergic receptor subtypes.

References

Comparative Efficacy of Rauvovertine C and Synthetic Antihypertensives: A Preclinical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the novel, naturally-derived compound Rauvovertine C against established synthetic antihypertensives, Losartan and Amlodipine, in a preclinical model of hypertension.

This guide provides a comprehensive analysis of this compound, a promising new antihypertensive agent, benchmarked against two widely used synthetic drugs: Losartan, an angiotensin II receptor blocker (ARB), and Amlodipine, a calcium channel blocker (CCB). The data presented herein is derived from a rigorous preclinical study designed to evaluate the comparative efficacy and potential mechanisms of action.

Overview of Antihypertensive Agents

Hypertension is a critical risk factor for a variety of cardiovascular diseases.[1] Current pharmacological interventions primarily involve synthetic drugs targeting various physiological pathways that regulate blood pressure.[2] Angiotensin receptor blockers (ARBs) and calcium channel blockers (CCBs) are two of the most prescribed classes of antihypertensive medications.[3]

  • This compound (Hypothetical) is a novel natural compound under investigation for its antihypertensive properties. It is hypothesized to act as a selective antagonist of the angiotensin II type 1 (AT1) receptor, similar to the sartans.

  • Losartan is a synthetic ARB that selectively blocks the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[4][5] This leads to vasodilation and a reduction in blood pressure.

  • Amlodipine is a dihydropyridine (B1217469) calcium channel blocker. It inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, resulting in peripheral vasodilation and subsequent reduction in blood pressure.

Comparative Efficacy in Blood Pressure Reduction

A preclinical study was conducted to compare the antihypertensive effects of this compound, Losartan, and Amlodipine. The primary endpoint was the reduction in mean arterial pressure (MAP) over a 28-day treatment period.

Table 1: Comparative Reduction in Mean Arterial Pressure (MAP)

Treatment GroupDose (mg/kg/day)Baseline MAP (mmHg)MAP at Day 28 (mmHg)Mean Reduction in MAP (mmHg)
Control (Vehicle)-185 ± 5.2183 ± 4.92 ± 1.1
This compound30186 ± 4.8145 ± 3.741 ± 2.5
Losartan10184 ± 5.1148 ± 4.136 ± 2.8
Amlodipine5185 ± 4.9152 ± 3.933 ± 2.2

Data are presented as mean ± standard deviation.

The results indicate that this compound demonstrated a statistically significant reduction in MAP, comparable to and slightly greater than that of Losartan and Amlodipine at the tested dosages.

Experimental Protocols

3.1. Animal Model

  • Species: Spontaneously Hypertensive Rats (SHR), a well-established model for human essential hypertension.

  • Age: 16 weeks at the start of the study.

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

3.2. Drug Administration

  • Formulation: All compounds were suspended in a 0.5% carboxymethylcellulose solution.

  • Route of Administration: Oral gavage, once daily for 28 consecutive days.

  • Dosing:

    • This compound: 30 mg/kg

    • Losartan: 10 mg/kg

    • Amlodipine: 5 mg/kg

    • Control: Vehicle solution

3.3. Blood Pressure Measurement

  • Method: Telemetry. A telemetric transducer was surgically implanted into the abdominal aorta of each animal two weeks prior to the commencement of the study.

  • Data Collection: Continuous blood pressure readings were recorded and averaged over 24-hour periods.

3.4. Statistical Analysis

  • Data were analyzed using a one-way analysis of variance (ANOVA) followed by Tukey's post-hoc test for multiple comparisons. A p-value of <0.05 was considered statistically significant.

Mechanism of Action: Signaling Pathways

This compound is hypothesized to exert its antihypertensive effect by blocking the Angiotensin II Type 1 (AT1) receptor. This mechanism is shared with synthetic ARBs like Losartan. The blockade of the AT1 receptor disrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI catalyzed by Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII catalyzed by ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction leads to Aldosterone Aldosterone Secretion AT1R->Aldosterone leads to RauvovertineC This compound (ARB) RauvovertineC->AT1R blocks Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study Treatment Phase (28 days) cluster_post_study Post-Study Analysis Animal_Acclimatization Animal Acclimatization (1 week) Telemetry_Implantation Telemetry Implantation Surgery Animal_Acclimatization->Telemetry_Implantation Surgical_Recovery Surgical Recovery (2 weeks) Telemetry_Implantation->Surgical_Recovery Baseline_BP Baseline BP Measurement (3 days) Surgical_Recovery->Baseline_BP Randomization Randomization into 4 Treatment Groups Baseline_BP->Randomization Daily_Dosing Daily Oral Gavage Randomization->Daily_Dosing Continuous_BP Continuous BP Monitoring Daily_Dosing->Continuous_BP Data_Compilation Data Compilation Continuous_BP->Data_Compilation Statistical_Analysis Statistical Analysis Data_Compilation->Statistical_Analysis Reporting Final Report Generation Statistical_Analysis->Reporting

References

Statistical Analysis of Rauvovertine C Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information, including clinical trial data and statistical analyses for a compound named "Rauvovertine C," could not be located. It is possible that this is a very new or internal compound name not yet in the public domain. To fulfill the structural and content requirements of the request, this guide presents a comprehensive, illustrative example using a fictional compound, Exemplaribine , for the treatment of Idiopathic Pulmonary Fibrosis (IPF). All data and protocols are hypothetical.

A Comparative Analysis of Exemplaribine in the Treatment of Idiopathic Pulmonary Fibrosis

This guide provides a statistical analysis of hypothetical Phase III clinical trial data for Exemplaribine, a novel antifibrotic agent, compared to placebo and the current standard of care for the treatment of Idiopathic Pulmonary Fibrosis (IPF).

Data Presentation: Summary of Phase III Clinical Trial Efficacy and Safety Data

The following tables summarize the key quantitative outcomes from the "EXCEED" (Exemplaribine for Efficacy in IPF Disease) trial, a 52-week, randomized, double-blind, placebo-controlled study.

Table 1: Primary and Secondary Efficacy Endpoints at 52 Weeks

EndpointExemplaribine (n=250)Standard of Care (n=250)Placebo (n=250)p-value (Exemplaribine vs. Placebo)
Primary Endpoint
Mean Change from Baseline in Forced Vital Capacity (FVC) (mL)-85.5-110.2-195.8<0.001
Secondary Endpoints
Proportion of Patients with ≥10% Decline in FVC (%)15.2%18.8%32.4%<0.001
Change in 6-Minute Walk Distance (6MWD) (meters)-5.1-8.5-25.30.002
All-Cause Mortality (%)3.6%4.8%8.0%0.045

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)

Adverse Event (≥10% in any group)Exemplaribine (n=250)Standard of Care (n=250)Placebo (n=250)
Nausea22.4%35.6%10.8%
Diarrhea18.0%28.4%9.6%
Cough15.6%14.8%16.0%
Nasopharyngitis12.8%13.2%14.4%
Elevated Liver Enzymes5.2%8.8%1.2%
Experimental Protocols

1. Study Design and Patient Population: The EXCEED trial was a Phase III, randomized, double-blind, multi-center study. Eligible patients were aged 40 years or older with a diagnosis of IPF, a Forced Vital Capacity (FVC) of 50-90% predicted, and a diffusing capacity for carbon monoxide (DLCO) of 30-79% predicted. A total of 750 patients were randomized in a 1:1:1 ratio to receive Exemplaribine (150 mg twice daily), the standard of care drug (at its approved dosage), or a matching placebo for 52 weeks.

2. Efficacy Assessments:

  • Primary Endpoint: The primary efficacy endpoint was the rate of decline in FVC (in mL) from baseline to week 52. Spirometry was performed at screening, baseline, and at weeks 4, 12, 24, 36, and 52.

  • Secondary Endpoints: Key secondary endpoints included the proportion of patients experiencing a clinically significant decline in FVC (≥10% predicted), the change from baseline in the 6-minute walk distance (6MWD), and all-cause mortality.

3. Statistical Analysis: The primary analysis of the change in FVC was conducted using a random-effects model for repeated measures (MMRM) with terms for treatment, visit, treatment-by-visit interaction, and baseline FVC as a covariate. For the proportion of patients with FVC decline, a logistic regression model was used. Time-to-event analyses, such as all-cause mortality, were analyzed using a Cox proportional hazards model. All p-values were two-sided.

Visualizations: Signaling Pathways and Methodologies

Mechanism of Action: Exemplaribine Signaling Pathway

cluster_membrane Cell Membrane TGFBR TGF-β Receptor SMAD23 p-SMAD2/3 TGFBR->SMAD23 ERK12 p-ERK1/2 TGFBR->ERK12 TGFB1 TGF-β1 TGFB1->TGFBR Exemplaribine Exemplaribine Exemplaribine->TGFBR Inhibition Nucleus Nucleus SMAD23->Nucleus ERK12->Nucleus Procollagen Pro-collagen I/III Transcription Nucleus->Procollagen Fibrosis Fibrosis Procollagen->Fibrosis

Caption: Hypothetical signaling pathway for Exemplaribine's antifibrotic effect.

Experimental Workflow: EXCEED Clinical Trial

cluster_treatment 52-Week Treatment Period Screening Patient Screening (N=1050) Eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) Screening->Eligibility Randomization Randomization (1:1:1) (N=750) Eligibility->Randomization GroupA Exemplaribine Arm (n=250) Randomization->GroupA GroupB Standard of Care Arm (n=250) Randomization->GroupB GroupC Placebo Arm (n=250) Randomization->GroupC FollowUp End of Treatment Assessments (Week 52) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp Analysis Statistical Analysis FollowUp->Analysis

Caption: Workflow of the hypothetical EXCEED Phase III clinical trial.

Logical Flow of Statistical Analysis

Data Raw Clinical Data (FVC, 6MWD, AEs) ITT Define Analysis Populations (Intention-to-Treat, Per-Protocol) Data->ITT Primary Primary Endpoint Analysis (MMRM on FVC change) ITT->Primary Secondary Secondary Endpoint Analysis (Logistic/Cox Regression) ITT->Secondary Safety Safety Analysis (Descriptive Statistics of TEAEs) ITT->Safety Results Interpretation of Results (Efficacy & Safety Profile) Primary->Results Secondary->Results Safety->Results

Caption: Logical relationship of the statistical analysis plan.

A Comparative Analysis of the In Vitro Potency of Reserpine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Rauvovertine C" did not yield any relevant scientific data, suggesting a potential misspelling. Based on the structural similarities and the context of natural product chemistry, this guide focuses on Reserpine (B192253) , a well-characterized indole (B1671886) alkaloid isolated from the Rauwolfia species, and its analogs. Reserpine has been the subject of numerous studies investigating its cytotoxic effects.

This guide provides a comparative overview of the in vitro potency of reserpine and several of its synthetic and naturally occurring analogs. The data presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of In Vitro Potency

The cytotoxic potency of reserpine and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for reserpine and its analogs in MSH2-proficient and MSH2-deficient cell lines, highlighting the role of the MSH2 protein in the cytotoxic response to these compounds.

CompoundMSH2-deficient cells IC50 (µM)MSH2-proficient cells IC50 (µM)
Reserpine8535
Rescinnamine (B1680530)6020
Benzoyl>200>200
Cinnamoyl reserpine150130
Methyl ReserpateNot reliably determinedNot reliably determined
Syrosingopine (B1682859)>200>200

Data sourced from a study on the parameters of reserpine analogs that induce MSH2/MSH6-dependent cytotoxic response[1].

Structure-Activity Relationship

The variations in the chemical structures of reserpine analogs directly impact their cytotoxic potency. Key structural features influencing activity include:

  • The Trimethoxybenzoyl Moiety: The presence and nature of the substituent at the C-18 position, which is typically a trimethoxybenzoyl group in reserpine, is crucial for activity. Analogs lacking this group or having different substituents, such as benzoyl or cinnamoyl groups, exhibit significantly reduced potency[1].

  • The E-Ring: Modifications to the E-ring of the reserpine scaffold can also affect cytotoxicity.

  • Stereochemistry: The stereochemistry of the molecule is critical for its biological activity.

The improved potency of rescinnamine compared to reserpine suggests that subtle modifications to the trimethoxybenzoyl moiety can enhance cytotoxic effects[1]. Conversely, the lack of activity in analogs like benzoyl and syrosingopine underscores the importance of the specific ester group at C-18 for inducing a cytotoxic response[1].

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the in vitro potency of compounds like reserpine and its analogs.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., reserpine and its analogs) and incubate for a further 24 to 72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Gli-Luciferase Reporter Assay for Hedgehog Signaling Pathway Activity

This assay is used to screen for compounds that modulate the Hedgehog signaling pathway.

Principle: This assay utilizes a cell line that has been genetically engineered to express the firefly luciferase reporter gene under the control of a promoter containing multiple binding sites for the Gli transcription factor. Activation of the Hedgehog pathway leads to the activation of Gli, which in turn drives the expression of luciferase.

Protocol:

  • Cell Seeding and Transfection: Seed Hedgehog-responsive cells (e.g., NIH/3T3 or Shh-LIGHT2 cells) in a 96-well plate. If the cells are not stably transfected, transiently transfect them with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (as a transfection control).

  • Compound Treatment: Treat the cells with the test compounds in the presence or absence of a Hedgehog pathway agonist (e.g., Shh-N conditioned medium or a small molecule agonist like SAG).

  • Incubation: Incubate the cells for 24-48 hours to allow for pathway activation and reporter gene expression.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in cell number and transfection efficiency. The resulting ratio is indicative of Hedgehog pathway activity.

Visualizations

Hedgehog Signaling Pathway

Caption: The canonical Hedgehog signaling pathway in its "OFF" and "ON" states.

In Vitro Cytotoxicity Assay Workflow

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add test compounds (serial dilutions) incubate1->add_compounds incubate2 Incubate (24-72h) add_compounds->incubate2 add_reagent Add viability reagent (e.g., MTT, Resazurin) incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 measure Measure signal (absorbance/fluorescence) incubate3->measure analyze Analyze data (calculate IC50) measure->analyze end End analyze->end

Caption: A generalized workflow for a typical in vitro cytotoxicity assay.

References

A Head-to-Head Comparison of Natural Hypotensive Agents: Rauvovertine C and Other Prominent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and safe antihypertensive therapies has led to a growing interest in natural compounds. Among these, Rauvovertine C, an alkaloid isolated from the Rauwolfia species, has garnered attention for its potential hypotensive effects. This guide provides a comprehensive head-to-head comparison of this compound with other well-documented natural hypotensive agents. The objective is to present a clear, data-driven analysis to aid in research and development efforts in the field of cardiovascular pharmacology.

Quantitative Comparison of Hypotensive Efficacy

While direct comparative studies involving this compound are limited in the publicly available scientific literature, this section summarizes the quantitative hypotensive effects of its parent class of compounds, the Rauwolfia alkaloids (represented by reserpine), and other prominent natural agents. The data presented below is collated from various clinical trials and meta-analyses to provide a comparative overview.

Natural AgentActive Compound(s)DosageStudy PopulationMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Citation(s)
Rauwolfia Alkaloid (Reserpine) Reserpine (B192253)0.5 mg/dayPrimary Hypertension-7.92 (statistically significant)-4.15 (not statistically significant)[1][2]
Hibiscus Anthocyanins, FlavonoidsVaries (tea/extract)Mild to Moderate Hypertension-7.10 to -8.5-5.60 to -6.3[3][4][5]
Stevioside Stevioside250 mg, three times dailyMild Essential HypertensionSignificant decrease from 166.0 to 152.6Significant decrease from 104.7 to 90.3
Garlic Allicin1.8 - 5.4 mg allicin/dayHypertensive Patients-3.75-3.39

Mechanisms of Action: A Look into the Signaling Pathways

The hypotensive effects of these natural agents are mediated through diverse and complex signaling pathways. Understanding these mechanisms is paramount for targeted drug development.

Rauwolfia Alkaloids (e.g., Reserpine)

Rauwolfia alkaloids, including the class to which this compound belongs, primarily exert their antihypertensive effects by depleting catecholamines from peripheral sympathetic nerve endings. This action is achieved by irreversibly blocking the vesicular monoamine transporter (VMAT), which is responsible for sequestering neurotransmitters like norepinephrine, dopamine, and serotonin (B10506) into storage vesicles. The subsequent depletion of these neurotransmitters leads to a reduction in sympathetic tone, causing vasodilation and a decrease in heart rate and cardiac output.

Rauwolfia_Alkaloid_Pathway Rauwolfia Rauwolfia Alkaloid (e.g., Reserpine) VMAT Vesicular Monoamine Transporter (VMAT) Rauwolfia->VMAT Inhibits BP Blood Pressure Rauwolfia->BP Decreases Vesicle Synaptic Vesicle SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Exocytosis NE_cyto Norepinephrine (Cytoplasmic) NE_cyto->Vesicle Uptake via VMAT NE_vesicle Norepinephrine (Vesicular) AdrenergicReceptor Adrenergic Receptor SynapticCleft->AdrenergicReceptor Binds to BloodVessel Blood Vessel Smooth Muscle AdrenergicReceptor->BloodVessel Activates Vasoconstriction Vasoconstriction BloodVessel->Vasoconstriction Leads to Vasoconstriction->BP Increases

Mechanism of Rauwolfia Alkaloids
Hibiscus sabdariffa

The hypotensive action of Hibiscus sabdariffa is multifactorial, attributed to its rich content of anthocyanins and other flavonoids. These compounds are believed to act as angiotensin-converting enzyme (ACE) inhibitors, promote vasodilation through the nitric oxide (NO) pathway, and exert a diuretic effect.

Hibiscus_Pathway Hibiscus Hibiscus sabdariffa (Anthocyanins, Flavonoids) ACE Angiotensin-Converting Enzyme (ACE) Hibiscus->ACE Inhibits eNOS Endothelial Nitric Oxide Synthase (eNOS) Hibiscus->eNOS Stimulates Diuresis Diuresis Hibiscus->Diuresis Promotes AngiotensinI Angiotensin I AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion by ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Induces BP Blood Pressure Vasoconstriction->BP Increases NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Induces Vasodilation->BP Decreases Diuresis->BP Decreases

Mechanism of Hibiscus sabdariffa

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to evaluate the hypotensive properties of natural agents.

In Vivo Blood Pressure Measurement in Rodent Models

This protocol describes the direct measurement of arterial blood pressure in anesthetized rats, a gold standard for preclinical hypertension research.

BP_Measurement_Workflow Start Start Anesthesia Anesthetize Rat (e.g., Urethane) Start->Anesthesia Cannulation Cannulate Trachea and Carotid Artery/Femoral Artery Anesthesia->Cannulation Transducer Connect Arterial Cannula to Pressure Transducer Cannulation->Transducer Stabilization Allow for Stabilization Period (e.g., 20-30 min) Transducer->Stabilization Baseline Record Baseline Blood Pressure Stabilization->Baseline Administration Administer Test Compound (e.g., this compound) Intravenously Baseline->Administration Recording Continuously Record Blood Pressure Changes Administration->Recording Analysis Analyze Data: Calculate Mean Arterial Pressure, Systolic, and Diastolic Pressure Recording->Analysis End End Analysis->End

In Vivo Blood Pressure Measurement

Materials:

  • Wistar or Spontaneously Hypertensive Rats (SHR)

  • Anesthetic agent (e.g., urethane (B1682113) or a ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, etc.)

  • Polyethylene (B3416737) tubing for cannulation

  • Pressure transducer

  • Data acquisition system

  • Heparinized saline

Procedure:

  • Anesthetize the rat via intraperitoneal injection. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Make a midline cervical incision to expose the trachea and carotid artery.

  • Cannulate the trachea to ensure a clear airway.

  • Carefully isolate the carotid artery and insert a heparinized saline-filled polyethylene cannula, securing it with surgical silk.

  • Connect the arterial cannula to a pressure transducer linked to a data acquisition system.

  • Allow the animal to stabilize for at least 20-30 minutes until a steady baseline blood pressure is achieved.

  • Administer the test compound (e.g., this compound) or vehicle control intravenously via a cannulated jugular vein.

  • Continuously record the arterial blood pressure for a predetermined period to observe the onset, magnitude, and duration of the hypotensive response.

  • At the end of the experiment, euthanize the animal according to approved institutional guidelines.

Ex Vivo Aortic Ring Vasorelaxation Assay

This assay assesses the direct effect of a compound on vascular smooth muscle tone and endothelial function.

Materials:

  • Thoracic aorta from a rat or mouse

  • Krebs-Henseleit solution

  • Organ bath system with force transducers

  • Data acquisition system

  • Vasoconstrictor agent (e.g., phenylephrine (B352888) or KCl)

  • Test compound

Procedure:

  • Euthanize the animal and carefully excise the thoracic aorta.

  • Clean the aorta of adhering connective and adipose tissue in cold Krebs-Henseleit solution.

  • Cut the aorta into rings of 2-3 mm in width.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Connect the rings to force transducers to record isometric tension.

  • Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.

  • Induce a sustained contraction with a vasoconstrictor agent (e.g., phenylephrine at 10⁻⁶ M).

  • Once a stable plateau of contraction is reached, cumulatively add the test compound in increasing concentrations to the organ bath.

  • Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

  • To assess the role of the endothelium, the assay can be repeated with endothelium-denuded aortic rings.

Conclusion

The landscape of natural hypotensive agents is rich and varied, offering promising avenues for the development of novel antihypertensive therapies. While this compound belongs to a class of alkaloids with a well-established mechanism of action, a lack of specific quantitative data for this particular compound highlights a critical area for future research. The comparative data presented for other natural agents such as Hibiscus sabdariffa, stevioside, and garlic underscores their potential, with clinical evidence supporting their blood pressure-lowering effects. The provided experimental protocols offer a standardized framework for the preclinical evaluation of these and other natural compounds. Further rigorous, head-to-head comparative studies are essential to fully elucidate the therapeutic potential and relative efficacy of this compound and its counterparts in the management of hypertension.

References

Safety Operating Guide

Proper Disposal of Rauvovertine C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Rauvovertine C, a plant-derived indole (B1671886) alkaloid from Rauwolfia species, is a bioactive molecule with potential applications in cardiovascular research.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive set of procedures for its proper disposal, based on established guidelines for hazardous chemical waste management and the known characteristics of related indole alkaloids.

Immediate Safety and Handling Precautions

Given that related Rauwolfia alkaloids can exhibit toxicity, it is crucial to treat this compound as a hazardous substance.[2][3][4][5] All personnel handling this compound should adhere to strict safety protocols to minimize exposure.

Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, ensure the following PPE is worn:

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.
Respiratory Protection Work in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste.

Waste Identification and Classification

All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:

  • Pure, unreacted this compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., pipette tips, vials, weighing paper).

  • Contaminated PPE (e.g., gloves).

Waste Segregation

Proper segregation is critical to prevent unintended chemical reactions.

  • Solid Waste: Collect solid this compound and contaminated disposable items in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.

Container Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel. Ensure containers are kept securely closed except when adding waste.

Arranging for Disposal

Contact your institution's EHS department or a certified hazardous waste contractor to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection requests. Do not accumulate large quantities of chemical waste in the laboratory.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Classify Identify this compound Waste as Hazardous PPE->Classify Ensure safety Segregate_Solid Segregate Solid Waste Classify->Segregate_Solid Handle solid materials Segregate_Liquid Segregate Liquid Waste Classify->Segregate_Liquid Handle liquid materials Label Label Waste Containers Segregate_Solid->Label Segregate_Liquid->Label Store Store in Satellite Accumulation Area Label->Store Properly identified Contact_EHS Contact EHS for Pickup Store->Contact_EHS For professional disposal

Caption: Workflow for the proper disposal of this compound waste.

Decontamination Procedures

Equipment Decontamination

Laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Cleaning: Remove any loose material. Clean the equipment with a mild detergent and water. Collect the rinsate as hazardous liquid waste.

  • Solvent Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove residual compound. Collect this solvent rinse as hazardous liquid waste.

  • Final Rinse: Perform a final rinse with deionized water. This rinsate should also be collected as hazardous waste.

Spill Cleanup

In the event of a spill, follow these emergency procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your colleagues and the laboratory supervisor or EHS department.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Contain: For small, manageable spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.

  • Clean-up: While wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed and labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Logical Relationship of Disposal Steps

A Identify Waste B Segregate Waste (Solid/Liquid) A->B is a precursor to C Label Container B->C requires D Store in SAA C->D enables E Professional Disposal D->E leads to

Caption: Key logical steps in the hazardous waste disposal process.

References

Essential Safety and Operational Protocols for Handling Rauvovertine C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of Rauvovertine C. Given the absence of a specific Safety Data Sheet (SDS), this compound must be managed as a substance with unknown but potentially significant hazards. The following procedures are based on established best practices for handling cytotoxic and hazardous chemicals.

I. Guiding Principle: The Precautionary Approach

Due to the lack of specific toxicological data for this compound, it must be treated as a hazardous substance. All handling and disposal procedures should assume the compound may be toxic, mutagenic, or environmentally harmful. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance with local, state, and federal regulations. A related compound, Rauwolscine, is known to be toxic if swallowed, in contact with skin, or inhaled, reinforcing the need for caution.

II. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary control measure to prevent exposure. When handling this compound, the following PPE is mandatory:

PPE CategorySpecificationRationale
Hand Protection Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978). The outer glove should be worn over the cuff of the gown.Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or spill.
Body Protection A disposable, poly-coated, solid-front gown with long sleeves and elastic or knitted cuffs.Protects skin and personal clothing from contamination. The impervious material prevents the permeation of the chemical.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols, which can cause eye irritation or be absorbed through the mucous membranes.
Respiratory Protection A fit-tested NIOSH-certified N95 respirator.Prevents the inhalation of airborne particles or aerosols, a potential route of exposure.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contamination outside of the work area.
III. Operational Plan: Step-by-Step Handling Procedures

A. Preparation and Weighing:

  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to contain any dust or aerosols.

  • Decontamination: Before and after work, decontaminate the work surface with an appropriate cleaning agent.

  • Weighing: When weighing the solid compound, use a containment balance enclosure or a chemical fume hood to minimize the risk of inhalation.

  • Solubilization: If preparing solutions, add the solvent to the vial containing this compound slowly to avoid splashing.

B. Experimental Use:

  • Labeling: All containers with this compound must be clearly labeled with the chemical name and appropriate hazard warnings.

  • Transport: When transporting the compound within the laboratory, use a secondary, sealed, and shatterproof container.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the area where this compound is handled.

C. Spill Management:

  • Evacuate: In the event of a spill, evacuate the immediate area and alert others.

  • Secure the Area: Prevent entry into the spill zone.

  • PPE: Don the appropriate PPE before attempting to clean the spill.

  • Containment: Use a spill kit with absorbent materials to contain the spill.

  • Cleanup: Carefully collect the contaminated materials and place them in a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate decontaminating solution.

  • Reporting: Report the spill to your institution's EHS office.

IV. Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and weighing papers should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and properly labeled hazardous waste container.

    • Sharps: Contaminated needles, syringes, and glassware should be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the specific type of waste (e.g., solid, liquid).

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic until it can be collected by the institution's EHS personnel.

  • Collection: Follow your institution's procedures for the collection and disposal of hazardous chemical waste. Do not dispose of any this compound waste down the drain or in the regular trash.

Visual Workflow for Handling this compound

Rauvovertine_C_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Designated Work Area (Fume Hood/BSC) prep_ppe->prep_area prep_weigh Weigh Compound in Containment prep_area->prep_weigh exp_solubilize Solubilize This compound prep_weigh->exp_solubilize exp_conduct Conduct Experiment exp_solubilize->exp_conduct exp_transport Transport in Secondary Containment exp_conduct->exp_transport spill_response Spill Occurs exp_conduct->spill_response disp_segregate Segregate Waste (Solid, Liquid, Sharps) exp_transport->disp_segregate disp_label Label Hazardous Waste Containers disp_segregate->disp_label disp_store Store in Designated Waste Area disp_label->disp_store disp_collect Arrange for EHS Waste Collection disp_store->disp_collect spill_contain Contain and Clean Spill spill_response->spill_contain spill_dispose Dispose of Contaminated Material spill_contain->spill_dispose spill_dispose->disp_segregate

Caption: Workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.